Pentazocine
描述
This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Other substances substance.
The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)
This compound is a Partial Opioid Agonist/Antagonist. The mechanism of action of this compound is as a Competitive Opioid Antagonist, and Partial Opioid Agonist.
This compound is a synthetic opioid with both agonist and antagonist activity against opiate receptors which was previously used in oral and parenteral forms as an analgesic for moderate-to-severe pain. Currently, it is only available in tablet form in combination with either acetaminophen or naloxone. This compound has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
This compound is only found in individuals that have used or taken this drug. It is the first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)The preponderance of evidence suggests that this compound antagonizes the opioid effects by competing for the same receptor sites, especially the opioid mu receptor.
Structure
3D Structure
属性
Key on ui mechanism of action |
The preponderance of evidence suggests that pentazocine antagonizes the opioid effects by competing for the same receptor sites, especially the opioid mu receptor. /Pentazocine/ ... is an agonist at the kappa & sigma opioid receptors & has a weak antagonist action at the mu receptor. ... Pentazocine has a more rapid onset & a shorter duration of action than morphine ... /Pentazocine hydrochloride; pentazocine lactate/ The pattern of CNS effects produced by pentazocine is generally similar to that of the morphine-like opioids, including analgesia, sedation, and respiratory depression. The analgesic effects of pentazocine are due to agonistic actions at kappa1-opioid receptors. Higher doses of pentazocine (60 to 90 mg) elicit dysphoric and psychotomimetic effects similar to those of nalorphine. |
|---|---|
CAS 编号 |
359-83-1 |
分子式 |
C19H27NO |
分子量 |
285.4 g/mol |
IUPAC 名称 |
(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1 |
InChI 键 |
VOKSWYLNZZRQPF-CCKFTAQKSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
手性 SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
外观 |
Solid powder |
颜色/形态 |
WHITE TO VERY PALE TAN CRYSTALLINE POWDER Crystals from methanol and wate |
熔点 |
145.4-147.2 °C 146.3 °C |
其他CAS编号 |
7488-49-5 359-83-1 21820-34-8 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
17146-95-1 (lactate) 64024-15-3 (hydrochloride) |
保质期 |
STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR. |
溶解度 |
White to pale cream colored, odorless crystalline powder; there are two forms melting at about 218 deg & 254 °C, respectively; Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform; very slightly sol in acetone; practically insol in ether; 1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/ 1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER SOL IN ACETONE; SPARINGLY SOL IN ETHYL ACETATE 1.22e-01 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Pentazocine, Pentazocine HCl; Pentazocine Hydrochloride; Pentazocine Lactate; NIH-7958; NSC-107430; Win-20228; Liticon; Pentalgine; Talwin |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Pentazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine is a synthetically derived benzomorphan (B1203429) derivative renowned for its analgesic properties in managing moderate to severe pain.[1] It functions as an opioid with a complex pharmacological profile, exhibiting both agonist and antagonist activities at various opioid receptors.[1][2] Chemically, this compound is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers.[3] This guide provides a detailed exploration of the chemical structure of this compound and the distinct pharmacological characteristics of its stereoisomers, supplemented with experimental protocols and structured data for clarity.
Chemical Structure of this compound
This compound is classified as a benzomorphan. Its core structure consists of a bicyclic system with a fused benzene (B151609) ring.
IUPAC Name: (2RS,6RS,11RS)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol[3]
SMILES Notation: C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O[4][5]
The structure features three chiral centers, leading to the possibility of multiple stereoisomers. However, it is the cis-isomer that is pharmacologically active, which exists as a pair of enantiomers.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇NO | [4] |
| Molecular Weight | 285.4 g/mol | [4] |
| Melting Point | 146.3 °C | [4] |
| LogP | 3.3 | [4] |
| pKa | 8.6 | |
| Solubility | Sparingly soluble in water; soluble in alcohol and chloroform. | [4] |
Stereoisomers of this compound
This compound as a racemic mixture consists of two enantiomers: (+)-pentazocine and (-)-pentazocine. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements, which profoundly influences their interaction with biological systems.
The analgesic and respiratory depressant effects of this compound are primarily attributed to the l-isomer, or (-)-pentazocine.[2] This enantiomer acts as a potent agonist at the κ-opioid receptor (KOR) and the µ-opioid receptor (MOR).[7][8][9] Conversely, (+)-pentazocine displays a significantly higher affinity for the σ-receptor.[7][8]
Receptor Binding Affinities of this compound Stereoisomers
The differential pharmacological profiles of the this compound enantiomers are quantitatively demonstrated by their binding affinities (Ki) for various receptors.
| Stereoisomer | Receptor | Binding Affinity (Ki, nM) | Reference |
| (-)-Pentazocine | κ-Opioid Receptor (KOR) | 7.6 | [9] |
| µ-Opioid Receptor (MOR) | 3.2 | [9] | |
| δ-Opioid Receptor (DOR) | 62 | [9] | |
| (+)-Pentazocine | σ₁-Receptor | KD = 3.68 ± 0.46 | [10] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of cyanoacetic acid with butanone, followed by a high-pressure hydrogenation reaction to yield 3-methyl-3-pentene-1-amine.[11][12][13] This intermediate then undergoes condensation and cyclization under acidic conditions to form a key intermediate, which is subsequently reacted with 4-bromo-2-methyl-butene to produce this compound.[11][12] An alternative enantioselective synthesis of (-)-pentazocine has been developed starting from D-tyrosine, featuring a ring-closing metathesis reaction.[14]
Chiral Separation of this compound Enantiomers
The resolution of racemic this compound into its individual enantiomers can be achieved using chiral chromatography techniques.
Method: Capillary Zone Electrophoresis (CZE) [15]
-
Buffer Preparation: Prepare a 100 mM Tris/H3PO4 buffer with a pH of 2.5.
-
Chiral Selector: Add 5% maltodextrin (B1146171) to the buffer as the chiral selector.
-
Sample Preparation: Dissolve the racemic this compound in the buffer.
-
Electrophoresis:
-
Inject the sample into the capillary.
-
Apply a high voltage across the capillary.
-
Monitor the migration of the enantiomers using a UV detector at 200 nm.
-
-
Data Analysis: The two enantiomers will exhibit different migration times, allowing for their separation and quantification.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of this compound stereoisomers for opioid receptors.[16][17][18]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[16]
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]U-69,593 for κ-receptors).[16]
-
Unlabeled this compound enantiomer (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Filtration apparatus and glass fiber filters.[18]
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound enantiomer.[17]
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[18]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of radioligand binding against the concentration of the unlabeled competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Conclusion
The stereochemistry of this compound plays a pivotal role in its pharmacological activity. The distinct actions of its enantiomers at opioid and sigma receptors underscore the importance of stereoselective synthesis and analysis in drug development. A thorough understanding of the structure-activity relationships of this compound's stereoisomers is crucial for the design of more selective and effective analgesics with improved side-effect profiles. The experimental protocols detailed in this guide provide a framework for the synthesis, separation, and characterization of these important molecules.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. GSRS [precision.fda.gov]
- 7. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of [3H]this compound binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112679363A - Method for preparing this compound intermediate - Google Patents [patents.google.com]
- 12. CN114031505A - Method for preparing this compound intermediate - Google Patents [patents.google.com]
- 13. CN112358403B - Method for preparing this compound intermediate - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Chiral separation and quantitation of this compound enantiomers in pharmaceuticals by capillary zone electrophoresis using maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
The Dichotomous Pharmacology of Pentazocine Enantiomers: A Technical Guide
Introduction
Pentazocine, a synthetically derived benzomorphan, presents a fascinating case study in stereopharmacology. As a racemic mixture, its clinical profile is a composite of the distinct and often opposing actions of its two enantiomers: (+)-pentazocine and (-)-pentazocine. This technical guide provides an in-depth exploration of the mechanism of action of each enantiomer, targeting researchers, scientists, and drug development professionals. We will dissect their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate, supported by detailed experimental protocols and quantitative data.
Receptor Binding and Functional Activity
The contrasting pharmacological effects of the this compound enantiomers are rooted in their differential affinities for and activities at various receptor systems. (-)-Pentazocine primarily interacts with opioid receptors, while (+)-pentazocine is a selective ligand for the sigma-1 receptor.
Quantitative Data Summary
The binding affinities (Ki) and functional potencies (EC50) of this compound enantiomers at their primary receptor targets are summarized below. These values have been compiled from various in vitro studies, and it is important to note that experimental conditions can influence the exact values.
Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers
| Enantiomer | Receptor | Ki (nM) | Primary Radioligand Used | Tissue/Cell Source | Reference |
| (-)-Pentazocine | κ-Opioid (KOR) | 7.6 | [3H]U-69,593 | CHO cells expressing human KOR | [1] |
| μ-Opioid (MOR) | 3.2 | [3H]DAMGO | CHO cells expressing human MOR | [1] | |
| δ-Opioid (DOR) | 62 | [3H]DPDPE | CHO cells expressing human DOR | [1] | |
| (+)-Pentazocine | Sigma-1 (σ1R) | ~7 | --INVALID-LINK---Pentazocine | Rat brain membranes | |
| κ-Opioid (KOR) | >10,000 | - | - | ||
| μ-Opioid (MOR) | >10,000 | - | - |
Table 2: Functional Activity (EC50/IC50 and Emax/Imax) of this compound Enantiomers
| Enantiomer | Receptor | Assay Type | Parameter | Value | Relative Efficacy | Reference |
| (-)-Pentazocine | κ-Opioid (KOR) | cAMP Inhibition | IC50 | 40 nM | Full Agonist (vs. Morphine) | [1][2] |
| μ-Opioid (MOR) | cAMP Inhibition | IC50 | 43 nM | Partial Agonist (vs. Morphine) | [1][2] | |
| δ-Opioid (DOR) | cAMP Inhibition | IC50 | 255 nM | Weak Agonist | [1] | |
| (+)-Pentazocine | Sigma-1 (σ1R) | Ca2+ Influx (SOCE) | - | Increase | Agonist | [3] |
| Sigma-1 (σ1R) | Inhibition of LPS-induced TNF-α release | - | Inhibition | Agonist | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound enantiomers.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the Ki of (-)-pentazocine and (+)-pentazocine for opioid and sigma-1 receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO-hKOR, CHO-hMOR, rat brain homogenate for σ1R).
-
Radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R).
-
Unlabeled competitor ligands ((-)-pentazocine, (+)-pentazocine, and a known non-specific binder like naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound enantiomer).
-
To determine non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of a suitable unlabeled ligand (e.g., naloxone).
-
To determine total binding, another set of wells will contain the membrane and radioligand only.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of (-)-pentazocine as an agonist at KOR and MOR.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Varying concentrations of (-)-pentazocine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add varying concentrations of (-)-pentazocine to the membrane suspension.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) from the resulting dose-response curve.
-
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).
-
Objective: To assess the functional activity of (-)-pentazocine at KOR and MOR.
-
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Varying concentrations of (-)-pentazocine.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat cells with varying concentrations of (-)-pentazocine.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the IC50 (concentration of agonist that causes 50% inhibition) and Imax (maximal inhibition) from the dose-response curve.
-
In Vivo Behavioral Assays
These assays are used to assess the analgesic effects of compounds in animal models.
-
Objective: To evaluate the central analgesic activity of (-)-pentazocine.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer (-)-pentazocine or vehicle to the test animals (e.g., mice or rats).
-
At specific time points after administration, place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., licking of the hind paw or jumping).
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: Compare the reaction latencies of the drug-treated group with the vehicle-treated group.
-
Objective: To assess the spinal analgesic effects of (-)-pentazocine.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
Administer (-)-pentazocine or vehicle to the animals.
-
At predetermined time intervals, apply the heat stimulus to the tail.
-
Measure the time taken for the animal to flick its tail away from the heat source.
-
A cut-off time is employed to avoid tissue injury.
-
-
Data Analysis: Analyze the difference in tail-flick latencies between the treated and control groups.
Signaling Pathways and Molecular Mechanisms
(-)-Pentazocine: Opioid Receptor-Mediated Signaling
(-)-Pentazocine exerts its effects primarily through the activation of kappa- and mu-opioid receptors, which are Gi/o protein-coupled receptors.
Kappa-Opioid Receptor (KOR) Signaling: As a KOR agonist, (-)-pentazocine initiates a signaling cascade that leads to analgesia but also can produce dysphoria and psychotomimetic effects.[5]
-
G-protein Coupling: Upon binding of (-)-pentazocine, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
Ion Channel Modulation: The Gβγ subunits released upon G-protein activation can directly modulate ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
-
MAPK Pathway: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which can contribute to both short-term and long-term changes in neuronal function.
Mu-Opioid Receptor (MOR) Signaling: The interaction of (-)-pentazocine with the MOR is more complex, exhibiting partial agonism or weak antagonism. This contributes to its analgesic effects while potentially limiting some of the adverse effects associated with full MOR agonists, such as respiratory depression.
-
G-protein Signaling: Similar to KOR, MOR activation by (-)-pentazocine leads to Gi/o protein-mediated inhibition of adenylyl cyclase and modulation of ion channels.
-
β-Arrestin Pathway: The role of β-arrestin recruitment in the actions of (-)-pentazocine at the MOR is an area of ongoing research. Biased agonists that favor G-protein signaling over β-arrestin recruitment are being explored as potentially safer analgesics.
(+)-Pentazocine: Sigma-1 Receptor-Mediated Signaling
(+)-Pentazocine is a selective agonist at the sigma-1 receptor (σ1R), a unique intracellular protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation is associated with the psychotomimetic effects of racemic this compound.
-
Chaperone Activity: The σ1R is considered a ligand-operated chaperone. In its inactive state, it is thought to be associated with another chaperone, BiP (binding immunoglobulin protein). Upon binding of an agonist like (+)-pentazocine, the σ1R dissociates from BiP and can then interact with various client proteins.[6]
-
Modulation of Ion Channels: Activation of σ1R by (+)-pentazocine has been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and potassium channels. For instance, it can inhibit L-type calcium channel activity, thereby regulating intracellular calcium homeostasis.[7]
-
Calcium Signaling: The σ1R plays a crucial role in regulating calcium signaling between the ER and mitochondria. Agonist activation can influence store-operated calcium entry (SOCE), a process critical for replenishing ER calcium stores.[3]
-
Protein-Protein Interactions: As a chaperone, activated σ1R can interact with a variety of proteins, influencing their folding, stability, and function. Studies have shown that (+)-pentazocine treatment can alter the interaction of S1R with proteins such as the Low-density lipoprotein receptor (LDLR) and Thrombospondin 1.[6][8] This promiscuous interaction with various signaling molecules underlies the diverse cellular effects attributed to σ1R activation.
Conclusion
The enantiomers of this compound exhibit markedly different pharmacological profiles, providing a clear example of the importance of stereochemistry in drug action. (-)-Pentazocine is the primary contributor to the analgesic effects of the racemate through its actions at kappa- and mu-opioid receptors. In contrast, (+)-pentazocine's activity as a sigma-1 receptor agonist is responsible for the psychotomimetic side effects. A thorough understanding of these distinct mechanisms of action is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles, potentially by developing enantiomerically pure formulations or by designing biased agonists that selectively activate desired signaling pathways. This guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental methodologies, to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
(-)-Pentazocine's Agonism at the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pentazocine is a benzomorphan (B1203429) derivative with a complex pharmacological profile, acting as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[1] Its activity at the KOR is of significant interest for its potential analgesic effects, particularly in visceral pain, without the same abuse potential and respiratory depression associated with classical MOR agonists.[2][3] This technical guide provides an in-depth overview of the KOR agonism of (-)-pentazocine, detailing its binding affinity, functional activity, signaling pathways, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
The interaction of (-)-pentazocine with the kappa-opioid receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional activity parameters.
Table 1: Opioid Receptor Binding Affinity of (-)-Pentazocine
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Kappa (KOR) | [³H]U69593 | CHO/KOP cell membranes | 7.6 | [4] |
| Mu (MOR) | [³H]DAMGO | CHO/MOP cell membranes | 3.2 | [4] |
| Delta (DOR) | [³H]DPDPE | CHO/DOP cell membranes | 62 | [4] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of (-)-Pentazocine at Opioid Receptors
| Assay Type | Receptor Subtype | Gα Subunit | Parameter | Value | Reference |
| cAMP Inhibition | KOR | - | EC₅₀ (nM) | 40 | [4] |
| cAMP Inhibition | MOR | - | EC₅₀ (nM) | 43 | [4] |
| cAMP Inhibition | DOR | - | EC₅₀ (nM) | 255 | [4] |
| BRET | KOR | Gαz | EC₅₀ (nM) | 7.3 | [5] |
| BRET | KOR | Gαz | Eₘₐₓ (%) | 79 | [5] |
| BRET | KOR | Gαi1 | EC₅₀ (nM) | 110 | [5] |
| BRET | KOR | Gαi1 | Eₘₐₓ (%) | 35 | [5] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug. cAMP (Cyclic Adenosine Monophosphate): A second messenger important in many biological processes. Inhibition of its production is a hallmark of KOR activation. BRET (Bioluminescence Resonance Energy Transfer): A technique used to measure protein-protein interactions, in this case, receptor-G protein coupling.
Signaling Pathways
Activation of the kappa-opioid receptor by (-)-pentazocine initiates a cascade of intracellular signaling events, primarily through the coupling of inhibitory G proteins (Gαi/o).[6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] The specific Gα subunit coupled to the KOR can influence the potency and efficacy of (-)-pentazocine, with studies showing more potent signaling through Gαz compared to Gαi1.[5]
Beyond G-protein signaling, the interaction of KOR agonists with β-arrestin proteins is a critical area of research. This interaction can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways, such as the p38 MAPK pathway, which has been associated with the dysphoric and sedative effects of some KOR agonists.[8][9] The concept of "biased agonism" describes ligands that preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).[10] While detailed data on the β-arrestin recruitment profile of (-)-pentazocine is still emerging, evaluating this is crucial for understanding its full pharmacological profile and potential for a favorable side-effect profile.
Experimental Protocols
The characterization of (-)-pentazocine's KOR agonism relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for three key experiments.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK293-hKOR).[11]
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[12]
-
Test Compound: (-)-Pentazocine.
-
Non-specific Binding Control: A high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593).[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[4]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer and prepare a crude membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation.[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20 µg of protein), the radioligand (at a concentration near its Kd, e.g., 0.4 nM [³H]U-69,593), and varying concentrations of (-)-pentazocine.[11] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (-)-pentazocine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Materials:
-
Receptor Source: Membranes from cells expressing hKOR.[13]
-
[³⁵S]GTPγS. [13]
-
GDP: Guanosine diphosphate.[13]
-
Unlabeled GTPγS: For determining non-specific binding.[13]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]
-
Test Compound: (-)-Pentazocine.
-
96-well Plates, Glass Fiber Filters, Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes (e.g., 2.5-20 µg of protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of (-)-pentazocine.[5][13]
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[5]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[5]
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.[13]
-
Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all other values. Plot the specific binding against the logarithm of the (-)-pentazocine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[5]
cAMP Inhibition Assay
This assay measures the functional consequence of KOR-Gαi/o coupling, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Materials:
-
Cell Line: A stable cell line co-expressing the human KOR and a cAMP biosensor (e.g., GloSensor).[15]
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.[16]
-
Test Compound: (-)-Pentazocine.
-
Assay Buffer/Medium.
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate to allow for adherence.
-
Compound Addition: Add varying concentrations of (-)-pentazocine to the wells.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[16]
-
Detection: Lyse the cells and measure the cAMP levels using the appropriate detection reagent and a luminometer. The signal is typically inversely proportional to the amount of cAMP produced.[17]
-
Data Analysis: Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%). Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the (-)-pentazocine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (equivalent to EC₅₀ for inhibition) and Iₘₐₓ (maximum inhibition).
Conclusion
(-)-Pentazocine is a potent agonist at the kappa-opioid receptor, with a well-characterized ability to inhibit adenylyl cyclase through G-protein coupling. Its complex pharmacology, including significant interaction with the mu-opioid receptor, necessitates careful characterization to delineate the specific contributions of KOR activation to its overall effects. Future research focusing on its β-arrestin recruitment profile will be crucial in determining its potential as a biased agonist and its suitability for development as a therapeutic with an improved side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of (-)-pentazocine and other novel KOR ligands.
References
- 1. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure based discovery of new antagonist and biased agonist chemotypes for the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. elifesciences.org [elifesciences.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Affinity: A Technical Guide to (+)-Pentazocine and the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of (+)-pentazocine for the sigma-1 receptor (S1R). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative binding data, and visual representations of key signaling pathways. Understanding the precise interaction between (+)-pentazocine and the S1R is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
Quantitative Binding Affinity of (+)-Pentazocine for the Sigma-1 Receptor
The binding affinity of (+)-pentazocine for the S1R has been characterized through various radioligand binding assays. The following table summarizes key quantitative data from the scientific literature, providing a comparative view of its affinity across different experimental conditions.
| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference |
| Ki | 4.6 nM | [3H]-(+)-Pentazocine | Guinea pig brain homogenates | [1] |
| Ki | 8.0 nM | Not Specified | Not Specified | [2] |
| Kd | 1.8 nM | [3H]-(+)-Pentazocine | Guinea pig liver membrane preparations | [3] |
| Kd | ~7 nM | [3H]-(+)-Pentazocine | Rat brain | [4] |
| K50 | 2.5 nM | [3H]-(+)-Pentazocine | Permeabilized MDA-MB-468 cells | [5] |
Experimental Protocols for Determining Sigma-1 Receptor Binding Affinity
The characterization of the binding affinity of (+)-pentazocine for the S1R predominantly relies on radioligand binding assays.[6] These assays are fundamental in drug discovery for identifying and characterizing novel ligands that interact with the S1R.[6] Below are detailed methodologies for two key experimental approaches: saturation binding assays to determine receptor density (Bmax) and the dissociation constant (Kd), and competitive inhibition assays to determine the inhibition constant (Ki) of unlabeled ligands.[7]
Basic Protocol 1: Radioligand Saturation Binding Assay
This protocol is used to determine the density of sigma-1 receptors (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the receptor.[7] [3H]-(+)-pentazocine is the preferred selective radioligand for S1R.[7]
Materials:
-
Tissue Preparation: Guinea pig liver or brain membrane homogenates are commonly used due to high S1R expression.[3][7]
-
Radioligand: [3H]-(+)-pentazocine.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[7]
-
Non-specific Binding Reagent: Haloperidol (10 µM) or other suitable S1R ligand at a high concentration.[7]
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., guinea pig liver) in an appropriate buffer and prepare membrane fractions by differential centrifugation.[7]
-
Assay Setup: In a 96-well plate, add increasing concentrations of [3H]-(+)-pentazocine to assay tubes.
-
Total Binding: To a set of tubes, add only the radioligand and the membrane preparation.
-
Non-specific Binding: To another set of tubes, add the radioligand, the membrane preparation, and a high concentration of an unlabeled S1R ligand (e.g., haloperidol) to saturate the receptors and measure binding to non-receptor sites.[7]
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[8]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand and analyze the data using non-linear regression to determine Bmax and Kd values.
Basic Protocol 2: Competitive Inhibition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the S1R.[7]
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound(s).
Procedure:
-
Membrane Preparation: Prepare membrane homogenates as described in Basic Protocol 1.[7]
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value) to all assay tubes.[7]
-
Competition: Add increasing concentrations of the unlabeled test compound to the assay tubes.
-
Control (Total Binding): Include tubes with only the radioligand and membrane preparation.
-
Non-specific Binding: Include tubes with the radioligand, membrane preparation, and a high concentration of an unlabeled S1R ligand.[7]
-
Incubation, Termination, Washing, and Quantification: Follow steps 5-8 from Basic Protocol 1.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
Pentazocine: A Technical Guide on its Mixed Agonist-Antagonist Opioid Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazocine is a synthetically derived benzomorphan (B1203429) derivative with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. This dual activity is central to its clinical utility as an analgesic, as well as its characteristic side-effect profile. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's effects, with a focus on its interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the characterization of such compounds. Furthermore, key signaling pathways are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.
Receptor Pharmacology
This compound's distinct clinical effects arise from its differential activity at various opioid receptor subtypes. It is primarily characterized as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or weak antagonist.[1][2] Its affinity for the delta-opioid receptor (DOR) is comparatively lower. The (-)-enantiomer of this compound is responsible for its opioid receptor-mediated analgesic effects, while the (+)-enantiomer has a higher affinity for the sigma (σ) receptor, which is not classified as an opioid receptor.[2]
Receptor Binding Affinities
The equilibrium dissociation constant (Ki) is a measure of a ligand's binding affinity for a receptor; a lower Ki value indicates a higher affinity. The following table summarizes the binding affinities of (-)-pentazocine for human opioid receptors.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| (-)-Pentazocine | µ (mu) | 3.2 | [3] |
| κ (kappa) | 7.6 | [3] | |
| δ (delta) | 62 | [3] |
Functional Activity
The functional activity of this compound is described by its potency (EC50 or IC50) and efficacy (Emax). EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the concentration of the drug required to elicit 50% of its maximal effect. Emax represents the maximum response a drug can produce.
| Compound | Receptor Subtype | Functional Assay | Parameter | Value (nM) | Efficacy | Reference |
| (-)-Pentazocine | µ (mu) | GTPγS Binding | EC50 | 43 | Agonist | [3] |
| κ (kappa) | GTPγS Binding | EC50 | 40 | Agonist | [3] | |
| δ (delta) | GTPγS Binding | EC50 | 255 | Weak Agonism | [3] |
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. This compound's mixed agonist-antagonist profile results in a complex modulation of these pathways.
Kappa-Opioid Receptor Agonism
As a KOR agonist, this compound activates the Gi/o protein, leading to the inhibition of adenylyl cyclase.[4][5] This reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit of the activated G-protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to analgesia. However, KOR activation is also associated with dysphoria and psychotomimetic effects.[7]
Mu-Opioid Receptor Partial Agonism/Antagonism
At the MOR, this compound acts as a partial agonist, meaning it binds to and activates the receptor but produces a submaximal response compared to full agonists like morphine.[1] In the presence of a full agonist, this compound can act as an antagonist, competitively blocking the full agonist from binding and reducing its effect. The signaling cascade initiated by MOR partial agonism is similar to that of KOR agonism, involving Gi/o protein activation and subsequent inhibition of adenylyl cyclase and modulation of ion channels.[6][8] This activity contributes to its analgesic effects but with a lower risk of respiratory depression and abuse potential compared to full MOR agonists.
Experimental Protocols
The characterization of this compound's mixed agonist-antagonist properties relies on a suite of in vitro and in vivo assays.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a lysis buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[9][10]
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
Protocol:
-
Membrane Preparation: As described for the radioligand displacement assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of the test compound (this compound).
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax.[11][12]
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.
Protocol:
-
Cell Culture: Culture cells expressing the opioid receptor of interest.
-
Assay Setup: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound (this compound).
-
Stimulation: Add forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50.[4][13]
In Vivo Analgesia Models
These models assess the analgesic efficacy of a compound in live animals.
This test measures the response to a thermal stimulus.
Protocol:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: Place the animal (e.g., mouse) on the hot plate and start a timer.
-
Endpoint: Record the latency to a nociceptive response, such as paw licking or jumping. A cut-off time is used to prevent tissue damage.
-
Dosing: Administer the test compound (this compound) and measure the response latency at different time points.[14][15]
This test also measures the response to a thermal stimulus applied to the tail.
Protocol:
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: Restrain the animal and position its tail in the apparatus.
-
Endpoint: Record the latency for the animal to flick its tail away from the heat source. A cut-off is employed.
-
Dosing: Administer this compound and assess the tail-flick latency over time.[16][17]
This model assesses visceral pain.
Protocol:
-
Induction: Inject a dilute solution of acetic acid intraperitoneally into the animal (e.g., mouse).
-
Observation: Observe the animal for characteristic "writhing" behavior (abdominal constrictions and stretching of the hind limbs).
-
Quantification: Count the number of writhes over a specific time period.
-
Dosing: Pre-treat the animals with this compound and compare the number of writhes to a vehicle-treated control group.[18][19]
Conclusion
This compound's unique mixed agonist-antagonist profile at opioid receptors underpins its clinical use and its characteristic side effects. Its agonism at kappa-opioid receptors is a primary driver of its analgesic properties, while its partial agonism/antagonism at mu-opioid receptors contributes to a ceiling effect on respiratory depression and a lower abuse potential compared to full mu-opioid agonists. A thorough understanding of its receptor pharmacology, elucidated through the experimental protocols detailed herein, is crucial for the rational design and development of novel analgesics with improved therapeutic indices. The continued investigation into the nuanced signaling pathways activated by such mixed-action opioids will be pivotal in advancing pain management strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptsimlab.com [rjptsimlab.com]
An In-depth Technical Guide to the Foundational Research on Pentazocine's Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the analgesic properties of pentazocine. It delves into the core mechanisms of action, receptor binding affinities, and key experimental findings that have shaped our understanding of this complex opioid analgesic. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pain management research.
Introduction to this compound
This compound is a synthetically derived opioid analgesic that was first introduced in the 1960s for the management of moderate to severe pain.[1][2] It belongs to the benzomorphan (B1203429) class of compounds and exhibits a mixed agonist-antagonist profile at opioid receptors.[1][3] This dual activity, primarily characterized by its agonist effects at the kappa (κ) opioid receptor and partial agonist or weak antagonist effects at the mu (μ) opioid receptor, results in a unique pharmacological profile.[3][4] This profile provides effective analgesia with a reported ceiling effect for respiratory depression, a significant side effect associated with full μ-opioid agonists.[4] this compound also interacts with sigma (σ) receptors, which may contribute to some of its psychotomimetic side effects.[4] The drug is a racemic mixture of two enantiomers, (+)-pentazocine and (-)-pentazocine, which possess distinct pharmacological activities.[5] (-)-Pentazocine is primarily responsible for the analgesic effects through its action on opioid receptors, while (+)-pentazocine has a higher affinity for sigma receptors.[5]
Mechanism of Action and Receptor Pharmacology
This compound's analgesic effects are primarily mediated through its interaction with the central and peripheral nervous systems. Its complex pharmacology is a result of its activity at multiple receptor subtypes.
Opioid Receptor Interactions
This compound's primary mechanism of analgesia involves its interaction with kappa and mu opioid receptors.
-
Kappa (κ) Opioid Receptor Agonism: this compound acts as an agonist at κ-opioid receptors.[3] Activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to a cascade of intracellular events.[6][7] This includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][6] These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters like substance P and glutamate, thereby dampening the transmission of pain signals.[4]
-
Mu (μ) Opioid Receptor Partial Agonism/Weak Antagonism: At the μ-opioid receptor, this compound exhibits a more complex behavior, acting as a partial agonist or a weak antagonist.[3][4] As a partial agonist, it can produce a submaximal analgesic response compared to full μ-agonists like morphine. When co-administered with a full μ-agonist, it can act as an antagonist, competing for receptor binding and potentially reducing the efficacy of the full agonist.[4] This property contributes to the ceiling effect observed with this compound's respiratory depression.[4]
Sigma (σ) Receptor Interaction
This compound, particularly the (+)-enantiomer, also binds to sigma receptors, with a notable affinity for the sigma-1 subtype.[5][8] The clinical significance of this interaction is not fully elucidated but is thought to contribute to some of the dysphoric and psychotomimetic side effects associated with this compound, such as hallucinations and nightmares.[4]
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki) and in vivo analgesic potency (ED50) of this compound from various foundational studies. These values can vary depending on the experimental conditions, tissues, and methodologies used.
Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers
| Enantiomer | Receptor | Ki (nM) | Species/Tissue | Reference |
| (-)-Pentazocine | κ-Opioid | 7.6 | Human | [5] |
| μ-Opioid | 3.2 | Human | [5] | |
| δ-Opioid | 62 | Human | [5] | |
| (+)-Pentazocine | σ1 | ~7 | Rat Brain | [9] |
| σ1 | 8 | N/A | [10] |
Table 2: Analgesic Potency (ED50) of this compound in Animal Models
| Analgesic Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Tail-Immersion Test | Rat | Subcutaneous | 13.0 (5.4-31.5) | [11] |
| Scald-Pain Test | Rat | Subcutaneous | 11.0 (4.5-26.6) | [11] |
| Formalin Test (Phase I) | Rat | Intrathecal | 91.1 ± 5.4 µg | [12] |
| Formalin Test (Phase II) | Rat | Intrathecal | 101.2 ± 6.2 µg | [12] |
| Plantar Incision | Rat | Intrathecal | 98.0 ± 5.5 µg | [13] |
| Acetic Acid Writhing Test | Mouse | Subcutaneous | N/A (Dose-dependent inhibition observed) | [14][15] |
| Hot Plate Test | Mouse | N/A | N/A (Biphasic response observed) | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research of this compound's analgesic properties are provided below.
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for opioid and sigma receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from guinea pig brain for sigma-1 receptors or CHO cells transfected with opioid receptors).[14][17]
-
Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors, [³H]DAMGO for μ-opioid receptors, [³H]U69593 for κ-opioid receptors).[14][17]
-
Unlabeled this compound or other competing ligands.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Analgesic Assays
These behavioral assays in animals are used to assess the pain-relieving effects of compounds.
-
Principle: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained.
-
The tail is positioned in the path of the heat source.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is set to prevent tissue damage.
-
Measurements are taken before and at various time points after administration of this compound or a vehicle control.
-
-
Principle: This test assesses the response of an animal to a heated surface.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
The animal is placed on the heated surface.
-
The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A maximum cut-off time is employed to avoid injury.
-
Testing is performed before and after drug administration.
-
-
Principle: This test is a model of visceral pain, where an intraperitoneal injection of a mild irritant induces a characteristic stretching and writhing behavior.
-
Procedure:
-
Animals (typically mice) are administered this compound or a vehicle.
-
After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally.
-
The animals are then placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a specific period (e.g., 15-20 minutes).[14]
-
A reduction in the number of writhes compared to the control group indicates an analgesic effect.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's action, as well as a typical experimental workflow for assessing its analgesic properties.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of [125I]3'-(-)-iodothis compound, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive effect of the combination of this compound with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Antinociceptive Effects and Interaction Mechanisms of Intrathecal this compound and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Unveiling the Enigma: A Technical Guide to the Discovery of Pentazocine's Psychotomimetic Effects
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the discovery of the psychotomimetic effects of pentazocine, a synthetic opioid analgesic. Developed for researchers, scientists, and drug development professionals, this document details the early clinical observations, key experimental findings, and the underlying signaling pathways that contribute to these unique central nervous system (CNS) effects.
Introduction
This compound, a benzomorphan (B1203429) derivative, was first synthesized in 1958 by the Sterling Drug Company and received FDA approval in the United States in 1967.[1] Initially lauded as a potent analgesic with a low addiction potential, post-market clinical experience soon revealed a notable incidence of psychotomimetic side effects, including hallucinations, delusions, distorted body image, and depersonalization.[2][3] These adverse effects, occurring in an estimated 1-2% of patients, presented a significant clinical challenge and spurred further investigation into the drug's complex pharmacological profile.[2] This guide will explore the seminal studies that first identified these effects and the subsequent research that has elucidated the responsible molecular mechanisms.
Early Clinical Observations and Quantitative Data
The initial reports of this compound's psychotomimetic effects emerged from clinical trials and post-marketing surveillance in the late 1960s and 1970s. These early studies, while primarily focused on analgesic efficacy, documented a range of CNS disturbances.
| Study | Year | Dosage | Route of Administration | Incidence of Psychotomimetic Effects | Types of Effects Reported |
| Hamilton et al. | 1967 | 20-40 mg | Intramuscular | High incidence (not quantified) | Dizziness, psychotomimetic effects |
| Beaver et al. | 1968 | Not specified | Oral and Intramuscular | Not specified | Not specified |
| Kantor et al. | 1966 | Not specified | Oral | Not specified | Not specified |
| Kane & Pokorny | 1975 | Not specified | Not specified | Depressive states most frequent | Toxic psychoses, hallucinogenic reactions with panic, paranoid states |
Table 1: Summary of Early Clinical Studies on this compound's Psychotomimetic Effects
Key Experimental Protocols
The characterization of this compound's psychotomimetic properties relied on a variety of experimental designs, primarily clinical trials comparing its effects to other analgesics and placebos.
Kantor et al. (1966): Oral Analgesic Study
-
Objective: To evaluate the analgesic efficacy of oral this compound hydrochloride compared to codeine, aspirin, and placebo.
-
Methodology: This was a controlled clinical trial involving adult patients experiencing pain. The specific protocols for assessing psychotomimetic effects were not detailed in the abstract, but such studies typically involve patient questionnaires and clinical observation for adverse events.
-
Key Findings: While the primary focus was on analgesia, this study contributed to the growing body of evidence on this compound's overall side effect profile.
Hamilton et al. (1967): Pre-operative Medication Study
-
Objective: To compare this compound with other opiate antagonists (nalorphine and levallorphan) and opiates (phenazocine, morphine, levorphanol, and pethidine) as pre-operative medication.
-
Methodology: The study involved female patients scheduled for surgery. The assessment of psychotomimetic effects was likely based on clinical observation and patient reporting in the pre-operative period.
-
Key Findings: The study noted a high incidence of dizziness and psychotomimetic effects with the opiate antagonists, including this compound, particularly at higher doses.[2]
Beaver et al. (1968): Comparison of Oral and Intramuscular Administration
-
Objective: To compare the analgesic effects and side effect profiles of oral and intramuscular this compound and phenazocine.
-
Methodology: This was a controlled clinical trial in patients with pain, likely due to neoplasms. Adverse effects, including CNS disturbances, were recorded and compared between the different administration routes and drugs.
-
Key Findings: This study provided insights into how the route of administration might influence the incidence and severity of adverse effects, including psychotomimetic reactions.
Signaling Pathways
The psychotomimetic effects of this compound are primarily attributed to its complex interactions with two key receptor systems in the central nervous system: the kappa-opioid receptors (KOR) and the sigma-1 receptors (σ1R).
Kappa-Opioid Receptor (KOR) Agonism
This compound acts as an agonist at KORs. Activation of these receptors is known to produce dysphoria, hallucinations, and other psychotomimetic effects. The downstream signaling cascade involves the inhibition of adenylyl cyclase and modulation of various ion channels through the activation of G-proteins (Gi/o). This can lead to alterations in the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are critically involved in mood, perception, and cognition.
Sigma-1 Receptor (σ1R) Agonism
This compound is also an agonist at σ1R, an intracellular chaperone protein located at the endoplasmic reticulum (ER). The (+)-enantiomer of this compound has a higher affinity for this receptor. σ1R activation modulates calcium signaling through the IP3 receptor and can influence a variety of downstream cellular processes, including neurotransmitter release and neuronal excitability. This interaction is thought to contribute significantly to the psychotomimetic effects of this compound.
Experimental Workflow for Investigating Psychotomimetic Effects
The following diagram illustrates a typical experimental workflow for assessing the psychotomimetic effects of a novel compound like this compound during its development.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of drugs given before anaesthesia. 13. This compound and other opiate antagonists. | Semantic Scholar [semanticscholar.org]
- 3. A clinical comparison of the effects of oral and intramuscular administration of analgesics: this compound and phenazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentazocine Hydrochloride and Pentazocine Lactate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical and pharmacological properties of pentazocine hydrochloride and this compound lactate (B86563). The information is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these two salt forms of the opioid analgesic, this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is fundamental for drug development. The choice of salt form can significantly impact a drug's solubility, stability, and bioavailability. This section details the known physicochemical properties of this compound hydrochloride and this compound lactate.
| Property | This compound Hydrochloride | This compound Lactate | This compound (Base) |
| Molecular Formula | C₁₉H₂₇NO·HCl | C₁₉H₂₇NO·C₃H₆O₃ | C₁₉H₂₇NO |
| Molecular Weight | 321.88 g/mol | 375.50 g/mol | 285.42 g/mol |
| Melting Point | Two forms with melting points around 218 °C and 254 °C[1] | Data not available (primarily supplied as a solution)[2][3] | 145.4-147.2 °C[1] |
| Solubility in Water | 1 part in 30 parts of water[1] | Soluble[2] | 1 g in >1000 mL of water[1] |
| Solubility in Ethanol | 1 part in 16 parts of alcohol[1] | No data available | 1 g in 11 mL of alcohol[1] |
| Solubility in Chloroform | 1 part in 4 parts of chloroform[1] | No data available | 1 g in 2 mL of chloroform[1] |
| pKa (of this compound) | 8.88 | 8.88 | 8.88 |
| pH (of 1% solution) | 4.0 - 6.0[1] | 4.0 - 5.0 (for injection)[2] | Not applicable |
Pharmacological Properties and Signaling Pathways
This compound is a mixed agonist-antagonist opioid analgesic. Its primary mechanism of action involves interaction with the kappa (κ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs).
Signaling Pathway of this compound at Opioid Receptors
Caption: this compound's interaction with opioid receptors.
This compound acts as an agonist at the κ-opioid receptor, which is thought to be the primary mediator of its analgesic effects. Activation of the κ-receptor by this compound leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-proteins can directly modulate ion channels, causing an increase in potassium efflux (leading to hyperpolarization) and a decrease in calcium influx. These cellular events collectively reduce neuronal excitability and inhibit the transmission of pain signals.
At the μ-opioid receptor, this compound exhibits mixed agonist and antagonist properties. This dual action contributes to its lower potential for abuse and respiratory depression compared to full μ-opioid agonists like morphine.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization of this compound hydrochloride and this compound lactate.
Melting Point Determination
Objective: To determine the melting point range of a solid crystalline substance.
Methodology: Capillary Method
Caption: Workflow for melting point determination.
Procedure:
-
Sample Preparation: The sample is finely powdered and dried in a desiccator.
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination
Objective: To determine the solubility of a compound in a specific solvent.
Methodology: Shake-Flask Method
Caption: Workflow for shake-flask solubility determination.
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the concentration of this compound in a sample.
Methodology: Reversed-Phase HPLC
Caption: Workflow for HPLC analysis of this compound.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH are optimized for the specific analysis.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 278 nm).
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of this compound in the sample.
Conclusion
The choice between this compound hydrochloride and this compound lactate for drug development and formulation depends on the desired physicochemical and pharmacokinetic properties. This compound hydrochloride is a well-characterized solid with defined melting points and solubility profiles in various solvents, making it suitable for solid dosage forms. This compound lactate, on the other hand, is primarily utilized in its aqueous solution for injection, where its high water solubility is a key advantage. The pharmacological activity of both salts is dictated by the this compound base and its interaction with opioid receptors. A thorough understanding of the properties and analytical methods detailed in this guide is crucial for the successful development of robust and effective this compound-based therapeutics.
References
Solubility and Stability of Pentazocine in Common Research Buffers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of pentazocine in frequently used research buffers. Due to the limited availability of direct quantitative data in the public domain for specific buffer systems, this document summarizes existing knowledge and provides detailed experimental protocols for researchers to determine these parameters under their specific laboratory conditions.
Executive Summary
This compound is a synthetic opioid analgesic with a complex pharmacological profile, acting as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or weak antagonist.[1][2][3] Its utility in research, particularly in neuroscience and pharmacology, necessitates a clear understanding of its behavior in aqueous buffer systems. This guide addresses the critical aspects of this compound's solubility and stability in phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and artificial cerebrospinal fluid (aCSF), providing both available data and the methodologies to generate further insights.
Physicochemical Properties of this compound
This compound is a benzomorphan (B1203429) derivative.[4] The hydrochloride salt is a white, crystalline substance that is soluble in acidic aqueous solutions.[4] The solid form is generally stable in light, at ambient temperature, and in air.[5]
Solubility of this compound
Precise quantitative solubility data for this compound in standard research buffers is not extensively reported in publicly available literature. However, existing data provides valuable guidance.
Data Presentation: this compound Solubility
| Solvent/Buffer | Form | Temperature | Solubility | Citation |
| Water | Hydrochloride | Not Specified | 1 part in 30 parts water (~33.3 mg/mL) | [5] |
| 0.01 N Hydrochloric Acid | Hydrochloride | Not Specified | Soluble (used as a medium for UV analysis) | [4] |
| pH 7 Buffer | Free Base | Room Temp. | A 10 mM (~2.85 mg/mL) solution can be prepared by first dissolving in 0.1N HCl and then diluting.[6] | [6] |
| DMF:PBS (pH 7.2) (1:1) | Free Base | Not Specified | 0.5 mg/mL | [7] |
| DMSO | Free Base | Not Specified | >10 mg/mL | [8] |
| Ethanol | Free Base | Not Specified | 3 mg/mL | [7] |
| Chloroform (B151607) | Hydrochloride | Not Specified | 1 part in 4 parts chloroform (~250 mg/mL) | [5] |
| Alcohol | Hydrochloride | Not Specified | 1 part in 16 parts alcohol (~62.5 mg/mL) | [5] |
Note: The solubility of this compound is pH-dependent. As a weak base, its solubility is expected to be higher in acidic conditions.
Stability of this compound
This compound is susceptible to degradation under certain conditions. Stability-indicating HPLC methods have been developed, which involve forced degradation to identify potential degradation products.[9]
Summary of Stability Findings from Forced Degradation Studies:
-
Acid and Alkali Hydrolysis: this compound undergoes degradation in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[9]
-
Oxidation: The compound is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.[9]
-
Thermal Degradation: Elevated temperatures can lead to the degradation of this compound.[9]
-
Photodegradation: Exposure to light can also induce degradation.[9]
While these studies confirm the types of stress that can degrade this compound, they do not provide kinetic data (e.g., half-life) for its stability in research buffers under typical storage and experimental conditions (e.g., 4°C or 37°C). The half-life of this compound in human plasma is reported to be between 2 to 3 hours, which reflects metabolic processes and may not be indicative of its chemical stability in a simple buffer.[10]
Experimental Protocols
Given the lack of specific quantitative data, researchers will likely need to determine the solubility and stability of this compound in their specific buffer systems and experimental conditions. The following are detailed protocols to achieve this.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (free base or hydrochloride salt)
-
Research buffer of interest (e.g., PBS pH 7.4, TBS pH 7.4, aCSF)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the research buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with the mobile phase (for HPLC) or the buffer to a concentration within the linear range of a previously established calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (HPLC-UV is recommended for specificity).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Assessing Stability in Aqueous Buffers
This protocol outlines a typical approach to evaluate the stability of this compound in a buffer over time.
Materials:
-
Stock solution of this compound of known concentration in the research buffer of interest.
-
Vials with screw caps.
-
Temperature-controlled incubator or water bath (e.g., 4°C, 25°C, 37°C).
-
HPLC system with a validated stability-indicating method.
Procedure:
-
Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4) at a concentration below its determined solubility limit.
-
Aliquot the solution into several sealed vials to be sampled at different time points.
-
Store the vials under the desired temperature and light conditions (e.g., protected from light at 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and immediately analyze the sample by HPLC.
-
Quantify the peak area of the parent this compound peak at each time point.
-
Plot the concentration of this compound versus time.
-
Analyze the data to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant (k) and half-life (t½).
Recommended Stability-Indicating HPLC Method
Based on published methods, the following provides a starting point for a stability-indicating HPLC method for this compound.[9]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common starting point is a 60:40 (v/v) mixture of 0.1 M potassium phosphate buffer (pH adjusted to 4.0) and methanol.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[10]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Method validation according to ICH guidelines is essential for reliable results.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily acts as an agonist at the kappa-opioid receptor (KOR) and a partial agonist/weak antagonist at the mu-opioid receptor (MOR). The agonistic action at KOR is linked to its analgesic effects and is mediated through the inhibition of adenylyl cyclase.
Caption: this compound's primary signaling cascade via the kappa-opioid receptor.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical flow for determining the solubility and stability of this compound in a research buffer.
Caption: Workflow for determining this compound solubility and stability.
Conclusion
While direct, comprehensive data on the solubility and stability of this compound in common research buffers such as PBS, TBS, and aCSF is limited, this guide provides a framework for researchers to address this gap. The provided solubility data from various sources indicates that this compound hydrochloride has good aqueous solubility, especially in acidic conditions. However, its stability is compromised by changes in pH, temperature, light, and oxidative stress. For precise and reliable experimental outcomes, it is strongly recommended that researchers utilize the detailed protocols within this guide to determine the empirical solubility and stability of this compound under their specific experimental conditions. The signaling pathway and workflow diagrams offer a clear visual representation of this compound's mechanism and the necessary steps for its characterization in research settings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound: A Review of its Pharmacological Properties, Therapeutic Efficacy and Dependence Liability | Semantic Scholar [semanticscholar.org]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound HYDROCHLORIDE AND NALOXONE HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 5. This compound | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Characterizations and Pharmacokinetic Evaluation of this compound Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
The Benzomorphan Nucleus: A Technical Guide to the Structure-Activity Relationship of Pentazocine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pentazocine, a prototypical benzomorphan (B1203429) derivative. By systematically examining the impact of structural modifications on opioid receptor binding and functional activity, this document aims to serve as a comprehensive resource for professionals engaged in the design and development of novel analgesics and pharmacological probes.
Introduction to this compound and the Benzomorphan Scaffold
This compound is a synthetically derived opioid analgesic belonging to the benzomorphan class of compounds.[1] Developed as a result of morphine skeleton simplification, the benzomorphan nucleus has proven to be a versatile template for creating ligands with diverse pharmacological profiles at opioid receptors.[2][3] this compound itself exhibits a complex pharmacology, acting primarily as an agonist at the kappa-opioid receptor (KOR) and a weak partial agonist or antagonist at the mu-opioid receptor (MOR).[1][4] This mixed agonist-antagonist profile provided an early clinical advantage by offering analgesia with a reduced risk of respiratory depression and abuse potential compared to full MOR agonists like morphine.[4] However, its KOR agonist activity is also associated with undesirable side effects such as dysphoria and psychotomimetic effects, which has limited its clinical use.[4][5]
The study of this compound and its analogs has been instrumental in elucidating the structural requirements for affinity and functional activity at different opioid receptor subtypes. The key to its diverse pharmacology lies in specific structural motifs that can be systematically modified. This guide will dissect these relationships, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.
Core Structure-Activity Relationships of this compound
The pharmacological profile of this compound and its derivatives is dictated by modifications at several key positions on the benzomorphan scaffold. The most critical of these are the N-substituent, the C8 phenolic hydroxyl group, and the gem-dimethyl group at C5/C9.
Key Modification Points on the Benzomorphan Scaffold:
Caption: Key modification sites on the this compound scaffold and their general SAR.
-
The N-Substituent: This is the primary determinant of a compound's functional activity (agonist, partial agonist, or antagonist).
-
Small Alkyl Groups: An N-methyl group, as seen in metazocine, typically results in potent agonist activity.
-
N-Allyl and N-Cyclopropylmethyl: Introduction of these larger groups, as seen in the classic antagonists naloxone (B1662785) and naltrexone, confers antagonist properties at the MOR.[6] In the benzomorphan series, these substitutions create mixed agonist-antagonists like cyclazocine (B1219694) or full antagonists.
-
N-Phenylethyl and Derivatives: The addition of an N-phenylethyl group can produce potent MOR agonists. Further substitutions on the phenyl ring can fine-tune the activity, leading to biased agonists that preferentially activate G-protein signaling over β-arrestin pathways.[7]
-
-
The 8-Hydroxyl Group: This phenolic hydroxyl is a critical pharmacophore, acting as a hydrogen bond donor that anchors the ligand in the opioid receptor binding pocket. Its removal or modification (e.g., O-methylation) generally leads to a significant decrease in binding affinity across all opioid receptor subtypes.[3]
-
The C9-Methyl Groups: The presence of methyl groups at the C9 position generally increases activity.[6] The stereochemistry of the benzomorphan ring system is crucial, with the (-)-isomer typically being the pharmacologically active enantiomer at opioid receptors, while the (+)-isomer may exhibit higher affinity for other targets like the sigma receptor.[8][9]
Quantitative Analysis of this compound Analogs
The following tables summarize quantitative binding affinity (Ki) and functional activity (EC50) data for this compound and selected benzomorphan analogs. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in functional assays.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference(s) |
| (-)-Pentazocine | 3.2 | 7.6 | 62 | [10] |
Table 2: Functional Activity (EC50, nM) of this compound in GTPγS Binding Assays
| Compound | μ-Opioid Receptor (MOR) EC50 (nM) | κ-Opioid Receptor (KOR) EC50 (nM) | δ-Opioid Receptor (DOR) EC50 (nM) | Reference(s) |
| (-)-Pentazocine | 43 | 40 | 255 | [10] |
Table 3: SAR of N-Substituted Benzomorphan Analogs at Human Opioid Receptors
| Compound | N-Substituent | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Reference(s) |
| Normetazocine | -H | 13.0 | 4.5 | 137 | [7] |
| Metazocine | -CH₃ | 1.8 | 2.2 | 110 | [7] |
| This compound | -CH₂CH=C(CH₃)₂ | 3.2 | 7.6 | 62 | [10] |
| Phenazocine | -CH₂CH₂Ph | 0.2 | 1.5 | 16 | [11] |
| Cyclazocine | -CH₂-cyclopropyl | 0.3 | 0.1 | 13 | [12] |
Data compiled from multiple sources and should be interpreted as representative. Assay conditions may vary between studies.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable SAR data. Below are methodologies for the key in vitro assays used to characterize this compound analogs.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from a receptor.
Methodology:
-
Receptor Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).[2]
-
Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[13]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes. The pellet is washed and resuspended in assay buffer.[14]
-
Protein concentration is determined using a standard method like the BCA assay.[14]
-
-
Assay Procedure:
-
The assay is conducted in 96-well plates in a final volume of 200-250 µL.[14]
-
To each well, add:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone) to block all specific binding.[2]
-
The plate is incubated at a controlled temperature (e.g., 25-30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[13][14]
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester, separating bound from free radioligand.[14]
-
Filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting NSB from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of a compound.
Methodology:
-
Receptor Preparation:
-
Membranes are prepared from cells expressing the opioid receptor of interest, as described in the binding assay protocol. This assay works best with Gi/o-coupled receptors like the opioid receptors.
-
-
Assay Procedure:
-
The assay is conducted in 96-well plates.
-
To each well, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (e.g., 10-30 µM) to ensure a basal state.
-
Varying concentrations of the test agonist (e.g., this compound analog).
-
Receptor membrane preparation.
-
-
The reaction is initiated by the addition of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 0.05-0.1 nM.
-
Basal Binding: Wells containing all components except the test agonist.
-
Non-specific Binding: Wells containing excess unlabeled GTPγS (e.g., 10 µM) in addition to all other components.
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters, and radioactivity is counted as described previously.
-
-
Data Analysis:
-
Data are plotted as the percentage of specific [³⁵S]GTPγS binding versus the log concentration of the agonist.
-
The EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined using non-linear regression (sigmoidal dose-response curve).
-
Caption: A typical experimental workflow for this compound SAR studies.
Molecular Signaling Pathways
This compound exerts its primary effects by activating the KOR, a member of the G-protein coupled receptor (GPCR) superfamily.[12] KORs are coupled to inhibitory G-proteins (Gαi/o).
Caption: Simplified signaling pathway for KOR activation by this compound.
Mechanism of Action:
-
Binding and Activation: this compound binds to the extracellular domain of the KOR.[4]
-
G-Protein Coupling: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gi/o protein.
-
Subunit Dissociation: The activated G-protein releases GDP and binds GTP, causing it to dissociate into its Gαi/o-GTP and Gβγ subunits.[10]
-
Downstream Effects:
-
The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
The Gβγ subunit modulates ion channel activity, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[10]
-
-
Cellular Outcome: The combined effect of reduced cAMP and ion channel modulation is a hyperpolarization of the neuron, leading to decreased neuronal excitability and a reduction in the release of pain-transmitting neurotransmitters.[7]
Conclusion and Future Directions
The structure-activity relationship of this compound and its benzomorphan relatives is a well-established yet continually evolving field. The core principles—modulation of agonist/antagonist activity via the N-substituent and the necessity of the 8-hydroxyl group for affinity—remain foundational. Current research is focused on more nuanced aspects of drug action, such as developing "biased agonists" that selectively activate G-protein signaling to achieve analgesia while avoiding the β-arrestin recruitment that may be responsible for side effects like dysphoria and tolerance.[5][7] By leveraging the detailed SAR data and robust experimental protocols outlined in this guide, researchers can continue to refine the benzomorphan scaffold, paving the way for safer and more effective opioid-based therapeutics.
References
- 1. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ndafp.org [ndafp.org]
- 12. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structurally Related Kappa Opioid Receptor Agonists with Substantial Differential Signaling Bias: Neuroendocrine and Behavioral Effects in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pentazocine Quantification in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of pentazocine in plasma samples using various High-Performance Liquid Chromatography (HPLC) methods. The information compiled here is sourced from established scientific literature and is intended to guide researchers in selecting and implementing a suitable analytical method for their specific needs.
Introduction
This compound is a potent synthetic opioid analgesic used for the management of moderate to severe pain.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[1][4] This document outlines several validated HPLC-based methods, including those coupled with Ultraviolet (UV), Fluorescence, and Mass Spectrometry (MS) detection.
Summary of HPLC Methods for this compound Quantification
The following table summarizes the key quantitative parameters of different HPLC methods for this compound analysis in plasma, providing a comparative overview to aid in method selection.
| Method | Sample Preparation | Chromatographic Column | Mobile Phase | Detection | Linearity Range | Limit of Quantification (LOQ) |
| HPLC-Electrochemical Detection | Solid-Phase Extraction (SPE) | Phenyl column | Not specified in abstract | Electrochemical | Not specified in abstract | 0.5 ng/mL[5] |
| LC-MS/MS with Sonic Spray Ionization | SPE (Oasis HLB cartridge) | Not specified in abstract | Not specified in abstract | Mass Spectrometry (MS) | 30–10,000 ng/mL[2] | 19.5 ng/mL (as detection limit)[2] |
| 2D-HPLC-UV | Liquid sample dilution or tablet dissolution and dilution | Two C18 columns (250 x 4.6 mm, 5 µm and 100 x 2.1 mm, 5 µm) | 45% acetonitrile (B52724), 55% water, and 0.1% phosphoric acid | UV at 254 nm | 10–150 µg/L[1] | 4.79 µg/L[1] |
| HPLC-Fluorescence Detection | Solid-Phase Extraction after derivatization with DIB-Cl | Wakopak Handy-ODS column (250 x 4.6 mm i.d.) | 0.1 mol/L acetate (B1210297) buffer (pH 6.2):acetonitrile (25:75, v/v) | Fluorescence | Not specified in abstract | 0.57 ng/mL (as detection limit)[6] |
| HPLC-UV | Three-step liquid-liquid extraction | Spherisorb Ph (2.1 mm I.D. x 150 mm) | Acetonitrile/10 mM phosphate (B84403) buffer (pH 4.0) | Fluorescence (Ex: 247 nm, Em: 320 nm) | 1 to 500 ng/g | ~0.5 ng/g (as detection limit)[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the summary table.
Method 1: LC-MS/MS with Sonic Spray Ionization
This method offers rapid and sensitive determination of this compound in human plasma.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Materials: Oasis HLB cartridge columns.
-
Internal Standard: Dextromethorphan (B48470).[2]
-
Procedure:
-
Spike human plasma samples with dextromethorphan as the internal standard.
-
Load the plasma sample onto an Oasis HLB cartridge column.
-
(Further washing and elution steps are not detailed in the provided abstract but would typically involve washing with a weak solvent to remove interferences and eluting the analyte and internal standard with a stronger organic solvent).[8][9]
-
2. HPLC-MS/MS Analysis
-
Instrumentation: Liquid chromatograph coupled with a mass spectrometer with a sonic spray ionization (SSI) source.
-
Chromatographic Conditions: (Details not specified in the abstract).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Sonic Spray Ionization (SSI).
-
(Specific MS parameters like monitored transitions would need to be optimized).
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
The regression equation for this compound showed good linearity in the ranges of 30–1,250 and 1,250–10,000 ng/mL.[2]
Method 2: 2D-HPLC with UV Detection
This two-dimensional HPLC method enhances resolution and selectivity for the quantification of this compound.[1]
1. Sample Preparation
-
For Liquid Samples: Dilute 1.0 mL of the sample in a 100 mL flask with bi-distilled water. Take 0.1 mL of this solution for further analysis.[1]
-
For Tablets: Dissolve 0.780 g of powdered tablet sample in a 1 L flask. Transfer 0.1 mL of this solution to a 100 mL flask, mix with 50.0 mL of a blank solution, and treat with sonication for 5 minutes.[1]
-
Final Concentration Adjustment: Adjust the final concentration of this compound in all samples to 30.0 µg/L.[1]
2. 2D-HPLC Analysis
-
Instrumentation: 2D-HPLC system with two C18 columns and a switching valve.
-
Columns:
-
Mobile Phase: 45% acetonitrile, 55% water, and 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV detector at 254 nm.[1]
3. Data Analysis
-
The method demonstrated excellent linearity with a correlation coefficient (R²) of 0.998 over a concentration range of 10–150 µg/L.[1]
-
The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 1.58 µg/L and 4.79 µg/L, respectively.[1]
Method 3: HPLC with Fluorescence Detection
This highly sensitive method involves pre-column derivatization for fluorescence detection.[6]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Internal Standard: Cyclazocine.[6]
-
Derivatizing Reagent: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl).[6]
-
Procedure:
2. HPLC Analysis
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: Wakopak Handy-ODS column (250 x 4.6 mm i.d.).[6]
-
Mobile Phase: Isocratic mixture of 0.1 mol/L acetate buffer (pH 6.2) and acetonitrile (25:75, v/v).[6]
-
Detection: Fluorescence detection (excitation and emission wavelengths for the DIB-derivatives need to be determined).
3. Data Analysis
-
The detection limit for this compound in plasma was 0.57 ng/mL.[6]
-
The method demonstrated good reproducibility with relative standard deviation (RSD) values less than 6.6% for within- and between-day measurements.[6]
Visualized Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Workflow for this compound Quantification by 2D-HPLC-UV.
Caption: Workflow for this compound Quantification by HPLC-Fluorescence.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Relationship of this compound plasma levels to pharmacological activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound monitoring in rat hair and plasma by HPLC-fluorescence detection with DIB-Cl as a labelling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive determination of this compound in human tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Pentazocine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine is a synthetic opioid analgesic used for the management of moderate to severe pain. As with many pharmaceuticals, understanding its metabolic fate is crucial for comprehensive pharmacokinetic studies, toxicological assessments, and in the development of new drug entities. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted analytical technique for the identification and quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its primary metabolites, addressing sample preparation, derivatization, and instrument parameters.
This compound is primarily metabolized in the liver through two main pathways: oxidation and glucuronide conjugation. The oxidation of the terminal methyl groups on the dimethylallyl side chain results in the formation of cis- and trans-alcohols, which are major metabolites. A smaller portion of this compound is excreted unchanged. These metabolites, along with the parent drug, can also undergo glucuronidation to form more water-soluble conjugates that are readily excreted in the urine. For effective GC-MS analysis, these polar functional groups (hydroxyl and amine) require derivatization to increase their volatility and thermal stability. Trimethylsilylation is a common and effective derivatization technique for this purpose.
Metabolic Pathway of this compound
The metabolic conversion of this compound mainly involves oxidation of the dimethylallyl group, leading to the formation of isomeric alcohols, and subsequent conjugation with glucuronic acid.
Caption: Metabolic Pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the GC-MS analysis of this compound. It is important to note that specific values for the metabolites are not as readily available in the literature and will depend on the specific analytical method developed and validated.
Table 1: GC-MS Method Validation Parameters for this compound in Urine
| Parameter | Result | Reference |
| Linearity Range | 125 - 1500 ng/mL | [1] |
| Correlation Coefficient (r²) | 0.997 | [1] |
| Limit of Quantification (LOQ) | 125 ng/mL | [1] |
| Limit of Detection (LOD) | 62.5 ng/mL | [1] |
| Intraday Accuracy (%) | -6.3 to 4.7 | [1] |
| Intraday Precision (%RSD) | 3.6 to 11.2 | [1] |
| Interday Accuracy (%) | -7.5 to 7.0 | [1] |
| Interday Precision (%RSD) | 6.2 to 10.0 | [1] |
| Extraction Recovery (%) | > 72.4 | [1] |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [1] |
| Injector Temperature | 250 °C | [1] |
| Oven Temperature Program | Initial 150 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 2 min | [1] |
| Carrier Gas | Helium | [1] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | [1] |
| Detector Temperature | 280 °C | [1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [1] |
| Selected Ions (m/z) | ||
| This compound-TMS | 289 (Quantification) , 274, 244 | [1] |
| Dextromethorphan (IS) | 271 (Quantification) , 214 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation from Urine for GC-MS Analysis
This protocol details the extraction of this compound and its metabolites from urine, including an enzymatic hydrolysis step to cleave glucuronide conjugates.
1. Enzymatic Hydrolysis (for total drug and metabolite concentration)
-
To 1 mL of urine sample, add an appropriate internal standard (e.g., dextromethorphan).
-
Add 1 mL of a suitable buffer, such as a 0.1 M phosphate (B84403) buffer (pH 6.8), to adjust the pH for optimal enzyme activity.
-
Add β-glucuronidase enzyme (e.g., from E. coli or abalone). The amount of enzyme should be optimized based on the manufacturer's instructions and the expected concentration of conjugates.
-
Incubate the mixture at a temperature and for a duration optimized for the chosen enzyme (e.g., 37-65 °C for 2-18 hours). Recombinant enzymes may offer faster hydrolysis times.[2]
-
After incubation, cool the sample to room temperature.
2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analytes from the cartridge with a suitable organic solvent, such as methanol or a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small amount of ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
Protocol 2: Derivatization and GC-MS Analysis
This protocol describes the derivatization of the extracted analytes to make them suitable for GC-MS analysis.
1. Derivatization
-
To the dried extract from Protocol 1, add a derivatizing agent. A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add approximately 50-100 µL of the BSTFA + 1% TMCS reagent to the dried extract.
-
Seal the vial and heat at a temperature and for a duration suitable for complete derivatization (e.g., 70-80 °C for 30 minutes).[1]
-
Cool the vial to room temperature before injection into the GC-MS system.
2. GC-MS Analysis
-
Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Use the GC-MS parameters outlined in Table 2. The temperature program may need to be optimized to ensure adequate separation of this compound from its cis- and trans-alcohol metabolites.
-
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using the characteristic ions for the trimethylsilyl (B98337) (TMS) derivatives of this compound and its metabolites. While specific ions for the hydroxylated metabolites are not definitively reported in readily available literature, they would be expected to have a higher molecular weight due to the addition of a TMS group to the hydroxyl function. The fragmentation pattern would likely still include some of the characteristic ions of the parent this compound-TMS derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound and its metabolites from a urine sample.
Caption: GC-MS Analysis Workflow.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and rationale behind the key steps in the analytical protocol.
References
- 1. "Determination of this compound in urine by gas chromatography-mass spect" by K.-H. Chan, M.-C. Hsu et al. [jfda-online.com]
- 2. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ³H-Pentazocine Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine, a benzomorphan (B1203429) derivative, is a pharmacologically active compound that interacts with multiple receptor systems in the central nervous system. The tritiated form, ³H-pentazocine, serves as a crucial radioligand for studying its binding characteristics, particularly to sigma-1 (σ₁) receptors, for which it shows high affinity and selectivity.[1] Radioligand binding assays using ³H-pentazocine are fundamental in neuropharmacology for characterizing the σ₁ receptor, screening novel compounds for their affinity to this site, and elucidating the potential therapeutic applications of σ₁ receptor ligands in various neurological and psychiatric disorders.[2]
This document provides a detailed protocol for performing a radioligand binding assay using ³H-pentazocine, including membrane preparation, assay execution, and data analysis.
Data Presentation
The following tables summarize representative quantitative data for ³H-pentazocine binding from various studies. These values can serve as a reference for expected outcomes.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of ³H-Pentazocine
| Tissue/Cell Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Guinea Pig Brain | 2.9 | 1998 | [3] |
| Human Frontal Cortex | 3.68 ± 0.46 | 636 ± 107 | [4] |
| Rat Brain | ~7 | 280 | [5] |
| hS1R-transfected MCF-7 cells | 3.7 ± 0.87 | 109,000 ± 23,700 | [6] |
| Permeabilized MDA-MB-468 cells | 17 | 2300 ± 200 | [7] |
Table 2: Inhibitory Constants (Ki) of Various Compounds in Displacing ³H-Pentazocine Binding
| Competing Ligand | Tissue/Cell Source | Ki (nM) | Reference |
| Haloperidol | Human Frontal Cortex | < DTG | [4] |
| N,N'-di(o-tolyl)guanidine (DTG) | Human Frontal Cortex | < (+)-SKF 10,047 | [4] |
| (+)-SKF 10,047 | Human Frontal Cortex | < (-)-SKF 10,047 | [4] |
| Dipentylammonium (DPA) | Permeabilized MDA-MB-468 cells | 39.8 | [7] |
Experimental Protocols
I. Membrane Preparation (from Brain Tissue)
This protocol describes the preparation of crude membranes from brain tissue, a common source for sigma-1 receptors.
Materials:
-
Brain tissue (e.g., guinea pig or rat brain)
-
Ice-cold 50 mM Tris-HCl buffer, pH 7.4
-
Homogenizer (e.g., Teflon-glass)
-
High-speed centrifuge
-
Bradford assay reagents for protein concentration determination
Procedure:
-
Dissect the brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, and resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a known volume of 50 mM Tris-HCl buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay or a similar method.
-
Store the membrane preparation in aliquots at -80°C until use.
II. Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
³H-Pentazocine (specific activity ~40-60 Ci/mmol)
-
Prepared membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding agent: Haloperidol (10 µM final concentration)
-
Test compounds at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Incubator or water bath
Procedure:
-
Assay Setup: Prepare assay tubes in triplicate for:
-
Total Binding: Contains ³H-pentazocine and membrane homogenate.
-
Non-specific Binding: Contains ³H-pentazocine, membrane homogenate, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to saturate the specific binding sites.
-
Competitive Binding: Contains ³H-pentazocine, membrane homogenate, and varying concentrations of the test compound.
-
-
Incubation:
-
To each tube, add the appropriate components. A typical final assay volume is 500 µL.
-
The final concentration of ³H-pentazocine is typically in the low nanomolar range (e.g., 1-5 nM).
-
The amount of membrane protein per tube can range from 100-300 µg.
-
Incubate the tubes at 37°C for 90-120 minutes to reach equilibrium.[3][8]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for several hours to reduce chemiluminescence.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.
-
III. Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Saturation Binding: To determine the Kd and Bmax, perform the assay with increasing concentrations of ³H-pentazocine. Plot the specific binding versus the concentration of ³H-pentazocine. The data can be analyzed using non-linear regression (one-site binding hyperbola) to calculate Kd and Bmax.
-
Competitive Binding: To determine the IC₅₀ of a test compound, plot the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of ³H-pentazocine.
-
Ki Calculation: The inhibitory constant (Ki) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of ³H-pentazocine used in the assay, and Kd is the dissociation constant of ³H-pentazocine for the receptor.
-
Visualizations
Caption: Workflow for ³H-Pentazocine Radioligand Binding Assay.
Caption: Conceptual Diagram of Sigma-1 Receptor Binding and Modulation.
References
- 1. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]this compound binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: The Use of Pentazocine in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentazocine, a synthetic opioid analgesic, in preclinical animal models of neuropathic pain. This document includes detailed experimental protocols for inducing neuropathic pain, assessing pain-like behaviors, and a summary of quantitative data from relevant studies. Additionally, it outlines the complex mechanism of action of this compound to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a benzomorphan (B1203429) derivative with a unique and complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] It is primarily recognized as a kappa-opioid receptor (KOR) agonist and a weak mu-opioid receptor (MOR) partial agonist or antagonist.[2][3][4] Furthermore, this compound interacts with the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein involved in pain modulation.[2][5][6] This multifaceted mechanism of action, including a known "ceiling effect" for analgesia, makes this compound a valuable tool for investigating the complex neurobiology of neuropathic pain.[4][7]
Mechanism of Action: A Multi-Receptor Interaction
This compound's analgesic effects are not mediated by a single pathway but rather a combination of interactions with multiple receptor systems.
-
Kappa-Opioid Receptor (KOR) Agonism : Activation of KORs by this compound contributes to its analgesic properties.[1][3] This pathway is particularly implicated in visceral pain relief.[8] However, KOR activation can also produce dysphoric and psychotomimetic side effects.[3]
-
Mu-Opioid Receptor (MOR) Activity : Studies suggest that at lower doses, this compound's antinociceptive effects are primarily mediated through MOR activation.[7] However, at higher doses, its antagonistic properties at this receptor, combined with KOR agonism, may contribute to its ceiling effect.[7]
-
Sigma-1 (σ1) Receptor Interaction : this compound is also an agonist at σ1 receptors.[5][9] The σ1 receptor is a non-opioid receptor that modulates key pain control areas in the nervous system.[6] This interaction adds another layer of complexity to its pharmacological profile, potentially influencing its effects on memory and other CNS functions.[9]
Animal Models of Neuropathic Pain
To study the efficacy of this compound, robust and reproducible animal models that mimic the symptoms of human neuropathic pain are essential.[10][11] Below are protocols for three commonly used models.
Protocol 2.1: Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression that mimics chronic nerve entrapment conditions.[12][13][14]
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Thermo-regulated heating mat
-
Sterile surgical instruments
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
Procedure (Rat):
-
Anesthetize the animal (e.g., 5% isoflurane (B1672236) for induction, 2% for maintenance) and place it on a heating mat to maintain body temperature.[15]
-
Shave the lateral surface of the thigh on the desired hind limb.
-
Make a small skin incision and separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[15]
-
Free approximately 7-10 mm of the nerve from the surrounding connective tissue, proximal to the nerve's trifurcation.[13][15]
-
Loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between each.[13] The ligatures should be just tight enough to elicit a brief twitch in the hind limb.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.[12][16]
-
Allow the animal to recover. Pain hypersensitivity typically develops within 24 hours and can last for over a month.[13][15]
Protocol 2.2: Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[17][18] This results in a highly reproducible and long-lasting pain hypersensitivity in the paw region innervated by the spared nerve.[18][19][20]
Materials:
-
Anesthetic
-
Sterile surgical instruments
-
4-0 silk sutures
-
Fine scissors and forceps
Procedure (Mouse/Rat):
-
Anesthetize the animal and prepare the surgical site as described in the CCI protocol.[17]
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[21]
-
Carefully isolate the common peroneal and tibial nerves, avoiding contact with the sural nerve.[19]
-
Tightly ligate the common peroneal and tibial nerves with 4-0 silk suture.[21]
-
Transect the nerves approximately 2 mm distal to the ligation, removing a small section of the distal nerve stump.[17][21]
-
Ensure the sural nerve remains intact and undamaged.[19]
-
Close the muscle and skin layers with sutures.
-
Sham surgery involves exposing the nerve without ligation or transection.[17][19]
Protocol 2.3: Streptozotocin (STZ)-Induced Diabetic Neuropathy
This model mimics the painful peripheral neuropathy that is a common complication of diabetes.[22][23] STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas, inducing hyperglycemia and subsequent neuropathy.[23][24]
Materials:
-
Streptozotocin (STZ)
-
Cold sterile saline or citrate (B86180) buffer
-
Syringes for injection (intraperitoneal or intravenous)
-
Glucometer and test strips
Procedure (Rat):
-
Fast the animals for 12-18 hours prior to injection, with free access to water.[24]
-
Record baseline body weight and blood glucose levels.[24]
-
Prepare a fresh solution of STZ in cold saline or citrate buffer.
-
Induce diabetes via a single intraperitoneal (IP) or intravenous (IV) injection of STZ. A common IP dose for rats is 50-75 mg/kg.[22][25]
-
Return animals to their cages with free access to food and water.[24]
-
Confirm diabetes by measuring blood glucose levels 24-72 hours post-injection and weekly thereafter. Animals with blood glucose levels ≥ 15 mM (or ~270 mg/dL) are considered diabetic.[25]
-
Neuropathic pain symptoms, such as mechanical allodynia, typically develop and peak within 2-4 weeks following STZ administration.[23][24]
Protocols for Behavioral Assessment
The assessment of pain-like behaviors in rodents is critical for evaluating the analgesic efficacy of compounds like this compound.
Protocol 3.1: Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-painful mechanical stimulus, indicating mechanical allodynia.[26]
Materials:
-
A set of calibrated von Frey filaments (with varying bending forces)
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Place the animal in a Plexiglass enclosure on the wire mesh platform and allow it to habituate for at least 30 minutes.[19][27]
-
Apply the von Frey filaments to the plantar surface of the hind paw (in the appropriate nerve territory for SNI/CCI models) with sufficient force to cause the filament to bend.[27]
-
Begin with a filament in the middle of the force range and apply it for 2-3 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.[28]
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament; if there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold. A decrease in this threshold in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.[28]
Quantitative Data on this compound Efficacy
The following table summarizes quantitative data from a study investigating the effects of intrathecally administered this compound in rat models of inflammatory and postoperative pain, which provide valuable dosage information for neuropathic pain studies.
| Animal Model | Species | This compound Dose (Intrathecal) | Pain Assessment Method | Key Findings | Reference |
| Plantar Incision Model | Sprague-Dawley Rat | 3, 10, 30, 100 µg | Mechanical Allodynia (Von Frey) | Dose-dependent attenuation of mechanical allodynia. | [29] |
| Formalin Test (Phase I - Acute Pain) | Sprague-Dawley Rat | 3, 10, 30, 100 µg | Flinching/Licking Behavior | Dose-dependent reduction in pain behavior. Calculated ED₅₀: 30.3 ± 2.5 µg. | [29] |
| Formalin Test (Phase II - Inflammatory Pain) | Sprague-Dawley Rat | 3, 10, 30, 100 µg | Flinching/Licking Behavior | Dose-dependent reduction in pain behavior. Calculated ED₅₀: 34.4 ± 3.0 µg. | [29] |
Note: The formalin test, while not a pure neuropathic pain model, is valuable for studying central sensitization, a key component of neuropathic pain.[29] Another study in mice using tail pressure and hot plate tests found that subcutaneous this compound (peaking at 30 mg/kg) produced antinociception primarily via μ-opioid receptors, which was antagonized at higher doses (56-100 mg/kg) by κ-opioid receptor activation.[7]
Summary and Key Considerations
-
Complex Pharmacology : When designing experiments with this compound, researchers must consider its complex interactions with MOR, KOR, and σ1 receptors.[2][7] The dose administered can significantly alter which receptor system predominates, potentially leading to a biphasic or "bell-shaped" dose-response curve.[7][29]
-
Model Selection : The choice of animal model is critical. The CCI and SNI models represent traumatic nerve injury, while the STZ model represents metabolic neuropathy.[22][30][31] The selected model should align with the clinical condition being investigated.
-
Behavioral Endpoints : While reflexive tests like the von Frey assay are standard, incorporating more complex behavioral measures (e.g., gait analysis, spontaneous activity) may provide a more complete picture of the pain state and the efficacy of this compound.[26][27]
-
Route of Administration : The route of administration (e.g., systemic vs. intrathecal) will significantly impact the drug's distribution and the observed effects. Intrathecal administration, as shown in the data table, allows for the direct study of spinal mechanisms.[29]
By leveraging the detailed protocols and understanding the multi-faceted nature of this compound, researchers can effectively utilize this compound as a tool to explore the underlying mechanisms of neuropathic pain and evaluate novel therapeutic strategies.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pharmakb.com [pharmakb.com]
- 6. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 7. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. aragen.com [aragen.com]
- 15. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 16. criver.com [criver.com]
- 17. 2.7. Spared nerve injury neuropathic pain model [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. aragen.com [aragen.com]
- 23. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 24. inotiv.com [inotiv.com]
- 25. ndineuroscience.com [ndineuroscience.com]
- 26. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Antinociceptive Effects and Interaction Mechanisms of Intrathecal this compound and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 31. scielo.br [scielo.br]
Application Notes and Protocols for Pentazocine Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of pentazocine in common rodent behavioral assays used to assess its analgesic and rewarding or aversive properties. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound.
Mechanism of Action
This compound is a synthetic opioid analgesic with a complex mechanism of action. It primarily functions as an agonist at the kappa-opioid receptors (KOR) and as a partial agonist or weak antagonist at the mu-opioid receptors (MOR).[1][2][3] The analgesic effects of (-)-pentazocine are primarily mediated through its action on these opioid receptors.[4][5] Interestingly, the rewarding effects of this compound may involve both mu and delta-opioid receptors, without significantly activating the mesolimbic dopamine (B1211576) system.[6]
Signaling Pathway of this compound
The binding of this compound to kappa and mu-opioid receptors, which are G-protein coupled receptors, initiates an intracellular signaling cascade. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates ion channels, causing neuronal hyperpolarization and a decrease in the release of neurotransmitters involved in pain transmission, such as substance P and glutamate.[1]
Data Presentation: this compound Dosages in Rodent Behavioral Studies
The following tables summarize typical dosages of this compound used in various behavioral assays in rats and mice. Dosages can vary based on the specific research question, animal strain, and route of administration.
Table 1: this compound Dosages for Analgesic Assays in Rats
| Behavioral Assay | Administration Route | Dose Range | Species | Reference |
| Tail-Immersion Test | Subcutaneous (s.c.) | 6 - 24 mg/kg | Rat | [7] |
| Scald-Pain Test | Subcutaneous (s.c.) | 6 - 24 mg/kg | Rat | [7] |
| Formalin Test | Intrathecal (i.t.) | 3 - 100 µg | Rat | [8] |
| Plantar Incision | Intrathecal (i.t.) | 3 - 100 µg | Rat | [8] |
| Tail Flick Test | Intrathecal (i.t.) | Varies by study | Rat | [9] |
| Anticonvulsant Assay | Intraperitoneal (i.p.) | 30 mg/kg | Rat |
Table 2: this compound Dosages for Analgesic Assays in Mice
| Behavioral Assay | Administration Route | Dose Range | Species | Reference |
| Tail Pressure Test | Subcutaneous (s.c.) | 3 - 100 mg/kg | Mouse | [10] |
| Hot Plate Test | Subcutaneous (s.c.) | 3 - 100 mg/kg | Mouse | [10] |
| Tail Flick Test | Subcutaneous (s.c.) | 3 - 100 mg/kg | Mouse | [10] |
| Acetic Acid Writhing | Subcutaneous (s.c.) | 3 - 100 mg/kg | Mouse | [10] |
| Hot Plate Test | Subcutaneous (s.c.) | 3 - 56 mg/kg | Mouse | [11] |
| Tail-Flick Test | Subcutaneous (s.c.) | 3 - 56 mg/kg | Mouse | [11] |
| Hind-Paw Pressure Test | Subcutaneous (s.c.) | 3 - 56 mg/kg | Mouse | [11] |
| Writhing Test | Subcutaneous (s.c.) | 10 mg/kg | Mouse | [11] |
Table 3: this compound Dosages for Conditioned Place Preference in Rodents
| Administration Route | Dose Range | Species | Effect | Reference |
| Subcutaneous (s.c.) | Varies by study | Mouse/Rat | Rewarding/Aversive | [6] |
Experimental Protocols
Hot Plate Test
The hot plate test is used to evaluate the thermal pain threshold in rodents and is effective for assessing centrally acting analgesics.[12][13]
Experimental Workflow: Hot Plate Test
Methodology:
-
Apparatus: A commercially available hot plate apparatus with precise temperature control and a clear acrylic cylinder to confine the animal.
-
Acclimation: Allow the rodent to acclimate to the testing room for at least 30-60 minutes before the experiment.[14]
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52 ± 0.2°C or 55°C).[11][13]
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, typically hind paw licking or jumping.[12]
-
Record the latency (in seconds) to the first sign of pain.
-
A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[11][14]
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Testing: At a predetermined time after drug administration (e.g., 20-30 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline measurement.
-
Data Analysis: The analgesic effect is determined by a significant increase in the latency to respond compared to the baseline and vehicle-treated groups.
Tail-Flick/Tail-Immersion Test
This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation and is a common method for assessing spinal analgesia.[13][15]
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat on the tail or a water bath maintained at a constant temperature (e.g., 47°C or 55 ± 0.2°C).[7][16]
-
Acclimation and Restraint: Acclimate the animal to the testing environment. Gently restrain the animal, often in a specialized holder, leaving the tail free.
-
Baseline Measurement:
-
Apply the heat source to a specific portion of the tail.
-
Start a timer simultaneously with the heat application.
-
Stop the timer as soon as the animal flicks its tail away from the heat.
-
A cut-off time is used to prevent tissue damage.
-
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At various time points after drug administration, repeat the latency measurement.
-
Data Analysis: An increase in the tail-flick latency indicates an antinociceptive effect.
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[17][18]
Experimental Workflow: Conditioned Place Preference
Methodology:
-
Apparatus: A multi-compartment chamber where compartments are distinguished by visual and tactile cues (e.g., different wall colors and floor textures).[17]
-
Phase 1: Pre-Conditioning (Habituation and Baseline)
-
On the first day, place the animal in the apparatus and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes).[19]
-
Record the time spent in each compartment to determine any initial preference.
-
-
Phase 2: Conditioning
-
This phase typically occurs over several days.
-
On "drug" days, administer this compound and immediately confine the animal to one of the conditioning compartments for a specific duration.
-
On "vehicle" days, administer the vehicle and confine the animal to the other conditioning compartment.
-
The assignment of the drug-paired compartment can be biased (drug paired with the initially non-preferred side) or unbiased (random assignment).
-
-
Phase 3: Post-Conditioning (Test)
-
After the conditioning phase, place the animal back in the apparatus in a drug-free state and allow it to freely explore all compartments.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline and the vehicle-paired side indicates a conditioned place preference (reward).
-
A significant decrease in time spent in the drug-paired compartment suggests a conditioned place aversion.[17]
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. mdwiki.org [mdwiki.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ndanesthesiaservices.com [ndanesthesiaservices.com]
- 5. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Involvement of μ- and δ-opioid receptor function in the rewarding effect of (±)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of the combination of this compound with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive Effects and Interaction Mechanisms of Intrathecal this compound and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (-)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 19. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology of Pentazocine on Neuronal Firing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentazocine is a synthetically-derived opioid analgesic with a complex pharmacological profile, acting primarily as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR). It also exhibits affinity for the sigma-1 receptor, which contributes to its unique effects on neuronal excitability. Understanding the direct effects of this compound on neuronal firing is crucial for elucidating its mechanisms of action, both for its analgesic properties and its potential side effects. These application notes provide detailed protocols for investigating the in vitro electrophysiological effects of this compound on neuronal firing using the whole-cell patch-clamp technique in acute brain or spinal cord slices.
Data Presentation: Quantitative Effects of Opioid Agonists on Neuronal Firing
The following tables summarize quantitative data on the effects of opioid agonists, including kappa-opioid agonists similar to this compound, on various parameters of neuronal firing as documented in the scientific literature.
Table 1: Effects of Kappa-Opioid Receptor Agonism on Neuronal Firing Properties
| Neuronal Population | Agonist (Concentration) | Effect on Firing Rate | Change in Depolarizing After-Potential (DAP) Amplitude | Reference |
| Rat Supraoptic Nucleus Magnocellular Neurosecretory Cells | U50,488H (1 µM) | ↓ by 94.0 ± 4.5% | ↓ by 78.0 ± 10.6% | [1] |
Table 2: Modulation of Neuronal Excitability by CGRP in Spinal Dorsal Horn Neurons (Arthritic Pain Model)
| Current Injection (pA) | Spike Frequency (Control) | Spike Frequency (CGRP, 10 nM) | Reference |
| 50 | ~1 Hz | ~3 Hz | [2] |
| 100 | ~3 Hz | ~6 Hz | [2] |
| 150 | ~5 Hz | ~9 Hz | [2] |
| 200 | ~7 Hz | ~12 Hz | [2] |
| 250 | ~9 Hz | ~15 Hz | [2] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain or Spinal Cord Slices
This protocol describes the preparation of acute rodent brain or spinal cord slices suitable for whole-cell patch-clamp recordings.
Materials:
-
Animal: Adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthetic: Isoflurane or injectable anesthetic (e.g., ketamine/xylazine cocktail), compliant with institutional animal care and use committee (IACUC) guidelines.
-
Sucrose-based Cutting Solution (ice-cold and oxygenated with 95% O₂ / 5% CO₂):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂ / 5% CO₂):
-
NaCl: 125 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1 mM
-
CaCl₂: 2 mM
-
-
Equipment: Vibrating microtome (vibratome), dissecting tools, recovery chamber, circulating water bath.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution until the tissue is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain or spinal cord.
-
For spinal cord slices, carefully perform a laminectomy to expose the spinal cord.
-
Submerge the desired tissue block (e.g., lumbar spinal cord or brain region of interest) in ice-cold, oxygenated sucrose-based cutting solution.
-
Mount the tissue block onto the vibratome stage.
-
Cut slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.
Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Firing
This protocol details the procedure for obtaining whole-cell current-clamp recordings from neurons in acute slices to assess the effects of this compound on their firing properties.
Materials:
-
Prepared acute brain or spinal cord slices
-
Recording Setup: Upright microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller
-
Intracellular Pipette Solution (K-Gluconate based):
-
K-Gluconate: 135 mM
-
KCl: 5 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to 290-300 mOsm.
-
-
This compound stock solution: Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.
Procedure:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify healthy-looking neurons in the target region (e.g., spinal cord dorsal horn).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch to current-clamp mode and allow the neuron's membrane potential to stabilize.
-
Baseline Firing Protocol:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit action potentials and characterize the neuron's intrinsic firing properties (e.g., firing frequency, action potential threshold, amplitude, duration, and afterhyperpolarization).
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 1-100 µM) through the perfusion system.
-
Allow sufficient time for the drug to equilibrate (typically 5-10 minutes).
-
-
Post-Drug Firing Protocol:
-
Repeat the same series of current injections as in the baseline condition to assess the effects of this compound on the neuron's firing properties.
-
-
Washout:
-
Perfuse the slice with drug-free aCSF for 15-20 minutes to determine if the effects of this compound are reversible.
-
Repeat the firing protocol after washout.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, action potential firing frequency, threshold, amplitude, duration, and afterhyperpolarization before, during, and after this compound application.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for in vitro electrophysiological recording of this compound's effects.
Caption: Signaling pathways of this compound affecting neuronal firing.
References
Application Notes and Protocols for Developing Pentazocine Solid Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of pentazocine-loaded solid lipid nanoparticles (SLNs). The protocols outlined below are based on established methodologies and aim to offer a framework for formulating SLNs with enhanced bioavailability and controlled release of this compound.
Introduction
This compound is a potent analgesic used for moderate to severe pain. However, its oral bioavailability is limited due to extensive first-pass metabolism in the liver.[1][2][3] Formulating this compound into solid lipid nanoparticles (SLNs) presents a promising strategy to bypass hepatic metabolism, potentially through lymphatic uptake, thereby improving its therapeutic efficacy and enabling sustained drug delivery.[1][4][5] SLNs are colloidal drug carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[6] They offer advantages such as improved stability, controlled release, and the potential for targeted delivery.[7]
Materials and Methods
Materials
For the successful formulation of this compound SLNs, a careful selection of lipids and surfactants is crucial. The choice of these excipients influences the particle size, stability, drug loading capacity, and release profile of the nanoparticles.
Table 1: Recommended Materials for this compound SLN Formulation
| Component | Examples | Rationale |
| Drug | (-)-Pentazocine (HPLC-grade) | Active pharmaceutical ingredient.[1][2] |
| Solid Lipids | Cetyl alcohol, Stearic acid, Glyceryl monostearate, Cetyl palmitate | Form the solid matrix of the nanoparticles; selected based on drug solubility in the molten lipid.[1][6][8] |
| Surfactant/Emulsifier | Soya lecithin, Tween 80, Poloxamer 188 | Stabilize the nanoparticle dispersion and prevent aggregation.[1][6][9] |
| Organic Solvents | Dichloromethane (B109758) (DCM), Acetone | Used to dissolve the drug and lipids in the solvent evaporation method.[1] |
| Cryoprotectant | Sucrose | Added before lyophilization to prevent particle aggregation.[1][5] |
Equipment
-
High-shear homogenizer
-
Sonicator
-
Magnetic stirrer
-
Freeze dryer
-
Zetasizer for particle size and zeta potential analysis
-
High-Performance Liquid Chromatography (HPLC) system
-
Transmission Electron Microscope (TEM)
-
X-ray Diffractometer (XRD)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Franz diffusion cells for in vitro release studies
Experimental Protocols
I. Formulation of this compound-Loaded SLNs
A common and effective method for preparing this compound SLNs is the double emulsion (w/o/w) solvent emulsification-evaporation technique.[1][2][5]
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve 10 mg of this compound, soya lecithin, and a combination of solid lipids (e.g., 80 mg cetyl alcohol and 70 mg stearic acid) in a mixture of organic solvents (e.g., dichloromethane and acetone).[1]
-
-
Formation of the Primary Emulsion (w/o):
-
Add a small amount of aqueous phase dropwise to the organic phase while sonicating to form a water-in-oil nanoemulsion.[1]
-
-
Formation of the Double Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of distilled water containing an emulsifier (e.g., 1.6% of the same emulsifier used in the first step) under constant stirring (e.g., 1300 rpm).[1]
-
-
Homogenization:
-
Homogenize the resulting double emulsion using a high-shear homogenizer at a high speed (e.g., 15,000 rpm).[1]
-
-
Solvent Evaporation:
-
Stir the homogenized dispersion overnight to allow for the complete evaporation of the organic solvents.[1]
-
-
Lyophilization:
Diagram 1: Workflow for this compound SLN Formulation
Caption: A flowchart of the double emulsion solvent evaporation method for preparing this compound SLNs.
II. Characterization of this compound-Loaded SLNs
Thorough characterization is essential to ensure the quality and efficacy of the formulated SLNs.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI, while electrophoretic light scattering is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
Protocol:
-
Disperse the lyophilized SLN powder in deionized water.
-
Analyze the dispersion using a Zetasizer at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).
-
Record the average particle size, PDI, and zeta potential values.
-
2. Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Principle: The amount of this compound encapsulated within the SLNs is determined by separating the free drug from the nanoparticles and quantifying the drug in each fraction.
-
Protocol:
-
Centrifuge a known amount of the SLN dispersion to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Calculate EE and LC using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. Morphological and Structural Analysis:
-
Transmission Electron Microscopy (TEM): To visualize the shape and surface morphology of the SLNs.
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the drug within the lipid matrix.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify any chemical interactions between the drug and the excipients.
Table 2: Physicochemical Characteristics of an Optimized this compound SLN Formulation
| Parameter | Value |
| Particle Size (PS) | 137.7 ± 1.01 nm |
| Polydispersity Index (PDI) | 0.28 ± 0.005 |
| Zeta Potential (ZP) | -16.60 ± 0.51 mV |
| Encapsulation Efficiency (EE) | 86.00 ± 3.60% |
| Loading Capacity (LC) | 10.27 ± 0.50% |
| (Data adapted from a study on optimized this compound-loaded SLNs)[1] |
Diagram 2: Characterization Workflow for this compound SLNs
Caption: A schematic of the key characterization techniques for this compound SLNs.
III. In Vitro Drug Release Study
-
Principle: The dialysis bag method is commonly used to evaluate the in vitro release of drugs from nanoparticles. The nanoparticles are placed in a dialysis bag, which is then immersed in a release medium that simulates physiological conditions.
-
Protocol:
-
Place a known amount of this compound-loaded SLNs (e.g., 2 mg) suspended in a buffer (e.g., 1 mL PBS) into a dialysis bag with a specific molecular weight cutoff.[4]
-
Immerse the dialysis bag in a larger volume of release medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8 for subsequent time points).[4][10]
-
Maintain the temperature at 37 ± 1°C with constant stirring.[4]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using HPLC.
-
Mechanism of Action of this compound
This compound exerts its analgesic effects through a complex interaction with opioid receptors in the central nervous system. It acts as an agonist at the kappa opioid receptors (KOR) and as a weak antagonist or partial agonist at the mu opioid receptors (MOR).[3][11][12][13] The activation of KOR is believed to be the primary mechanism for its analgesic properties.[3][11]
Diagram 3: Signaling Pathway of this compound
Caption: A simplified diagram of this compound's mechanism of action at opioid receptors.
Conclusion
The development of this compound-loaded solid lipid nanoparticles offers a viable approach to overcoming the challenges associated with its poor oral bioavailability. The protocols and data presented in these application notes provide a foundation for researchers to formulate and characterize these advanced drug delivery systems. Careful optimization of the formulation and process parameters is critical to achieving the desired physicochemical properties and in vitro performance, ultimately leading to a more effective analgesic therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical Characterizations and Pharmacokinetic Evaluation of this compound Solid Lipid Nanoparticles against Infla… [ouci.dntb.gov.ua]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Physicochemical Characterizations and Pharmacokinetic Evaluation of this compound Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdwiki.org [mdwiki.org]
- 12. This compound | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Application of Pentazocine in the Formalin-Induced Pain Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin-induced pain model is a widely utilized and clinically relevant preclinical assay for evaluating the efficacy of analgesic compounds. The biphasic nature of the pain response, an initial acute phase followed by a tonic inflammatory phase, allows for the differentiation of drug effects on nociceptive and inflammatory pain mechanisms. Pentazocine, a synthetic benzomorphan (B1203429) derivative, is an opioid analgesic with a complex pharmacological profile, acting as an agonist at kappa-opioid receptors (KOR) and a partial agonist or weak antagonist at mu-opioid receptors (MOR).[1][2] This dual action makes it an interesting compound to study in the formalin model, as it can provide insights into the role of different opioid receptor subtypes in modulating distinct pain states. These application notes provide a comprehensive overview of the use of this compound in the formalin-induced pain model, including detailed experimental protocols, quantitative data on its analgesic effects, and an exploration of its underlying mechanisms of action.
Data Presentation: Efficacy of this compound in the Formalin Test
The analgesic efficacy of this compound in the formalin-induced pain model has been demonstrated across different routes of administration and animal species. The following tables summarize the quantitative data from key studies.
| Route of Administration | Animal Model | Dose Range | Effect on Phase 1 (Acute Nociceptive Pain) | Effect on Phase 2 (Inflammatory Pain) | ED50 / A50 (and 95% CI) | Reference |
| Intrathecal | Rat | 3 - 100 µg | Dose-dependent inhibition of flinching behavior. | Dose-dependent inhibition of flinching behavior. | Phase 1: 30.3 ± 2.5 µgPhase 2: 34.4 ± 3.0 µg | [3] |
| Subcutaneous | Mouse | Not specified | Analgesic effect observed. | Analgesic effect observed. | Overall: 23.8 mg/kg | [4][5] |
| Subcutaneous | Mouse | 10 mg/kg | Significant reduction in nociceptive score in wildtype mice. Effect abolished in homozygous MOP-KO mice. | Significant reduction in nociceptive score in wildtype mice. Effect abolished in homozygous MOP-KO mice. | Not Applicable | [6] |
Table 1: Summary of this compound Efficacy in the Formalin Test. ED50 (Median Effective Dose) and A50 (analgesic A50) values represent the dose required to produce a 50% reduction in the pain response. MOP-KO refers to Mu-Opioid Receptor Knockout mice.
Experimental Protocols
Formalin-Induced Pain Model Protocol (Rat)
This protocol is a standard procedure for inducing a biphasic pain response in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (1-5% in sterile saline)
-
Observation chambers (e.g., Plexiglas enclosures with a mirror to allow for unobstructed observation of the paws)
-
Syringes (1 ml) with 30-gauge needles
-
Timer
Procedure:
-
Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment to minimize stress-induced behavioral changes.
-
Formalin Injection: Gently restrain the rat and inject 50 µl of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the animal back into the observation chamber and start the timer.
-
Behavioral Scoring: Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Tonic Phase): 15-60 minutes post-injection.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The percentage of inhibition of the pain response by a drug treatment is calculated as follows: % Inhibition = [ (Control Score - Drug-Treated Score) / Control Score ] x 100
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound for use in the formalin test.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, distilled water, or propylene (B89431) glycol)
-
Vortex mixer
-
pH meter (if necessary)
-
Syringes and needles for the chosen route of administration
Preparation of this compound Solution:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals.
-
Dissolve the this compound hydrochloride in the chosen vehicle. Gentle warming and vortexing may be required to aid dissolution. For some preparations, adjusting the pH might be necessary to ensure complete solubility.
-
Prepare fresh solutions on the day of the experiment.
Administration:
-
Intrathecal (i.t.) Injection: For rats, under light isoflurane (B1672236) anesthesia, a sterile needle attached to a microsyringe is inserted into the L5-L6 intervertebral space. A slight tail flick indicates entry into the subarachnoid space, where the drug solution (typically 10 µl) is delivered.[2][3]
-
Subcutaneous (s.c.) Injection: The this compound solution is injected into the loose skin on the back of the neck.
-
Intraperitoneal (i.p.) Injection: The solution is injected into the lower abdominal quadrant.
Timing of Administration:
-
This compound is typically administered 10-30 minutes before the formalin injection, depending on the route of administration and the peak effect time of the drug.[2][6]
Mechanism of Action of this compound in Formalin-Induced Pain
The analgesic effect of this compound in the formalin test is primarily mediated through its interaction with the opioid system. However, the biphasic nature of the formalin test allows for a more nuanced understanding of its mechanism.
-
Phase 1 (Acute Nociceptive Pain): This phase is thought to be due to the direct activation of nociceptors, particularly C-fibers. The analgesic effect of this compound in this phase is largely attributed to its action on mu-opioid receptors (MORs). Studies using MOR knockout mice have shown that the somatic chemical antinociceptive effects of (-)-pentazocine are abolished in these animals.[6]
-
Phase 2 (Inflammatory Pain): This phase involves central sensitization and an inflammatory response. This compound's efficacy in this phase is also dependent on MOR activation for somatic pain.[6] However, the involvement of kappa-opioid receptors (KORs) also plays a significant role in its overall analgesic profile.[1]
The signaling pathways involved in formalin-induced pain are complex and involve the activation of various channels and transcription factors. Formalin is known to directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel on primary afferent neurons, leading to the initial barrage of nociceptive signals. The subsequent inflammatory response involves the activation of pathways such as NF-κB.
This compound, by activating MORs and KORs, modulates these nociceptive signals. Opioid receptor activation generally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1] There is also evidence of crosstalk between opioid receptors and TRP channels, suggesting that opioid receptor activation can modulate the activity of channels like TRPA1.[1][3][4]
Visualizations
References
- 1. The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive Effects and Interaction Mechanisms of Intrathecal this compound and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor activation modulates transient receptor potential vanilloid 1 (TRPV1) currents in sensory neurons in a model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin Supports TRPA1 Channel Association with Opioid Receptors and Glutamate NMDA Receptors in the Nervous Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
Elucidating Pentazocine's Receptor Targets: Application Notes and Protocols for Knockout Mice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing knockout (KO) mouse models for dissecting the complex pharmacology of pentazocine. By comparing the effects of this compound in wild-type (WT) mice and mice lacking specific receptors, researchers can delineate the contributions of individual receptor systems to its overall pharmacological profile, including its analgesic and neuroprotective effects.
This compound is a synthetic opioid analgesic with a complex mechanism of action, exhibiting agonist and antagonist activities at multiple receptors. Knockout mouse models are invaluable tools for teasing apart these interactions. This document outlines key findings from studies using mu-opioid receptor (MOR) and sigma-1 receptor (σ1R) knockout mice and provides detailed protocols for relevant behavioral assays.
Key Findings from Knockout Mouse Studies
The differential effects of this compound's isomers, (-)-pentazocine and (+)-pentazocine, are critical to understanding its pharmacology. (-)-Pentazocine is primarily responsible for the opioid-like analgesic effects, while (+)-pentazocine mediates its actions through the sigma-1 receptor.
Mu-Opioid Receptor (MOR) Knockout Mice
Studies using MOR knockout mice have been instrumental in defining the role of the mu-opioid receptor in the antinociceptive effects of (-)-pentazocine.
Table 1: Effects of (-)-Pentazocine on Nociception in MOR Knockout Mice
| Behavioral Assay | Mouse Genotype | (-)-Pentazocine Effect | Key Finding |
| Hot-Plate Test | Wild-Type (WT) | Dose-dependent increase in latency | MOR is essential for thermal antinociception. |
| Heterozygous MOR-KO | Significantly reduced antinociception | ||
| Homozygous MOR-KO | Abolished antinociception | ||
| Tail-Flick Test | Wild-Type (WT) | Dose-dependent increase in latency | MOR is crucial for spinal thermal antinociception. |
| Heterozygous MOR-KO | Significantly reduced antinociception | ||
| Homozygous MOR-KO | Abolished antinociception | ||
| Hind-Paw Pressure Test | Wild-Type (WT) | Dose-dependent increase in pressure threshold | MOR mediates mechanical antinociception. |
| Homozygous MOR-KO | Abolished antinociception | ||
| Formalin Test | Wild-Type (WT) | Attenuation of both early and late phase licking | MOR is involved in both phases of inflammatory pain response. |
| Homozygous MOR-KO | Abolished antinociception in both phases | ||
| Acetic Acid Writhing Test | Wild-Type (WT) | Significant decrease in writhing | MOR contributes to visceral chemical antinociception. |
| Homozygous MOR-KO | Retained significant antinociception | A MOR-independent mechanism is also involved. |
Kappa-Opioid Receptor (KOR) Involvement in MOR Knockout Mice
Interestingly, the visceral antinociceptive effect of (-)-pentazocine observed in the writhing test persists in MOR knockout mice, suggesting the involvement of another receptor. Further investigation using a KOR antagonist has clarified this finding.
Table 2: Role of KOR in Visceral Antinociception in MOR Knockout Mice
| Behavioral Assay | Mouse Genotype | Treatment | Writhing Count | Key Finding |
| Acetic Acid Writhing Test | Homozygous MOR-KO | Saline + (-)-Pentazocine | Significantly reduced | KOR mediates the visceral antinociceptive effects of (-)-pentazocine in the absence of MOR.[1][2] |
| Homozygous MOR-KO | nor-BNI (KOR antagonist) + (-)-Pentazocine | No significant reduction |
Sigma-1 Receptor (σ1R) Knockout Mice
The neuroprotective effects of the (+)-isomer of this compound have been investigated using sigma-1 receptor knockout mice, particularly in models of retinal damage.
Table 3: Neuroprotective Effects of (+)-Pentazocine in σ1R Knockout Mice
| Experimental Model | Mouse Genotype | Treatment | Retinal Ganglion Cell (RGC) Loss | Key Finding |
| NMDA-induced Retinal Excitotoxicity | Wild-Type (WT) | NMDA + (+)-Pentazocine | Significantly reduced | The neuroprotective effect of (+)-pentazocine is mediated by the sigma-1 receptor.[3] |
| σ1R-KO | NMDA + (+)-Pentazocine | No significant reduction |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Receptor targets and primary effects of this compound isomers.
Caption: (-)-Pentazocine's opioid receptor signaling pathway.
Caption: (+)-Pentazocine's sigma-1 receptor signaling pathway.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is crucial to adhere to ethical guidelines for animal research and to obtain approval from the institutional animal care and use committee.
Hot-Plate Test (Thermal Nociception)
Principle: This test measures the latency of a mouse to react to a heated surface, indicating its thermal pain threshold.
Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface.
Procedure:
-
Set the hot-plate surface temperature to 55 ± 0.5°C.
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer and remove the mouse from the hot plate as soon as a nociceptive response is observed. This is the response latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond within the cut-off time, it should be removed, and the maximum time recorded.
-
Administer this compound or vehicle and repeat the test at predetermined time points (e.g., 15, 30, 60, and 90 minutes post-injection).
Tail-Flick Test (Spinal Thermal Nociception)
Principle: This assay assesses the spinal reflex to a thermal stimulus applied to the tail.
Apparatus: A tail-flick meter that focuses a beam of radiant heat on the mouse's tail.
Procedure:
-
Gently restrain the mouse, allowing its tail to be exposed.
-
Place the tail over the heat source of the apparatus.
-
Activate the heat source, which will start a timer.
-
The apparatus will automatically detect the flick of the tail and stop the timer, recording the latency.
-
A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.
-
Perform baseline measurements before drug administration.
-
Administer this compound or vehicle and re-test at various time points.
Acetic Acid-Induced Writhing Test (Visceral Chemical Nociception)
Principle: This test induces visceral pain by intraperitoneal injection of a dilute acetic acid solution, causing characteristic stretching and writhing movements.
Materials: 0.6% acetic acid solution.
Procedure:
-
Administer this compound or vehicle subcutaneously.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute period.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates antinociception.
Formalin Test (Inflammatory Pain)
Principle: Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase.
Materials: 2.5% formalin solution.
Procedure:
-
Administer this compound or vehicle prior to formalin injection.
-
Inject 20 µL of 2.5% formalin into the plantar surface of the mouse's right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the cumulative time the mouse spends licking or biting the injected paw during two phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection.
-
Late Phase (Phase 2): 15-30 minutes post-injection.
-
-
A decrease in licking/biting time indicates an antinociceptive effect.
Future Directions and Unanswered Questions
While the use of MOR and σ1R knockout mice has significantly advanced our understanding of this compound's pharmacology, several questions remain:
-
Role of Kappa-Opioid Receptors: Although antagonist studies strongly implicate KOR in this compound's visceral analgesic and psychotomimetic effects, studies utilizing KOR knockout mice are needed to definitively confirm these findings.
-
Involvement of Delta-Opioid Receptors: The contribution of delta-opioid receptors (DOR) to the effects of this compound is largely unexplored. The use of DOR knockout mice could reveal novel aspects of its pharmacological profile.
-
Receptor Heterodimerization: The potential for MOR, KOR, and DOR to form heterodimers adds another layer of complexity. Investigating this compound's effects in mice with specific receptor heterodimer knockouts could provide more nuanced insights.
By employing the knockout mouse models and detailed protocols outlined in these application notes, researchers can continue to unravel the intricate mechanisms of action of this compound, paving the way for the development of safer and more effective analgesics.
References
- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Pentazocine Transdermal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, evaluation, and characterization of pentazocine transdermal delivery systems. The information is intended to guide researchers in developing effective and stable transdermal patches for this potent analgesic.
Introduction to this compound Transdermal Delivery
This compound is a potent opioid analgesic with mixed agonist-antagonist activity, primarily used for the management of moderate to severe pain.[1] Oral administration of this compound is subject to extensive first-pass metabolism, leading to low bioavailability (approximately 20%).[1][2] Transdermal drug delivery offers a promising alternative by bypassing hepatic first-pass metabolism, providing sustained drug release, reducing dosing frequency, and improving patient compliance.[1][2][3][4]
The development of a transdermal patch for this compound involves careful selection of polymers, plasticizers, and permeation enhancers to ensure optimal drug release, skin permeation, and stability. This document outlines various formulation strategies and the requisite experimental protocols for their evaluation.
Formulation Components
The successful formulation of a this compound transdermal patch hinges on the appropriate selection of its components.
Active Pharmaceutical Ingredient (API)
-
This compound: A benzomorphan (B1203429) derivative, it acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor.[1] Its physicochemical properties, such as a low molecular mass (285.4 g/mol ) and a suitable octanol/water partition coefficient (log P of 2.0), make it a viable candidate for transdermal delivery.[1][5]
-
This compound Hydrochloride: The salt form of the drug has also been investigated for use in transdermal systems.[6][7]
Polymers
Polymers form the backbone of the transdermal patch, controlling the release of the drug.
-
Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades (K4M, K15M, K100M) have been successfully used to create matrix-type patches.[1][5] The drug release kinetics can be modulated by varying the polymer grade and concentration, with lower proportions often following Higuchi kinetics and higher proportions exhibiting zero-order release.[5][8][9]
-
Acrylic Pressure-Sensitive Adhesives (PSAs): Adhesives like Duro-Tak (e.g., 87-9301, 87-2677) are used to create matrix-type patches with good adhesive properties and sustained drug release.[2][10]
-
Ethyl Cellulose (B213188) and Polyvinyl Pyrrolidone (PVP): These polymers have been used in combination to develop transdermal patches.[6]
-
Cellulose Acetate and Eudragit RL 100: These have been employed as rate-controlling membranes in reservoir-type transdermal systems.[7]
Plasticizers
Plasticizers are incorporated to improve the flexibility and processability of the polymer matrix.
-
Glycerin: Used in HPMC-based matrices.[5]
-
Dibutyl Phthalate: Employed in formulations containing ethyl cellulose and PVP.[6][7]
Permeation Enhancers
Permeation enhancers are crucial for facilitating the transport of this compound across the stratum corneum.
-
Isopropyl Myristate (IPM): A commonly used enhancer that has been shown to be effective in this compound formulations.[2][10][11]
-
Glyceryl Monocaprylate (GEFA-C8) and Glyceryl Monocaproate (GEFA-C6): These glycerol (B35011) esters of fatty acids have demonstrated a significant enhancing effect on this compound skin permeation, with GEFA-C6 showing maximum enhancement in some studies.[2][11][12][13] The combination of IPM and GEFA can produce a synergistic effect.[12]
-
Dimethyl Sulfoxide (DMSO): Found to have a significant effect on the penetration of this compound hydrochloride.[6]
Backing Layer and Release Liner
-
Backing Layer: Provides support and prevents the drug from escaping from the outer surface. Materials like ScotchPak™ 1109 are commonly used.[1]
-
Release Liner: Protects the adhesive layer during storage and is removed before application. ScotchPak™ 1022 is a suitable option.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound transdermal formulations.
Table 1: Formulation Components and Permeation Data
| Formulation Type | Polymer(s) | Enhancer(s) | Drug Loading | Permeation Flux (µg/cm²/h) | Reference |
| Matrix | Duro-Tak 87-9301 | 10% IPM + 5% GEFA-C8 | 30% | 24.2 | [2][10] |
| Solution | Isopropyl Myristate | Glyceryl Monocaprylate (GEFA-C8) | - | ~4 times higher than IPM alone | [11][12][13] |
| Matrix | HPMC (various grades) | - | 10 mg / 2.25 cm² | Varies with polymer grade and ratio | [1][5] |
Table 2: Physicochemical Properties of this compound Patches
| Property | Formulation Details | Value | Reference |
| Drug Content | HPMC-based matrix | 9.932 ± 0.007 to 9.986 ± 0.008 mg per patch | [5] |
| Folding Endurance | HPMC-based matrix | Increases with HPMC viscosity and content | [5] |
| Flatness | HPMC-based matrix | 100% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of this compound transdermal patches are provided below.
Preparation of Matrix-Type Transdermal Patches
This protocol is based on the use of HPMC as the polymer.
-
Polymer Solution Preparation: Dissolve a specified amount of HPMC (e.g., K4M, K15M, or K100M) in a suitable solvent (e.g., a mixture of water and ethanol) with continuous stirring to form a homogenous solution.
-
Incorporation of Plasticizer: Add glycerin (e.g., 30% w/w of the polymer) to the polymer solution and mix thoroughly.
-
Drug Dissolution: Dissolve a precise amount of this compound in the polymer-plasticizer solution.
-
Casting: Pour the resulting solution into a petri dish or onto a backing membrane (e.g., ScotchPak™ 1109) placed on a flat surface.
-
Drying: Allow the solvent to evaporate at room temperature or in a controlled oven until a flexible film is formed.
-
Cutting and Storage: Cut the film into patches of the desired size (e.g., 2.25 cm²). Store the patches in a desiccator until further evaluation.
Physicochemical Evaluation
-
Thickness: Measure the thickness of the patches at multiple points using a digital micrometer and calculate the average.
-
Weight Uniformity: Weigh individual patches and determine the average weight and standard deviation.
-
Drug Content Uniformity: Dissolve a patch of known area in a suitable solvent (e.g., phosphate (B84403) buffer pH 7.4). Analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value.
-
Flatness: Cut a strip from the patch and measure its length. Store it on a flat surface for 24 hours and measure the length again. A lack of change in length indicates 100% flatness.[5]
In Vitro Drug Release Studies
-
Apparatus: Use a USP dissolution apparatus (e.g., paddle over disc method) or a Franz diffusion cell.
-
Dissolution Medium: Use a suitable dissolution medium, such as phosphate buffer (pH 7.4).
-
Procedure:
-
Mount the transdermal patch on a disc or between the donor and receptor compartments of the Franz diffusion cell, with the adhesive side facing the dissolution medium.
-
Maintain the temperature at 32 ± 0.5 °C.
-
Withdraw samples at predetermined time intervals and replace with fresh medium.
-
Analyze the drug concentration in the samples using a suitable analytical method.
-
-
Data Analysis: Plot the cumulative amount of drug released versus time. Analyze the release kinetics using models such as zero-order, first-order, and Higuchi.[5][8][9]
Ex Vivo Skin Permeation Studies
-
Skin Preparation: Use excised skin from a suitable animal model (e.g., hairless mouse or rat).[10][11] Remove subcutaneous fat and hair.
-
Apparatus: Use a Franz diffusion cell.
-
Procedure:
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Place the transdermal patch on the skin.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37 ± 0.5 °C.
-
Stir the receptor medium continuously.
-
Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.
-
Analyze the drug concentration in the samples.
-
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.
Visualizations
Experimental Workflow for Transdermal Patch Development
Caption: Workflow for the development and evaluation of this compound transdermal patches.
This compound's Mechanism of Action at Opioid Receptors
Caption: Simplified diagram of this compound's interaction with opioid receptors.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. FORMULATION AND EVALUATION OF TRANSDERMAL PATCHES LOADED WITH this compound HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Development of matrix controlled transdermal delivery systems of this compound: In vitro/in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and in vitro evaluation of this compound transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of permeation enhancers on the in vitro percutaneous absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pentazocine's Low Oral Bioavailability in Research
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of pentazocine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in our preclinical models?
A1: The inherently low oral bioavailability of this compound, typically reported to be less than 20%, is almost entirely attributable to extensive first-pass metabolism.[1] After oral administration, the drug is well-absorbed from the gastrointestinal tract, but a significant portion is rapidly metabolized by the liver before it can reach systemic circulation. This presystemic elimination is the primary hurdle to achieving therapeutic plasma concentrations with conventional oral formulations.
Q2: What is the primary metabolic pathway responsible for this compound's first-pass effect?
A2: The primary metabolic pathway is hepatic biotransformation, which involves two main types of reactions:
-
Phase I Oxidation: This involves the hydroxylation of the this compound molecule.
-
Phase II Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the this compound molecule, forming more water-soluble glucuronide conjugates that are easily excreted. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[2][3]
Q3: What are the most promising strategies being researched to bypass the first-pass metabolism of this compound?
A3: Current research focuses on advanced drug delivery systems designed to alter the absorption pathway of this compound. The most well-documented strategies include:
-
Lipid-Based Nanoformulations: Encapsulating this compound in carriers like Solid Lipid Nanoparticles (SLNs) is a key strategy. This approach aims to facilitate absorption through the intestinal lymphatic system, thereby bypassing the portal circulation and avoiding initial metabolism in the liver.[4]
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create an inactive derivative (prodrug) that can bypass first-pass metabolism. Once absorbed, the prodrug is designed to convert back to the active this compound. While a common strategy for many drugs, specific, well-documented prodrugs for this compound with in-vivo data are not extensively reported in recent literature.
-
Mucoadhesive Nanoparticles: These formulations use polymers like chitosan (B1678972) to increase the residence time of the drug at the absorption site in the intestine, potentially increasing the amount of drug absorbed over time.[5]
-
Alternative Routes of Administration: To completely avoid first-pass metabolism, non-oral routes such as transdermal delivery systems have been successfully developed and evaluated in preclinical studies.[6]
Troubleshooting Guides
Issue: Inconsistent or low plasma concentrations of this compound after oral gavage in rats.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive First-Pass Metabolism | The administered dose is being rapidly metabolized by the liver. | Formulate this compound into a system designed to bypass hepatic first-pass metabolism, such as Solid Lipid Nanoparticles (SLNs).[4] |
| Poor Solubility of Free Drug | The this compound solution is not optimal, leading to incomplete dissolution and absorption. | Ensure complete solubilization in the vehicle. For nanoformulations, ensure the drug is properly encapsulated. |
| Incorrect Dosing or Gavage Technique | Inaccurate volume administration or improper placement of the gavage needle can lead to variability. | Review and standardize the oral gavage protocol. Ensure proper training of personnel. |
Issue: Failure to observe a significant improvement in bioavailability with a novel formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Formulation Characteristics | The particle size, charge, or encapsulation efficiency of the nanoformulation may not be optimal for lymphatic uptake. | Characterize the formulation thoroughly. For SLNs, aim for a particle size in the range of 100-200 nm with a negative zeta potential and high entrapment efficiency (>85%).[4] |
| Suboptimal In-vitro Release Profile | The drug is not being released from the carrier at an appropriate rate in the gastrointestinal environment. | Conduct in-vitro release studies using appropriate dissolution methods (e.g., dialysis bag method) in simulated gastric and intestinal fluids to understand the release kinetics. |
| Analytical Method Not Sensitive Enough | The HPLC or GC-MS method used for plasma analysis may lack the required sensitivity to accurately quantify the low concentrations of this compound. | Validate the analytical method. Ensure the Limit of Quantification (LOQ) is sufficient for a pharmacokinetic study. See the detailed HPLC protocol below for a validated method. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Oral this compound Solution vs. This compound-Loaded Solid Lipid Nanoparticles (SLNs) in a Rat Model.
| Parameter | Conventional Oral Solution (5 mg/kg) | PTZ-Loaded SLNs (5 mg/kg) | Fold Increase with SLNs |
| Cmax (ng/mL) | 118.33 ± 10.14 | 387.67 ± 15.01 | 3.28 |
| Tmax (h) | 1.0 | 4.0 | - |
| AUC₀₋ₜ (ng·h/mL) | 310.43 ± 25.56 | 1634.02 ± 50.23 | 5.26 |
| Half-life (t½) (h) | 1.51 ± 0.15 | 4.12 ± 0.21 | 2.73 |
| Bioavailability (%) | ~18.4[1] | Significantly Increased (Implied by AUC) | > 5-fold |
Data adapted from a pharmacokinetic study in Wistar rats.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the double water-oil-water (w/o/w) emulsion by solvent emulsification-evaporation technique.[4]
Materials:
-
This compound (PTZ)
-
Solid Lipids: Cetyl alcohol, Stearic acid
-
Surfactant/Emulsifier: Soya lecithin (B1663433), Polysorbate 80
-
Organic Solvents: Dichloromethane (DCM), Acetone
-
Aqueous Phase: Distilled water
Methodology:
-
Lipid Phase Preparation: Dissolve 10 mg of this compound, 80 mg of cetyl alcohol, 70 mg of stearic acid, and soya lecithin in an organic solvent mixture of DCM and acetone.
-
Primary Emulsion (w/o): Add a small amount of aqueous phase dropwise to the lipid phase while sonicating to form a primary water-in-oil nanoemulsion.
-
Secondary Emulsion (w/o/w): Add the primary nanoemulsion to a larger volume of distilled water containing 1.6% emulsifier (e.g., Polysorbate 80) under constant stirring (approx. 1300 rpm).
-
Homogenization: Homogenize the resulting double emulsion using a high-shear homogenizer at approximately 15,000 rpm.
-
Solvent Evaporation: Stir the homogenized dispersion overnight at room temperature to allow for the complete evaporation of the organic solvents (DCM and acetone).
-
Recovery: The SLNs can be collected and concentrated. For a dry powder form, lyophilization (freeze-drying) can be performed.
Protocol 2: Quantification of this compound in Plasma using HPLC
This is a general protocol that should be validated for specific laboratory conditions.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV or Fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% phosphoric acid in water) in a ratio of approximately 45:55 (v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm (UV).
-
Injection Volume: 20 µL.
Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 200 µL of a precipitating agent like acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Injection: Inject the collected supernatant into the HPLC system for analysis. A standard calibration curve must be prepared using this compound-spiked plasma to quantify the drug concentration in the unknown samples.
Visualizations
References
- 1. Bioavailability and first-pass metabolism of oral this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception [ouci.dntb.gov.ua]
- 3. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Characterizations and Pharmacokinetic Evaluation of this compound Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and in vitro evaluation of this compound transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Ceiling Effect of Pentazocine in Dose-Response Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the ceiling effect of pentazocine in their dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ceiling effect of this compound and why does it occur?
A1: The ceiling effect of this compound is a phenomenon observed in dose-response studies where, after a certain dose, further increases in the dose of this compound do not produce a corresponding increase in its analgesic effect. In fact, at higher doses, the analgesic effect may even decrease, leading to a bell-shaped or biphasic dose-response curve.[1] This effect is attributed to this compound's mixed agonist-antagonist properties at opioid receptors.[2] It acts as an agonist at kappa-opioid receptors (KOR) and a partial agonist or weak antagonist at mu-opioid receptors (MOR).[2][3] At lower doses, the MOR agonism mediates analgesia. However, as the dose increases, the KOR agonism becomes more prominent, which can counteract the analgesic effects mediated by the MOR, leading to the observed ceiling.[1]
Q2: How does the dual receptor activity of this compound lead to a bell-shaped dose-response curve?
A2: The bell-shaped dose-response curve of this compound is a direct result of its opposing actions at mu- and kappa-opioid receptors.
-
Ascending Limb (Lower Doses): At lower concentrations, this compound's activity at the mu-opioid receptor (MOR) is predominant, leading to an increase in analgesia as the dose increases.
-
Peak and Descending Limb (Higher Doses): As the dose of this compound is increased, its agonist activity at the kappa-opioid receptor (KOR) begins to significantly antagonize the MOR-mediated analgesia. This opposition of effects leads to a plateau and then a decrease in the overall analgesic response, creating the characteristic bell shape.[1]
Q3: What are the key experimental strategies to overcome or mitigate the ceiling effect of this compound?
A3: The primary strategy to overcome the ceiling effect of this compound is to selectively block the kappa-opioid receptor. This can be achieved by pre-treating the experimental animals with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). By blocking the KOR, the antagonistic effect at higher this compound doses is prevented, which unmasks the full dose-dependent analgesic effect mediated by the mu-opioid receptor, resulting in a more conventional sigmoidal dose-response curve.[1]
Q4: What are some common in vivo models used to study the analgesic effects of this compound?
A4: Several well-established rodent models are used to assess the antinociceptive properties of this compound. These include:
-
Tail-flick test: Measures the latency of an animal to flick its tail away from a thermal stimulus.[4][5]
-
Hot plate test: Measures the latency of an animal to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.[6][7]
-
Acetic acid-induced writhing test: Involves injecting a dilute solution of acetic acid into the peritoneal cavity of a rodent and counting the number of characteristic "writhes" or stretches.[8][9]
Troubleshooting Guides
Issue 1: The dose-response curve for this compound is flat or does not show a clear analgesic effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate dose range: | The selected doses of this compound may be too low to elicit a significant response or may already be on the descending limb of the bell-shaped curve. |
| Solution: Conduct a pilot study with a wider range of doses (e.g., 3, 10, 30, 56, 100 mg/kg, s.c. in mice) to identify the ascending and descending portions of the curve.[1] | |
| High individual variability: | Significant variation in response among animals can mask the true effect. |
| Solution: Increase the number of animals per group to improve statistical power. Ensure consistent animal handling and experimental conditions. | |
| Incorrect route of administration: | The chosen route may lead to poor bioavailability or rapid metabolism. |
| Solution: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are commonly used for systemic effects in rodents.[6][10] Ensure proper injection technique. |
Issue 2: A bell-shaped dose-response curve is observed, but a sigmoidal curve is desired for analysis.
| Possible Cause | Troubleshooting Step |
| Kappa-opioid receptor antagonism: | The inherent KOR agonism of this compound is masking the MOR-mediated analgesia at higher doses.[1] |
| Solution: Pre-treat animals with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). A typical dose for nor-BNI in mice is 10 mg/kg, administered subcutaneously 120 minutes before this compound.[1] This should convert the bell-shaped curve into a sigmoidal one. | |
| Data analysis method: | The statistical model used may not be appropriate for a biphasic curve. |
| Solution: If a sigmoidal curve is not experimentally achievable, use non-linear regression models that can fit a bell-shaped curve to accurately determine parameters like the peak effective dose. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) and Agonist Activities (EC50) of (-)-Pentazocine
| Receptor | Binding Affinity (Ki) (nM) | Agonist Activity (EC50) (nM) |
| Mu-Opioid Receptor (MOR) | 3.2 | 43 |
| Kappa-Opioid Receptor (KOR) | 7.6 | 40 |
| Delta-Opioid Receptor (DOR) | 62 | 255 |
Data from studies on human opioid receptors.[11]
Table 2: Example of this compound Doses in Mice and the Effect of a KOR Antagonist
| This compound Dose (mg/kg, s.c.) | Analgesic Effect (without nor-BNI) | Analgesic Effect (with nor-BNI pretreatment) |
| 3 | Increasing | Increasing |
| 10 | Increasing | Increasing |
| 30 | Peak Effect | Increasing |
| 56 | Decreasing | Sigmoidal Increase |
| 100 | Decreasing | Sigmoidal Increase |
This table illustrates the conceptual shift in the dose-response curve based on findings from a study in mice.[1]
Experimental Protocols
Protocol 1: Hot Plate Test in Rats
-
Apparatus: A commercially available hot plate apparatus with the surface temperature set to a constant 52-55°C.[7]
-
Acclimation: Allow rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]
-
Baseline Measurement: Place each rat on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect can be expressed as the percentage of the maximal possible effect (%MPE) calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[10]
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Use male ICR mice (or another appropriate strain) weighing 20-30 grams.[9]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle control to the mice.[6]
-
Induction of Writhing: After a set pre-treatment time (e.g., 10 minutes), inject a 0.6% v/v acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.[6]
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching response) over a 15-minute period.[6]
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.
Mandatory Visualization
Caption: Signaling pathways of this compound at low and high doses.
Caption: Experimental workflow for investigating the this compound ceiling effect.
Caption: Logical relationship for overcoming the this compound ceiling effect.
References
- 1. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pentazocine-Induced Dysphoria in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the study of pentazocine-induced dysphoria in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause dysphoria?
A1: this compound is a synthetic opioid analgesic with a complex pharmacological profile.[1] It acts as an agonist at kappa-opioid receptors (KOR) and a partial agonist or weak antagonist at mu-opioid receptors (MOR).[1] The dysphoric, hallucinatory, and aversive effects of this compound are primarily attributed to its agonist activity at the KOR.[1][2] Activation of KOR in brain regions associated with mood and reward, such as the nucleus accumbens and prefrontal cortex, is thought to mediate these negative affective states.
Q2: Which animal model is most commonly used to study this compound-induced dysphoria?
A2: The Conditioned Place Aversion (CPA) paradigm is the most widely used and sensitive model for assessing the aversive motivational state induced by drugs like this compound.[3][4][5] In this model, an animal learns to associate a specific environment with the negative internal state produced by the drug, leading it to avoid that environment in subsequent tests.[4][6]
Q3: My animals are not showing a consistent Conditioned Place Aversion (CPA) to this compound. What are some potential reasons?
A3: Several factors can lead to inconsistent CPA results:
-
Dose Selection: this compound can have a biphasic dose-response curve for its analgesic effects, and its aversive effects are also dose-dependent.[7][8] An inappropriate dose may be insufficient to induce aversion or may produce confounding effects like sedation. A dose-response study is crucial to determine the optimal dose for your specific strain and species.
-
Strain and Sex Differences: Different rodent strains can exhibit varying sensitivities to the effects of this compound. Sex differences in the antinociceptive effects of this compound have also been reported and may extend to its aversive effects.[9]
-
Conditioning Protocol: The number of conditioning sessions, duration of confinement, and the distinctiveness of the environmental cues are critical. Insufficient conditioning may not establish a strong association. A typical experiment involves multiple phases: habituation, conditioning, and testing over several days.[6][10][11]
-
Apparatus Bias: Animals may have an innate preference for one compartment of the CPA apparatus over another (e.g., a preference for dark spaces). It is essential to use an unbiased apparatus design or to properly counterbalance the drug-paired compartment with the animals' initial preferences.[4]
Q4: How can I pharmacologically block or minimize this compound-induced dysphoria in my experiments?
A4: The primary strategy is to block the kappa-opioid receptor (KOR). Pre-treatment with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), can effectively antagonize the aversive effects of this compound.[7][8] This is a key method for confirming that the observed dysphoria is KOR-mediated.
Q5: Are there other receptors involved in this compound's effects that I should be aware of?
A5: Yes. Besides its primary action on KOR and MOR, this compound also interacts with sigma receptors.[8][12] Specifically, (+)-pentazocine is a sigma receptor agonist.[12] While dysphoria is mainly linked to KOR, sigma receptor activity could modulate other behavioral or neurological effects, so it's a factor to consider in experimental design. Additionally, dopamine (B1211576) D1 receptors may play a role in mediating the discriminative stimulus effects of this compound.[13]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| High variability in CPA scores between animals. | 1. Inconsistent Drug Administration: Variations in injection technique (e.g., subcutaneous vs. intraperitoneal) can alter pharmacokinetics. 2. Handling Stress: Excessive or inconsistent handling can affect baseline anxiety and behavior. 3. Apparatus Bias: Innate preference/aversion for a specific compartment. | 1. Standardize Injection Protocol: Ensure consistent route, volume, and timing of administration. 2. Habituate Animals: Handle animals for several days before the experiment begins to acclimate them to the procedure. 3. Conduct a Pre-Test: Assess baseline preference for each compartment and use an unbiased assignment procedure where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half.[4] |
| Animals appear sedated, which may confound interpretation of place aversion. | High Dose of this compound: this compound can cause sedation and other CNS depressant effects, which might be mistaken for aversion or prevent the animal from actively exploring the apparatus.[14] | 1. Lower the Dose: Conduct a dose-response study to find a dose that produces CPA without significant motor impairment. 2. Monitor Locomotor Activity: Use automated tracking systems during the test phase to measure total distance traveled. Ensure there is no significant difference in locomotor activity between control and this compound-treated groups that could explain the difference in time spent in the compartments. |
| No significant difference between drug-paired and vehicle-paired compartments. | 1. Ineffective Dose: The dose of this compound may be too low to induce aversive effects. 2. Insufficient Conditioning: The association between the drug's effects and the environment was not learned. 3. Long Delay Between Conditioning and Testing: The memory of the association may have faded. | 1. Increase the Dose: Systematically increase the dose of this compound. 2. Increase Conditioning Trials: Add more drug/vehicle pairing sessions (e.g., increase from 2 to 4 conditioning days).[5] 3. Standardize Timing: Conduct the test session within 24 hours of the final conditioning session. |
| KOR antagonist (e.g., nor-BNI) fails to block this compound-induced CPA. | 1. Insufficient Antagonist Dose or Pre-treatment Time: The dose of the antagonist may be too low, or it may not have been administered with enough time to achieve peak receptor occupancy. 2. Off-Target Effects: At very high doses, this compound's effects might involve other receptor systems. | 1. Verify Antagonist Protocol: Consult literature for effective doses and pre-treatment intervals for nor-BNI (which often requires administration hours or even a day before the agonist).[15] 2. Confirm KOR Mediation: Run a positive control with a selective KOR agonist (e.g., U-50,488H) to validate your antagonist protocol. |
Quantitative Data Summary
Table 1: Pharmacological Modulation of this compound Effects in Mice
| Compound | Receptor Target | Dose Range (Route) | Animal Model | Effect on this compound Action | Reference |
| nor-binaltorphimine (nor-BNI) | Kappa-Opioid Receptor (KOR) Antagonist | 10 mg/kg (s.c.) | Tail Pressure, Hot Plate, Writhing | Enhanced antinociception at high this compound doses, suggesting it blocks the KOR-mediated "ceiling effect".[7] | [7] |
| Clocinnamox mesylate (C-CAM) | Mu-Opioid Receptor (MOR) Antagonist | 5 mg/kg (s.c.) | Tail Pressure, Hot Plate, Writhing | Antagonized antinociception, indicating MOR mediates analgesia.[7] | [7] |
| Haloperidol | Sigma-1 Receptor Antagonist | Not specified | Tailflick Assay | Shifted the analgesic dose-response curve to the left and increased maximal response.[8] | [8] |
| NE-100 | Sigma-1 Receptor Antagonist | 2.6 micromol/kg (i.p.) | Y-maze (Memory) | Antagonized the memory-improving effects of both (+)- and (-)-pentazocine.[12] | [12] |
Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA)
This protocol is adapted from standard methodologies to assess the aversive properties of this compound.[4][6][10]
Objective: To determine if this compound induces a conditioned place aversion.
Apparatus: A standard three-compartment place conditioning chamber. The two larger outer compartments should be distinct in terms of visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues. A smaller, neutral center compartment connects them. Removable partitions are used to confine the animal to one compartment.
Procedure:
-
Phase 1: Habituation and Pre-Test (Day 1)
-
Place the animal (mouse or rat) in the central compartment with free access to all compartments for 15 minutes.
-
Record the time spent in each of the two outer compartments using an automated video-tracking system. This establishes baseline preference.
-
Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.
-
-
Phase 2: Conditioning (Days 2-5)
-
This phase consists of four days of conditioning sessions, alternating between drug and vehicle.
-
Day 2 (Drug Conditioning): Administer this compound (e.g., 10-30 mg/kg, s.c.). Immediately confine the animal to one of the outer compartments for 30-40 minutes. The drug should be consistently paired with the animal's initially non-preferred compartment (unbiased design).
-
Day 3 (Vehicle Conditioning): Administer a saline vehicle injection. Immediately confine the animal to the opposite compartment for 30-40 minutes.
-
Day 4 (Drug Conditioning): Repeat the drug pairing as on Day 2.
-
Day 5 (Vehicle Conditioning): Repeat the vehicle pairing as on Day 3.
-
-
Phase 3: Test (Day 6)
-
Place the animal in the central compartment with the partitions removed, allowing free access to all compartments for 15 minutes (no drug injection is given).
-
Record the time spent in each of the two outer compartments.
-
Data Analysis: Calculate a CPA score as (Time spent in drug-paired compartment during test) - (Time spent in drug-paired compartment during pre-test). A significant negative score indicates aversion.
-
Visualizations: Signaling Pathways and Workflows
Caption: Primary signaling pathways of this compound leading to its major behavioral effects.
Caption: Standard experimental workflow for a Conditioned Place Aversion (CPA) study.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conditioned place aversion is a highly sensitive index of acute opioid dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and Pharmacological Modulation of Visceral Pain-Induced Conditioned Place Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-like discriminative stimulus effects of morphine are blocked by the dopamine D-1 antagonist SCH23390, but not by the dopamine D-2 antagonist sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fadavisat.mhmedical.com [fadavisat.mhmedical.com]
- 15. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (−)-pentazocine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-Pentazocine Analgesia Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biphasic dose-response of (-)-pentazocine analgesia.
Troubleshooting Guides
Issue: My dose-response curve for (-)-pentazocine is not biphasic, but rather monotonic or shows no clear peak.
Answer: Several factors can influence the shape of the dose-response curve. Consider the following:
-
Dose Range: Ensure you are using a sufficiently wide range of doses. The biphasic effect is typically observed with an initial analgesic phase at lower to moderate doses, followed by a descending phase at higher doses. A narrow or low-dose range may only reveal the initial ascending part of the curve.
-
Pain Modality: The type of nociceptive stimulus is critical. The biphasic response has been well-documented in thermal nociception assays like the hot-plate and tail-flick tests.[1][2] Visceral chemical pain models, such as the acetic acid writhing test, may also elicit this response.[1] However, the effect might be less pronounced or absent in mechanical or somatic chemical pain models.
-
Route of Administration: The method of drug delivery (e.g., subcutaneous, intravenous, intrathecal) can alter the pharmacokinetic and pharmacodynamic profile of (-)-pentazocine, thus affecting the dose-response relationship.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to opioids. Furthermore, sex differences in the analgesic effects of pentazocine have been reported, with some studies suggesting a more pronounced effect in females.[2][3]
Issue: I am observing high variability in analgesic responses between subjects at the same dose.
Answer: High inter-individual variability is a common challenge in pain research. Potential sources of variability include:
-
Genetic Factors: Variations in the expression levels of opioid and sigma receptors among animals can lead to different responses.
-
Stress Levels: Animal handling and environmental stressors can significantly impact pain perception and analgesic drug effects. Ensure consistent and minimal-stress handling procedures.
-
Estrous Cycle: In female animals, the phase of the estrous cycle can influence pain sensitivity and the analgesic effects of opioids.[2] Consider monitoring the estrous cycle or using ovariectomized females to reduce this variability.[3]
-
Baseline Pain Threshold: Individual differences in baseline pain sensitivity can contribute to variability. Ensure accurate and consistent baseline measurements before drug administration.
Issue: The analgesic effect of (-)-pentazocine in my experiment is weaker than expected.
Answer: A lower-than-expected analgesic effect could be due to several factors related to the drug's complex pharmacology:
-
Sigma-1 Receptor (Sig-1R) Activity: (-)-Pentazocine also interacts with Sig-1R. Activation of this receptor can functionally antagonize opioid-mediated analgesia.[4] The racemic mixture of this compound contains the (+)-isomer, a selective Sig-1R agonist, which can suppress the analgesic effects of the (-)-isomer.[5] If you are not using the pure (-)-isomer, this could be a contributing factor.
-
Kappa-Opioid Receptor (KOR) Antagonism: At higher doses, the activation of KOR by (-)-pentazocine can compromise the analgesia produced by its action on mu-opioid receptors (MOR).[1]
-
Drug Purity and Formulation: Verify the purity and correct formulation of your (-)-pentazocine solution. Improper storage or dilution can lead to reduced potency.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for the biphasic dose-response of (-)-pentazocine analgesia?
A1: The biphasic, or bell-shaped, dose-response curve of (-)-pentazocine analgesia is primarily attributed to its mixed agonist/antagonist activity at multiple receptors.[1] At lower to moderate doses, (-)-pentazocine produces analgesia mainly through its agonist activity at the mu-opioid receptor (MOR).[1][2] As the dose increases, its agonist activity at the kappa-opioid receptor (KOR) becomes more prominent.[6] This KOR activation can functionally antagonize the MOR-mediated analgesia, leading to a decrease in the overall analgesic effect at higher doses.[1] Additionally, interaction with the sigma-1 receptor (Sig-1R) may also contribute to the descending limb of the dose-response curve by opposing opioid analgesia.[4][7]
Q2: How do the different isomers of this compound affect analgesia?
A2: The two stereoisomers of this compound have distinct pharmacological profiles. (-)-Pentazocine is responsible for the opioid receptor-mediated analgesia, acting as an agonist at both MOR and KOR.[8][9] In contrast, (+)-pentazocine is a selective sigma-1 receptor agonist and does not produce analgesic effects on its own.[5][9] In fact, (+)-pentazocine can suppress the analgesic effects of (-)-pentazocine, highlighting the anti-analgesic role of Sig-1R activation.[5]
Q3: Can co-administration of other drugs help to elucidate the mechanism of the biphasic response?
A3: Yes, using selective antagonists for the involved receptors is a key experimental strategy.
-
MOR Antagonists: Pre-treatment with a MOR antagonist like clocinnamox (B10781148) (C-CAM) will antagonize the analgesic effect of low to moderate doses of (-)-pentazocine.[1]
-
KOR Antagonists: A KOR antagonist such as nor-binaltorphimine (nor-BNI) can prevent the descending phase of the dose-response curve at high doses of (-)-pentazocine, often converting it into a more typical sigmoidal curve.[1]
-
Sigma-1 Receptor Antagonists: Co-administration of a Sig-1R antagonist like haloperidol (B65202) can shift the dose-response curve of (-)-pentazocine to the left and increase the maximal response.[7]
Q4: What are the key experimental parameters to consider when designing a study on (-)-pentazocine analgesia?
A4: Careful experimental design is crucial for obtaining reproducible results. Key parameters include:
-
Drug Isomer: Use the pure (-)-isomer of this compound to avoid the confounding effects of the (+)-isomer.
-
Dose Selection: Employ a wide range of doses to capture the full biphasic response.
-
Pain Model: Select an appropriate pain model, with thermal nociception models being well-suited for observing the biphasic effect.
-
Control Groups: Include appropriate vehicle and positive control groups.
-
Subject Characteristics: Record and consider the strain, sex, and age of the animals. For female subjects, consider monitoring the estrous cycle.
Data Presentation
Table 1: Effect of Receptor Antagonists on (-)-Pentazocine Antinociception in Mice (Tail Pressure Test)
| Pre-treatment | (-)-Pentazocine Dose | Antinociceptive Effect | Reference |
| Saline | Low to Moderate (3-30 mg/kg) | Analgesia | [1] |
| Saline | High (56-100 mg/kg) | Decreased Analgesia | [1] |
| C-CAM (MOR Antagonist) | Low to Moderate (3-30 mg/kg) | Completely Antagonized | [1] |
| C-CAM (MOR Antagonist) | High (56-100 mg/kg) | Partially Antagonized | [1] |
| nor-BNI (KOR Antagonist) | High (56-100 mg/kg) | Enhanced Analgesia | [1] |
| C-CAM + nor-BNI | All Doses | Completely Abolished | [1] |
Table 2: Pharmacological Profile of this compound Isomers
| Isomer | Primary Receptor Targets | Primary Effect on Nociception |
| (-)-Pentazocine | MOR (agonist), KOR (agonist), Sig-1R (agonist) | Analgesia (biphasic) |
| (+)-Pentazocine | Sig-1R (selective agonist) | No intrinsic analgesia; can antagonize (-)-pentazocine analgesia |
Experimental Protocols
Hot-Plate Test for Thermal Nociception
-
Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place the mouse on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer (-)-pentazocine or vehicle subcutaneously.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), repeat the hot-plate test and record the response latency.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Acetic Acid Writhing Test for Visceral Chemical Nociception
-
Acclimation: Individually house mice in observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer (-)-pentazocine or vehicle subcutaneously.
-
Nociceptive Stimulus: After a set pre-treatment time (e.g., 20-30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% in saline) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, observe the mice for a defined period (e.g., 15-20 minutes) and count the number of writhes (a characteristic stretching and constriction of the abdomen).
-
Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. The percentage of inhibition is calculated as: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in drug group) / Mean writhes in vehicle group ] x 100.
Mandatory Visualizations
References
- 1. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional antagonism of morphine analgesia by (+)-pentazocine: evidence for an anti-opioid sigma 1 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (+)-pentazocine on the antinociceptive effects of (-)-pentazocine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of pentazocine in aqueous solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pentazocine in aqueous solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in an aqueous solution?
A1: this compound is generally considered stable in light, at ambient room temperature, and in the air.[1] For long-term storage, it is recommended to store this compound solutions at a controlled room temperature between 15-30°C (59-86°F) and to protect them from freezing and extreme heat.[2]
Q2: What is the optimal pH for a stable aqueous solution of this compound?
A2: Aqueous solutions of this compound are most stable in a slightly acidic environment. The pH of this compound lactate (B86563) injections is typically maintained between 4.0 and 5.0.[2] A 1% solution of this compound hydrochloride in water has a pH range of 4 to 6.[1]
Q3: Can I adjust the pH of my this compound solution?
A3: Adjusting the pH should be done with caution. While this compound is soluble in acidic aqueous solutions, increasing the pH can lead to precipitation. A precipitate has been observed to form at a pH of 5.4 when the pH of a 1% solution was gradually raised.[3]
Q4: Is this compound susceptible to photodegradation?
A4: While some sources state that this compound is stable in light, it is standard practice in pharmaceutical stability studies to evaluate the effects of light exposure.[1] Forced degradation studies, which are a component of developing stability-indicating analytical methods, typically include photostability testing.[4][5][6] It is advisable to protect this compound solutions from light, especially during long-term experiments, as a precautionary measure.[7][8]
Q5: How does temperature affect the stability of this compound solutions?
A5: Elevated temperatures can accelerate the degradation of pharmaceutical compounds.[9] this compound lactate injections should be protected from extreme heat.[2] Thermal degradation studies are a routine part of forced degradation testing to assess the stability of drug substances.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the solution | The pH of the solution is too high (neutral or slightly alkaline). | This compound is acidic in nature and its crystals can precipitate in neutral or slightly alkaline mediums.[3] Ensure the pH of your aqueous solution is maintained within the acidic range, ideally between 4 and 5, to prevent precipitation.[2] Do not mix this compound solutions with soluble barbiturates, as this will cause precipitation.[10][11] |
| Discoloration of the solution | Potential degradation of this compound. | Discoloration may indicate chemical degradation. This could be due to exposure to light, extreme temperatures, or incompatible excipients. Prepare fresh solutions and ensure they are stored under the recommended conditions (protected from light and at a controlled room temperature).[2][7][8] |
| Inconsistent experimental results | Degradation of the this compound stock solution over time. | It is recommended to use freshly prepared solutions for experiments whenever possible, especially if there are concerns about long-term stability under specific experimental conditions.[12] If using a stock solution over a prolonged period, it is advisable to perform periodic quality control checks using a validated analytical method, such as HPLC, to ensure the concentration has not changed significantly. |
Quantitative Stability Data Summary
While specific quantitative data on the long-term stability of this compound in aqueous solutions under various stress conditions is not extensively available in the public domain, the following tables summarize the expected stability based on forced degradation studies mentioned in the literature. The percentages are indicative and represent the typical goals of such studies, which aim to induce degradation to validate analytical methods.[5][13]
Table 1: Stability of this compound under Hydrolytic Stress
| Condition | Description | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Degradation is expected. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Degradation is expected. |
| Neutral Hydrolysis | Water at 60°C | Less degradation compared to acidic or basic conditions is expected. |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Description | Expected Degradation |
| Oxidative Stress | 3% H₂O₂ at room temperature | Degradation is expected. |
| Thermal Stress | 60°C | Degradation is expected. |
| Photolytic Stress | Exposure to UV and visible light | Degradation is possible, and this is a standard test in forced degradation studies. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an aqueous solution and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway for this compound's Primary Mechanism of Action
This compound is a synthetic opioid analgesic that acts as an agonist at kappa (κ)-opioid receptors and a weak antagonist or partial agonist at mu (μ)-opioid receptors.[3] Its analgesic effects are primarily mediated through the activation of κ-opioid receptors.
Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.
Logical Relationship for Troubleshooting this compound Solution Precipitation
This diagram illustrates the decision-making process when encountering precipitation in a this compound aqueous solution.
Caption: Troubleshooting guide for this compound solution precipitation.
References
- 1. This compound | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. This compound CAS#: 359-83-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 8. nafdac.gov.ng [nafdac.gov.ng]
- 9. iipseries.org [iipseries.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. drugs.com [drugs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biomedres.us [biomedres.us]
optimizing pentazocine dosage to avoid psychotomimetic side effects
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing pentazocine dosage in experimental settings to achieve analgesia while avoiding psychotomimetic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for this compound?
This compound is a synthetically prepared opioid analgesic that functions as a mixed agonist-antagonist.[1] It is typically used as a racemic mixture of its two enantiomers, (+)-pentazocine and (-)-pentazocine.[2] Its primary analgesic effects are mediated by the (-)-pentazocine enantiomer, which acts as an agonist at the kappa-opioid receptor (KOR).[2][3] Additionally, this compound acts as a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[2][4]
Q2: What is the pharmacological basis for this compound's psychotomimetic side effects?
The psychotomimetic and dysphoric effects, such as hallucinations, nightmares, and delusions, are primarily attributed to two mechanisms:
-
Sigma (σ) Receptor Agonism: The (+)-pentazocine enantiomer is an agonist at the sigma-1 receptor, which is strongly associated with the psychotomimetic effects observed at high doses.[2][3]
-
Kappa (κ) Opioid Receptor Agonism: Activation of KOR itself can also contribute to dysphoria and psychotomimetic effects, which is a known characteristic of KOR agonists.[4][5][6]
Q3: How frequently are psychotomimetic side effects observed in clinical use?
Clinical experience with this compound suggests a 1–2% occurrence of significant psychotomimetic side effects.[7] These adverse effects appear to be dose-related and occur more frequently with parenteral administration compared to oral use.[7][8]
Q4: Does this compound exhibit a "ceiling effect"?
Yes, this compound exhibits a ceiling effect for both analgesia and respiratory depression.[2][5] This means that beyond a certain dosage (approximately 60 to 100 mg in humans), increasing the dose does not produce a greater analgesic effect but can increase the risk of other side effects, including psychotomimetic reactions.[2][5]
Q5: Are there established strategies to mitigate these side effects in a clinical or experimental setting?
In clinical formulations, this compound is sometimes combined with naloxone (B1662785) (e.g., Talwin NX). Naloxone is an opioid antagonist that is not orally bioavailable but will block the effects of this compound if the tablet is dissolved and injected, thus deterring abuse.[9] For managing acute psychotic reactions, benzodiazepines may be used to alleviate anxiety.[7] In a research context, co-administration with a selective sigma receptor antagonist can be used to experimentally block psychotomimetic effects and confirm their mechanism.[3]
Troubleshooting Guide
Problem: High incidence of psychotomimetic-like behaviors (e.g., stereotypy, ataxia) is observed in our animal models, confounding analgesic measurements.
-
Possible Cause: The administered dose is too high, exceeding the therapeutic window for analgesia and activating sigma and kappa receptor pathways that mediate psychotomimetic effects. This compound's analgesic effect has a ceiling, but side effects can continue to increase with dose.[2][5][10]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Systematically evaluate a range of this compound doses. Measure both the desired analgesic endpoint (e.g., latency in a tail-flick test) and the undesired behavioral effects. This will allow you to identify the optimal dose that provides significant analgesia with minimal side effects.
-
Separate Enantiomers: If feasible, conduct experiments using the pure (-)-pentazocine enantiomer, which is responsible for analgesia via KOR agonism, to isolate its effects from the sigma receptor-mediated effects of the (+)-enantiomer.[2][3]
-
Use a Mechanistic Antagonist: To confirm that the observed adverse behaviors are sigma-receptor-mediated, co-administer a selective sigma receptor antagonist (e.g., NE-100) with this compound.[3] A reduction in the adverse behaviors without a loss of analgesia would confirm the mechanism and validate your approach.
-
Problem: The analgesic effect of this compound appears to diminish at higher doses in our model.
-
Possible Cause: This is a known characteristic of this compound, which can exhibit a bell-shaped or biphasic dose-response curve for analgesia.[1] At high doses, the activation of KOR may antagonize the mu-opioid receptor-mediated component of its analgesia, leading to a reduced overall effect.[1]
-
Troubleshooting Steps:
-
Analyze the Full Dose-Response Curve: Ensure your dose selection covers a wide range to fully characterize the biphasic nature of the response. The peak analgesic effect may occur at a moderate dose, not the highest dose tested.[1]
-
Investigate Receptor Contribution: Use selective antagonists for mu (e.g., CTAP) and kappa (e.g., nor-binaltorphimine) receptors to dissect the contribution of each receptor type to the overall analgesic effect at different doses. Studies have shown that a KOR antagonist can enhance this compound's analgesia at high doses by unmasking the MOR-mediated effect.[1]
-
Data Presentation
Table 1: Receptor Binding Profile and Associated Effects of this compound Enantiomers
| Enantiomer | Primary Receptor Target | Receptor Action | Primary Effect |
| (-)-Pentazocine | Kappa-Opioid Receptor (KOR) | Agonist | Analgesia[2][3] |
| (+)-Pentazocine | Sigma-1 Receptor (σ1R) | Agonist | Psychotomimetic/Dysphoric Effects[2][3] |
| Racemic this compound | Mu-Opioid Receptor (MOR) | Weak Antagonist / Partial Agonist | Modulates overall opioid effect[2][4] |
Table 2: Dose-Dependent Effects of this compound in Preclinical Models
| Effect | Low to Moderate Dose | High Dose |
| Analgesia | Increases with dose | Plateaus or decreases (Ceiling/Biphasic Effect)[1] |
| Psychotomimetic Effects | Minimal or absent | Increases with dose[7] |
| Respiratory Depression | Present, but with a ceiling effect[2] | Does not increase significantly beyond the ceiling[2] |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
This protocol assesses the analgesic efficacy of this compound against a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable, stable temperature control.
-
Animal enclosures.
-
Injectable this compound solution and vehicle control (e.g., saline).
-
Syringes for administration (e.g., subcutaneous).
-
Timer.
Methodology:
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate surface temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Gently place each animal on the hot plate and immediately start the timer. Observe for signs of nociception, such as licking a hind paw or jumping. Record the latency (in seconds) to the first response. This is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If an animal does not respond by the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle control via the chosen route (e.g., subcutaneous).
-
Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol is used to model sensorimotor gating deficits, which can be indicative of psychotomimetic-like states.
Materials:
-
Startle response system (including a chamber, loudspeaker, and sensor to detect whole-body startle).
-
Software for controlling acoustic stimuli and recording responses.
-
Injectable this compound solution and vehicle control.
Methodology:
-
Acclimation: Acclimate the animal to the testing room. On the test day, place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65 dB).
-
Drug Administration: Administer the test dose of this compound or vehicle control. Allow for a sufficient absorption period before testing begins (e.g., 20-30 minutes).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-Alone Trials: A strong acoustic stimulus (the pulse, e.g., 120 dB for 40 ms) is presented to elicit a startle response.
-
Prepulse-Pulse Trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB for 20 ms) is presented shortly before the pulse (e.g., 100 ms (B15284909) lead interval).
-
No-Stimulus Trials: Only background noise is presented to measure baseline movement.
-
-
Measurement: The system records the maximum startle amplitude (Vmax) for each trial.
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 A disruption (reduction) in %PPI by this compound would suggest a psychotomimetic-like effect.
Visualizations
Caption: Dual signaling pathway of racemic this compound's enantiomers.
Caption: Dose-response relationship defining the therapeutic window.
References
- 1. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndanesthesiaservices.com [ndanesthesiaservices.com]
- 3. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. The Psychotomimetic Side Effects of this compound | Semantic Scholar [semanticscholar.org]
- 8. Mental and emotional disturbance with this compound (Talwin) use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. cda-amc.ca [cda-amc.ca]
Technical Support Center: Quantifying Pentazocine in Complex Biological Matrices
Welcome to the technical support center for the quantitative analysis of pentazocine in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
The primary challenges in quantifying this compound in complex biological matrices such as blood, plasma, urine, and hair include:
-
Low concentrations: Therapeutic and illicit use of this compound can result in low concentrations in biological fluids, requiring highly sensitive analytical methods.
-
Matrix effects: Endogenous components in biological samples can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods, which can affect accuracy and precision.[1]
-
Metabolism: this compound is extensively metabolized in the liver, and its metabolites can potentially interfere with the quantification of the parent drug.[2]
-
Sample preparation: Efficient extraction of this compound from the complex matrix is crucial for accurate quantification. The choice of extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) can significantly impact recovery and sample cleanliness.
-
Stability: this compound may degrade in biological samples if not stored properly, leading to underestimation of its concentration.
Q2: Which analytical techniques are most suitable for this compound quantification?
The most common and reliable techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is also used.[5] Immunoassays (e.g., ELISA) are often used for initial screening, but they are prone to cross-reactivity and require confirmation by a more specific method like GC-MS or LC-MS/MS.[6][7]
Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in different matrices?
LOD and LOQ values for this compound can vary significantly depending on the analytical method, instrument sensitivity, and the biological matrix. Refer to the data presentation tables below for a summary of reported values from various studies.
Q4: How should biological samples for this compound analysis be stored to ensure stability?
To ensure the stability of this compound, biological samples should be stored frozen, preferably at -20°C or lower, if not analyzed immediately.[8] For long-term storage, -80°C is recommended. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[9] Studies on other drugs have shown that the stability can be influenced by the type of container (glass vs. plastic) and the presence of preservatives.[10]
Q5: Can I use an immunoassay for quantitative analysis of this compound?
Immunoassays are generally considered screening tools and are not recommended for accurate quantification of this compound.[7] This is due to the potential for cross-reactivity with other structurally related or unrelated compounds, which can lead to false-positive results.[11] All presumptive positive results from immunoassays should be confirmed using a more specific and sensitive method such as GC-MS or LC-MS/MS.
Troubleshooting Guides
Issue 1: Low or No Analyte Recovery During Sample Preparation
Problem: You are experiencing low or no recovery of this compound after sample extraction.
Possible Causes and Solutions:
-
Inappropriate Extraction Method: The chosen extraction method (LLE or SPE) may not be optimal for your sample matrix.
-
Troubleshooting Steps:
-
Review the literature: Compare your extraction protocol with validated methods for this compound in the same matrix.
-
Optimize LLE parameters:
-
Solvent selection: Test different organic solvents or solvent mixtures.
-
pH adjustment: this compound is a basic drug, so ensure the pH of the aqueous phase is adjusted to an appropriate alkaline value (typically pH 9-10) to facilitate its extraction into the organic phase.
-
-
Optimize SPE parameters:
-
Sorbent selection: Use a sorbent that has a high affinity for this compound (e.g., C18 for reversed-phase or a mixed-mode cation exchange sorbent).
-
Conditioning and equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.
-
Wash steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.
-
Elution solvent: The elution solvent must be strong enough to desorb this compound from the sorbent.
-
-
-
-
Analyte Degradation: this compound may be degrading during the extraction process.
-
Troubleshooting Steps:
-
Temperature: Keep samples on ice during processing to minimize enzymatic degradation.
-
pH: Avoid extreme pH conditions for extended periods.
-
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be effectively desorbing this compound from the sorbent.
-
Troubleshooting Steps:
-
Increase solvent strength: Use a stronger elution solvent or increase the proportion of the strong solvent in the mixture.
-
Increase elution volume: Use a larger volume of the elution solvent in multiple steps.
-
-
-
Procedural Errors: Inaccurate pipetting, improper mixing, or incomplete phase separation in LLE can lead to low recovery.
-
Troubleshooting Steps:
-
Verify pipette calibration: Ensure all pipettes are properly calibrated.
-
Ensure thorough mixing: Use a vortex mixer for a sufficient amount of time to ensure proper partitioning.
-
Complete phase separation: Centrifuge samples to ensure a clear separation between the aqueous and organic layers in LLE.
-
-
Issue 2: High Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS
Problem: You are observing significant ion suppression or enhancement for this compound, leading to inaccurate and irreproducible results.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Endogenous substances from the biological matrix are co-eluting with this compound and interfering with its ionization in the mass spectrometer source.
-
Troubleshooting Steps:
-
Improve chromatographic separation:
-
Modify the gradient: Adjust the mobile phase gradient to better separate this compound from interfering peaks.
-
Change the column: Use a different column with a different stationary phase chemistry.
-
-
Enhance sample cleanup:
-
Optimize SPE: Use a more rigorous SPE cleanup method with multiple wash steps to remove a wider range of interferences.
-
Use a different extraction technique: Switch from protein precipitation to LLE or SPE, which provide cleaner extracts.
-
-
Dilute the sample: Diluting the sample can reduce the concentration of matrix components, but ensure the this compound concentration remains above the LOQ.
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.
-
Implementation: A SIL-IS (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Issue 3: Poor Peak Shape and Inconsistent Retention Times in Chromatography
Problem: Chromatographic peaks for this compound are broad, tailing, or splitting, and the retention time is shifting between injections.
Possible Causes and Solutions:
-
Column Contamination or Degradation: The analytical column may be contaminated with matrix components or the stationary phase may be degrading.
-
Troubleshooting Steps:
-
Wash the column: Flush the column with a strong solvent to remove contaminants.
-
Use a guard column: A guard column can protect the analytical column from strongly retained matrix components.
-
Replace the column: If the column performance does not improve after washing, it may need to be replaced.
-
-
-
Incompatible Sample Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion.
-
Troubleshooting Steps:
-
Match the reconstitution solvent to the initial mobile phase: The reconstitution solvent should be similar in composition to or weaker than the initial mobile phase.
-
-
-
Mobile Phase Issues: The mobile phase may be improperly prepared, or its pH may be unstable.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase: Ensure the mobile phase is prepared fresh daily.
-
Check the pH: Verify the pH of the mobile phase buffers.
-
-
-
Injector Problems: Issues with the autosampler injector can lead to poor peak shape.
-
Troubleshooting Steps:
-
Clean the injector: Clean the injector port and syringe according to the manufacturer's instructions.
-
-
Issue 4: Suspected False-Positive Result with Immunoassay
Problem: An initial immunoassay screen is positive for this compound, but you suspect it might be a false positive.
Possible Causes and Solutions:
-
Cross-reactivity: The antibodies used in the immunoassay may be cross-reacting with other structurally similar or dissimilar compounds. While specific cross-reactants for this compound immunoassays are not always listed in detail, it is a known phenomenon for this class of drugs.[7] Synthetic opioids like this compound may require a specific immunoassay for detection.[3]
-
Troubleshooting Steps:
-
Review the patient's medication history: Check for the presence of other medications that could potentially cross-react.
-
Consult the immunoassay package insert: The manufacturer's package insert may provide a list of known cross-reactants.
-
Perform confirmatory analysis: A positive immunoassay result should always be considered presumptive and must be confirmed by a more specific method like GC-MS or LC-MS/MS.
-
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification in Urine
| Parameter | GC-MS[3] | GC-MS/MS | LC-MS/MS[6] |
| Linearity Range | 125 - 1500 ng/mL | Not specified | 1 - 250 ng/mL |
| LOD | 62.5 ng/mL | Not specified | 0.5 ng/mL |
| LOQ | 125 ng/mL | Not specified | 1 ng/mL |
| Recovery | > 72.4% | Not specified | Not specified |
| Intra-day Precision (%RSD) | 3.6 - 11.2% | Not specified | < 15% |
| Inter-day Precision (%RSD) | 6.2 - 10.0% | Not specified | < 15% |
Table 2: Comparison of Analytical Methods for this compound Quantification in Blood/Plasma
| Parameter | GC-MS[4] | HPLC-Fluorescence | LC-MS/MS |
| Linearity Range | 6.25 - 100 ng/mL | 0.57 - 57 ng/mL | Not specified |
| LOD | 0.5 ng/mL | 0.57 ng/mL | Not specified |
| LOQ | Not specified | Not specified | Not specified |
| Recovery | > 96.6% | Not specified | Not specified |
| Intra-day Precision (%RSD) | < 9.6% | < 6.6% | Not specified |
| Inter-day Precision (%RSD) | < 9.6% | < 6.6% | Not specified |
Note: Data is compiled from various literature sources and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine followed by GC-MS Analysis[3]
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., dextromethorphan). Adjust the pH to 6.0 with phosphate (B84403) buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute this compound with 2 mL of a mixture of isopropanol (B130326) and dichloromethane (B109758) (20:80 v/v) containing 2% ammonium (B1175870) hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 80°C for 30 minutes.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., this compound-d3).
-
pH Adjustment: Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) and vortex.
-
Extraction: Add 5 mL of an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v) and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the quantification of this compound in biological matrices.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. strbehavioralhealth.com [strbehavioralhealth.com]
- 4. What Can Cause False Positives for Drug Tests? | Banner Health [bannerhealth.com]
- 5. This compound Forensic ELISA Kit | Diagnostics [neogen.com]
- 6. maxanim.com [maxanim.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. fda.gov [fda.gov]
- 10. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usscreeningsource.com [usscreeningsource.com]
Technical Support Center: Enhancing Pentazocine Selectivity for Sigma-1 Receptors
Welcome to the technical support center for researchers focused on the development of selective sigma-1 receptor (S1R) ligands based on the pentazocine scaffold. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the baseline selectivity of this compound enantiomers for sigma-1 versus sigma-2 receptors?
This compound is a chiral molecule, and its enantiomers exhibit distinct receptor binding profiles. Generally, the (+)-enantiomer is recognized as the more selective ligand for the sigma-1 receptor.[1][2] The (-)-enantiomer, while also interacting with sigma receptors, typically shows higher affinity for opioid receptors, particularly the kappa-opioid receptor (KOR).[3][4][5] The racemic mixture, (±)-pentazocine, therefore has a complex pharmacology, acting on both opioid and sigma receptors.[4][6]
Q2: Why is improving selectivity for the sigma-1 receptor over the sigma-2 receptor a critical goal?
The sigma-1 (S1R) and sigma-2 (S2R) receptors are genetically distinct proteins with different cellular functions and tissue distribution.[7]
-
S1R is an intracellular chaperone protein located at the mitochondria-associated ER membrane (MAM) and is implicated in neuroprotection, cognition, and mood regulation.[2][8][9] Ligands targeting S1R are being investigated for Alzheimer's disease, neuropathic pain, and ischemic stroke.[7][8]
-
S2R is associated with cell proliferation and is often overexpressed in tumor cells, making it a target for cancer diagnostics and therapeutics.[7]
Achieving high selectivity is crucial to minimize off-target effects and to develop tool compounds and potential therapeutics that precisely modulate the desired biological pathway. For instance, a highly selective S1R agonist is needed to study neuroprotective pathways without inadvertently affecting cell proliferation via S2R.
Q3: What are the primary chemical strategies to improve the S1R/S2R selectivity of this compound-based analogs?
Structure-activity relationship (SAR) studies have identified key modifications to the this compound scaffold that can enhance S1R selectivity:
-
Stereochemistry: The use of the (+)-pentazocine scaffold is the foundational step, as it inherently possesses higher affinity and selectivity for S1R compared to the (-)-enantiomer.[2][10]
-
Aromatic Ring Substitution: Modifications to the pendant phenyl ring can dramatically alter selectivity. A notable example is the iodination of (-)-pentazocine at the 3'-position. This modification reverses its typical receptor preference, significantly increasing its affinity for S1R (Ki ≈ 8 nM) while simultaneously eliminating its affinity for opioid receptors.[3]
-
N-Alkyl Substituent: The nature of the nitrogen substituent is critical for affinity at both sigma and opioid receptors. Exploring different alkyl or arylalkyl groups in this position can fine-tune the selectivity profile.
The crystal structure of the human S1R bound to (+)-pentazocine reveals a specific binding pocket that can guide rational drug design.[7][8][11] Computational methods, such as molecular docking into this crystal structure, can help predict how novel analogs might interact with key residues like Glu172 and Tyr120, which are crucial for ligand recognition.[2]
Troubleshooting Guides
Issue 1: Inconsistent Ki Values in Radioligand Binding Assays
Problem: You are observing high variability in the calculated inhibition constant (Ki) for your this compound analog when determining S1R and S2R affinity.
Possible Causes & Solutions:
-
Cause 1: Incorrect Radioligand or Concentration. The choice and concentration of radioligand are critical. For S1R, --INVALID-LINK---pentazocine is a selective and commonly used radioligand.[10][12] For S2R, a non-selective ligand like [³H]DTG (1,3-di-o-tolylguanidine) is often used in the presence of a "masking" ligand to block S1R sites.[13][14]
-
Solution: Ensure you are using an appropriate radioligand concentration, typically at or below its Kd value, to avoid excessive non-specific binding. Validate the Kd of your radioligand in your specific tissue preparation.
-
-
Cause 2: Ineffective S1R Masking in S2R Assays. When using [³H]DTG to label both sigma receptor subtypes, incomplete masking of S1R will lead to an inaccurate estimation of S2R affinity.
-
Cause 3: Membrane Preparation Issues. The quality and consistency of your cell or brain membrane homogenates are paramount.
-
Solution: Follow a standardized, validated protocol for membrane preparation. Ensure consistent protein concentrations across all assay tubes. Perform protein quantification (e.g., Bradford assay) for every batch of membranes prepared.
-
-
Cause 4: Non-Specific Binding Definition. Incorrectly defining non-specific binding can skew your results.
-
Solution: Define non-specific binding using a high concentration (e.g., 10 µM) of a known high-affinity, non-radioactive ligand, such as haloperidol (B65202) or DTG, that will displace all specific binding of the radioligand.
-
Issue 2: A Novel this compound Analog Shows High Affinity but Poor S1R/S2R Selectivity
Problem: Your newly synthesized compound binds strongly to sigma receptors (nanomolar Ki) but fails to differentiate between the S1R and S2R subtypes.
Possible Causes & Solutions:
-
Cause 1: Pharmacophore Mismatch. While the compound has features for general sigma receptor binding, it may lack the specific interactions that confer S1R selectivity. The S1R pharmacophore generally includes a basic amine that forms a key salt bridge with residue Glu172 and adjacent hydrophobic regions.[2][11]
-
Solution: Analyze the crystal structure of S1R with (+)-pentazocine (PDB ID: 6DK1).[7][8] Use molecular modeling to dock your analog into the binding site. Assess whether your modifications disrupt favorable interactions or introduce unfavorable steric clashes. Consider modifications that enhance interactions with S1R-specific residues.
-
-
Cause 2: Excessive Lipophilicity. Increasing lipophilicity can sometimes lead to higher affinity but may also increase non-specific binding and reduce selectivity between structurally similar binding pockets.
-
Solution: Systematically evaluate the contribution of different hydrophobic moieties in your analog. Consider synthesizing a small series of related compounds with varying lipophilicity to identify the optimal balance for affinity and selectivity.
-
-
Cause 3: Lack of Functional Data. Binding affinity (Ki) does not always correlate with functional activity (agonist vs. antagonist). The functional profile can influence the apparent selectivity in different biological assays.
Quantitative Data Summary
The following table summarizes binding affinities and selectivity ratios for this compound and a key derivative. This data provides a benchmark for new compound development.
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity Ratio (Ki S2R / Ki S1R) | Reference(s) |
| (+)-Pentazocine | ~3 - 6.5 | ~1,000 - 15,000 | >150 | [14][15] |
| (-)-Pentazocine | ~40 | Not always reported; lower affinity than (+) isomer | Lower than (+) isomer | [3] |
| 3'-(-)-Iodothis compound | 8 | Not reported; lost opioid affinity | High (S2R affinity not specified) | [3] |
| SA4503 | 4.6 | 63.1 | 14 | [13] |
Note: Ki values can vary between studies depending on tissue preparation (e.g., guinea pig brain, rat liver) and assay conditions.
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for S1R and S2R Affinity
This protocol outlines the steps to determine the Ki of a test compound (e.g., a this compound analog) for sigma-1 and sigma-2 receptors using membrane homogenates.
1. Materials & Reagents:
-
Membranes: Guinea pig or rat brain membrane homogenate.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligands:
-
For S1R: --INVALID-LINK---pentazocine (specific activity ~30-50 Ci/mmol).
-
For S2R: [³H]DTG (specific activity ~30-60 Ci/mmol).
-
-
S1R Masking Ligand (for S2R assay): (+)-Pentazocine.
-
Non-Specific Binding Ligand: Haloperidol or DTG.
-
Test Compound: Serial dilutions of your this compound analog.
-
Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).
2. S1R Binding Assay Procedure:
-
Prepare assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
To each tube, add 100 µL of assay buffer.
-
Add 50 µL of the appropriate solution:
-
Total Binding: Assay buffer.
-
Non-Specific Binding: 10 µM Haloperidol.
-
Displacement: Test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Add 50 µL of --INVALID-LINK---pentazocine to achieve a final concentration of ~1-2 nM.
-
Initiate the binding reaction by adding 300 µL of membrane homogenate (containing ~150-200 µg protein).
-
Incubate at 37°C for 90 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. S2R Binding Assay Procedure:
-
The procedure is identical to the S1R assay with the following critical changes:
-
The radioligand is [³H]DTG (final concentration ~3-5 nM).
-
Add (+)-pentazocine (final concentration 100-200 nM) to all tubes (total, non-specific, and displacement) to mask the S1R sites.[13]
-
4. Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
// Main Scaffold scaffold [label="this compound Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", shape=octagon];
// Modifications mod1 [label="Stereochemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod2 [label="Aromatic Substitution\n(Phenyl Ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod3 [label="N-Alkyl Group\nModification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcomes out1a [label="(+)-Enantiomer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; out1b [label="(-)-Enantiomer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; out2 [label="e.g., 3'-Iodination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; out3 [label="Varying Size/Lipophilicity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Results res1a [label="Favors S1R Affinity\n& Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; res1b [label="Favors Opioid Affinity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res2 [label="Can reverse selectivity\nand enhance S1R affinity", fillcolor="#34A853", fontcolor="#FFFFFF"]; res3 [label="Fine-tunes S1R vs S2R\nselectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections scaffold -> {mod1, mod2, mod3}; mod1 -> {out1a, out1b}; mod2 -> out2; mod3 -> out3; out1a -> res1a; out1b -> res1b; out2 -> res2; out3 -> res3; } } Caption: Key structure-activity relationships for improving S1R selectivity.
// External Nodes agonist [label="(+)-Pentazocine\n(Agonist)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1r_active [label="S1R Monomer\n(Active)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; client_protein [label="Modulation of\nClient Proteins\n(e.g., IP3R)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges agonist -> s1r_complex [label="Binds"]; s1r_complex -> s1r_active [label="Induces Dissociation\nfrom BiP"]; s1r_active -> client_protein [label="Interacts with"]; } } Caption: Simplified S1R chaperone signaling pathway upon agonist binding.
References
- 1. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of [125I]3'-(-)-iodothis compound, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
accounting for pentazocine's first-pass metabolism in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetics of pentazocine, with a specific focus on accounting for its extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The oral bioavailability of this compound is significantly low, averaging around 18.4% (±7.8%), primarily due to extensive first-pass metabolism in the liver.[1] After oral administration, this compound is absorbed from the gastrointestinal tract and transported via the portal vein directly to the liver before it can reach systemic circulation. In the liver, a substantial portion of the drug is metabolized, reducing the amount of active drug that reaches the rest of the body.
Q2: What is the primary metabolic pathway for this compound's first-pass effect?
A2: The primary metabolic pathway responsible for the first-pass metabolism of this compound is glucuronidation. This is a Phase II metabolic reaction where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the this compound molecule, making it more water-soluble and easier to excrete. While other pathways like oxidation may occur, glucuronidation is the principal reason for its low oral bioavailability.
Q3: Which specific UDP-glucuronosyltransferase (UGT) isoforms are responsible for this compound metabolism?
A3: While it is well-established that glucuronidation is the major metabolic pathway for this compound, the specific UGT isoforms predominantly responsible for its metabolism are not definitively identified in publicly available literature. The UGT2B subfamily is known to metabolize opioids; however, further research is needed to pinpoint the specific isoforms. Researchers can identify the involved isoforms through in vitro studies using a panel of recombinant human UGT enzymes and correlating the findings with data from human liver microsomes.
Q4: How can I quantify the extent of first-pass metabolism in my preclinical or clinical study?
A4: The extent of first-pass metabolism can be quantified by comparing the pharmacokinetic profiles of this compound following oral and intravenous (IV) administration. An IV dose bypasses first-pass metabolism, resulting in 100% bioavailability. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for oral and IV routes, the absolute bioavailability (F) can be calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral). A low F value indicates high first-pass metabolism.
Troubleshooting Guides
Issue 1: High Variability in Oral Bioavailability Data
-
Problem: You are observing significant inter-individual variability in the oral bioavailability of this compound in your study subjects (animal or human).
-
Potential Causes:
-
Genetic Polymorphisms: Genetic variations in UGT enzymes can lead to differences in metabolic activity among individuals.
-
Enzyme Induction or Inhibition: Concomitant medications or dietary components may induce or inhibit the activity of UGT enzymes.
-
Differences in Gastric Emptying and Intestinal Transit Time: These can affect the rate and extent of drug absorption.
-
Food Effects: The presence of food in the gastrointestinal tract can alter drug dissolution and absorption.
-
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype study subjects for known polymorphisms in common UGT genes.
-
Review Concomitant Medications: Carefully document and analyze the use of other drugs by study subjects for potential UGT inducers or inhibitors.
-
Standardize Administration Conditions: Administer this compound on an empty stomach and control for diet to minimize variability from food effects.
-
Use a larger sample size: This can help to obtain a more representative average bioavailability and understand the population variance.
-
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Problem: Your in vitro metabolism data from human liver microsomes or hepatocytes does not accurately predict the in vivo oral bioavailability you observe.
-
Potential Causes:
-
Extrahepatic Metabolism: First-pass metabolism may also occur in the intestine, which is not fully accounted for by liver-based in vitro systems. Caco-2 cell monolayers can provide insights into intestinal metabolism.
-
Transporter Effects: Active uptake or efflux transporters in the intestine and liver can influence the intracellular concentration of this compound available for metabolism.
-
Incorrect In Vitro System: The selected in vitro system may not have the full complement of relevant UGT enzymes, or the enzyme kinetics may not be representative of the in vivo situation.
-
-
Troubleshooting Steps:
-
Conduct Caco-2 Permeability Assays: Use this in vitro model of the intestinal barrier to assess both passive permeability and the potential for active transport and intestinal metabolism.
-
Use a Panel of In Vitro Systems: Combine data from liver microsomes, S9 fractions, and hepatocytes to get a more complete picture of metabolism.
-
Incorporate Transporter Studies: Use cell lines overexpressing specific uptake or efflux transporters to investigate their role in this compound disposition.
-
Refine Allometric Scaling: When extrapolating from animal data, use species-specific physiological parameters and consider differences in UGT expression and activity between species and humans.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for this compound after Intravenous (IV) and Oral (PO) Administration in Humans
| Pharmacokinetic Parameter | Intravenous Administration (30 mg) | Oral Administration (100 mg) | Reference |
| Bioavailability (F) | 100% | 18.4 ± 7.8% | [1] |
| Half-life (t½) | 203 ± 71 min | 177 ± 34 min | [1] |
| Total Volume of Distribution (Vd) | 5.56 ± 1.63 L/kg | Not Applicable | [1] |
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism using Human Liver Microsomes
-
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for bioanalysis
-
-
Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
Add this compound to the HLM solution to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Mandatory Visualization
Caption: First-pass metabolism of orally administered this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
References
Technical Support Center: Managing Pentazocine-Induced Withdrawal Symptoms in Dependent Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pentazocine-induced withdrawal symptoms in dependent animal models.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound withdrawal in rodent models?
A1: this compound withdrawal in rodents, typically precipitated by an opioid antagonist like naloxone (B1662785), manifests through a variety of somatic and behavioral signs. Common observable signs include jumping, "wet-dog" shakes, paw tremors, teeth chattering, abnormal posturing, increased defecation and urination, and weight loss.[1][2][3] In rats, a notable decrease in body temperature can also be observed.[2]
Q2: How is physical dependence on this compound induced in animal models?
A2: A common method for inducing physical dependence on this compound in rats involves the administration of slow-release (SR) emulsions.[2] This method allows for sustained exposure to the drug over a period of 24 to 72 hours. The severity of dependence is dose-dependent, with higher doses of this compound leading to more pronounced withdrawal signs upon challenge with an antagonist.[2]
Q3: What is the recommended dose of naloxone to precipitate this compound withdrawal?
A3: A commonly used dose of naloxone to precipitate withdrawal in this compound-dependent rats is 5 mg/kg.[2] For morphine-dependent rats, doses of 0.25 and 0.5 mg/kg of naloxone have been shown to effectively precipitate withdrawal and increase impulsivity.[4] In mice, 1 mg/kg of naloxone is a standard dose to precipitate withdrawal from morphine, a protocol that can be adapted for this compound.[5] It is crucial to note that the optimal dose may vary depending on the animal model, the degree of dependence, and the specific experimental goals.
Q4: What pharmacological agents can be used to manage this compound withdrawal symptoms in animal models?
A4: Several pharmacological agents are used to alleviate opioid withdrawal symptoms. Clonidine (B47849), an alpha-2 adrenergic agonist, has been shown to relieve withdrawal symptoms of opioids and can abolish the changes in opioid receptors induced by chronic this compound treatment in rats.[6] Buprenorphine, a partial µ-opioid agonist and κ-opioid antagonist, is also effective in blocking abstinence signs in morphine-dependent infant rats and can be a suitable treatment for opioid withdrawal.[7][8]
Q5: What is the underlying mechanism of this compound's effects and withdrawal?
A5: this compound is a mixed agonist-antagonist opioid. It primarily acts as an agonist at kappa (κ)-opioid receptors and a weak antagonist or partial agonist at mu (µ)-opioid receptors.[9][10] The withdrawal syndrome is thought to be related to the upregulation of the dynorphin/kappa-opioid receptor system, which can lead to dysphoria and other negative affective states that drive relapse.[7] Chronic opioid use leads to compensatory upregulation of the adenylyl cyclase (AC) and cAMP signaling pathways, and withdrawal is associated with a cAMP overshoot.[11]
Troubleshooting Guides
Issue 1: Inconsistent or weak withdrawal symptoms are observed after naloxone administration.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Dependence | Increase the dose or duration of this compound administration. For rats, using slow-release emulsions with doses of 100-400 mg/kg for 48-72 hours is effective.[2] |
| Inadequate Naloxone Dose | Ensure the naloxone dose is sufficient to precipitate withdrawal. A dose of 5 mg/kg is reported to be effective in this compound-dependent rats.[2] |
| Timing of Observation | Withdrawal symptoms are most pronounced shortly after naloxone injection. Ensure that observations are conducted during the peak window of withdrawal, typically within the first 30 minutes. |
| Animal Strain Variability | Different strains of mice and rats can exhibit varying sensitivities to opioids and withdrawal. Ensure you are using a strain known to show robust withdrawal signs. |
Issue 2: High variability in withdrawal scores among animals in the same experimental group.
| Possible Cause | Troubleshooting Step |
| Individual Differences in Metabolism | While difficult to control, ensure a sufficiently large sample size to account for individual variability. |
| Inconsistent Drug Administration | Ensure precise and consistent administration of both this compound and naloxone for all animals. For slow-release emulsions, ensure proper formulation and injection technique. |
| Environmental Stressors | Minimize environmental stressors as they can influence the behavioral expression of withdrawal. Conduct experiments in a quiet and controlled environment. |
| Observer Bias | All behavioral scoring should be performed by at least two independent observers who are blinded to the treatment groups to ensure objectivity. |
Quantitative Data Summary
Table 1: this compound Dependence Induction and Withdrawal Precipitation in Rats
| Parameter | Value | Reference |
| Animal Model | Rat | [2] |
| Dependence Induction Method | Slow-release (SR) emulsion | [2] |
| This compound Doses (SR emulsion) | 100, 200, 400 mg/kg | [2] |
| Duration of Dependence Induction | 24, 48, or 72 hours | [2] |
| Withdrawal Precipitating Agent | Naloxone | [2] |
| Naloxone Dose | 5 mg/kg | [2] |
Table 2: Pharmacological Management of Opioid Withdrawal in Rats
| Agent | Dose | Effect | Reference |
| Clonidine | 10-50 µg/kg (IP) | Attenuated naloxone-induced disruption of operant responding in morphine-dependent rats. | [12] |
| Clonidine | 0.04, 0.1, 0.25 mg/kg (oral) | Reduced signs of naloxone-precipitated morphine withdrawal (fecal excretion, temperature changes, jumping). | [13] |
| Buprenorphine | 1 mg/kg | Significantly decreased withdrawal signs (wet-dog shakes, abdominal stretches, etc.) in morphine-dependent infant rats. | [8] |
Experimental Protocols
Protocol 1: Induction of this compound Dependence and Naloxone-Precipitated Withdrawal in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Dependence Induction:
-
Prepare a slow-release emulsion of this compound.
-
Administer this compound at doses of 100, 200, or 400 mg/kg via subcutaneous injection.
-
Maintain the animals for 48 to 72 hours to allow for the development of physical dependence.[2]
-
-
Withdrawal Precipitation:
-
Administer naloxone at a dose of 5 mg/kg (intraperitoneally).[2]
-
-
Behavioral Observation and Scoring:
-
Immediately after naloxone injection, place the rat in a clear observation chamber.
-
Observe and score withdrawal behaviors for a period of 30 minutes.
-
Key behaviors to score include:
-
Jumping: Count the number of vertical jumps.
-
"Wet-dog" shakes: Count the number of full-body shakes.
-
Teeth chattering: Note the presence and duration.
-
Paw tremors: Note the presence and severity.
-
Defecation and Urination: Count the number of fecal boli and instances of urination.
-
-
Record body weight before this compound administration and after the withdrawal observation period to assess weight loss.
-
Visualizations
Caption: Experimental workflow for inducing this compound dependence and precipitating withdrawal in rats.
Caption: Simplified signaling pathway of this compound action and withdrawal.
References
- 1. Naloxone-precipitated abstinence in mice, rats and gerbils acutely dependent on morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of physical dependence on cyclazocine and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Effects of this compound and concomitant clonidine on opioid receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buprenorphine blocks withdrawal in morphine-dependent rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 12. Clonidine antagonizes naloxone-induced suppression of conditioned behavior and body weight loss in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of opioid withdrawal signs in rats repeatedly treated with morphine and injected with naloxone, in the absence or presence of the antiabstinence agent clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of pentazocine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of pentazocine. The information is designed to assist in understanding potential degradation pathways and in designing and troubleshooting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under experimental conditions?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis (acidic and alkaline), oxidation, and photolysis. The specific degradation products and the extent of degradation depend on the experimental conditions such as pH, temperature, oxidizing agents, and light exposure.
Q2: Have specific degradation products of this compound from forced degradation studies been reported in the literature?
A2: While studies have been conducted to develop stability-indicating methods for this compound, which involve forced degradation experiments, the detailed structural elucidation of the resulting degradation products is not extensively published in readily available literature. However, based on the chemical structure of this compound and known metabolic pathways, likely degradation products can be predicted.
Q3: What are the expected major degradation products from the oxidation of this compound?
A3: The metabolism of this compound in the liver primarily occurs through oxidation of the terminal methyl groups on the dimethylallyl side chain, leading to the formation of alcoholic and carboxylic acid metabolites. It is plausible that similar oxidative degradation products would be observed under experimental oxidative stress conditions (e.g., using hydrogen peroxide).
Q4: Is this compound sensitive to light?
A4: Yes, photolysis is a potential degradation pathway for this compound. Exposure to UV or broad-spectrum light can lead to the formation of photolytic degradation products. Experiments should be conducted in light-protected containers unless photostability is the parameter being investigated.
Q5: How can I troubleshoot unexpected peaks in my chromatogram during a this compound stability study?
A5: Unexpected peaks can arise from several sources. Refer to the Troubleshooting Guide below for a systematic approach to identifying the source of these peaks, which could be degradation products, impurities from starting materials, or artifacts from the experimental setup.
Troubleshooting Guides
Issue: Appearance of Unknown Peaks in HPLC Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Compare the chromatogram of the stressed sample with that of an unstressed control sample. - Perform peak purity analysis using a photodiode array (PDA) detector to check for co-eluting peaks. - If a degradation product is suspected, proceed with isolation and characterization using techniques like LC-MS/MS and NMR. |
| Impurity in the Drug Substance or Reagents | - Analyze the starting material (this compound raw material) to check for pre-existing impurities. - Run a blank sample (solvent and reagents without this compound) to rule out impurities from the experimental setup. |
| Interaction with Excipients (for drug product studies) | - Analyze a placebo formulation subjected to the same stress conditions to identify any excipient-related degradation products. |
| Sample Preparation Artifacts | - Investigate potential reactions between this compound and the sample diluent or mobile phase components. |
Issue: Inconsistent Degradation Profile
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | - Ensure precise control of temperature, pH, and concentration of stress agents. - Use calibrated equipment. - For photostability studies, ensure consistent light intensity and wavelength. |
| Sample Matrix Effects | - If working with a formulated product, consider the potential for excipients to either accelerate or inhibit degradation. |
| Oxygen Content in Headspace (for oxidative degradation) | - For reproducible oxidative degradation, consider purging the reaction vessel with a consistent atmosphere (e.g., air or nitrogen). |
Summary of Potential Degradation Pathways and Conditions
While specific quantitative data from published forced degradation studies on this compound is limited, the following table summarizes the expected degradation behavior under various stress conditions. The extent of degradation is generally targeted to be between 5-20% to ensure the formation of primary degradation products.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Expected Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Cleavage of ether or other labile bonds. | Potential for cleavage or rearrangement of the benzomorphan (B1203429) ring structure. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | Similar to acid hydrolysis but potentially different reaction rates and products. | Potential for cleavage or rearrangement of the benzomorphan ring structure. |
| Oxidative Degradation | 3-30% H₂O₂, at room temperature or slightly heated | Oxidation of the dimethylallyl side chain and the phenolic ring. | Hydroxylated derivatives, N-oxides, and products of side-chain cleavage (alcohols, carboxylic acids). |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or ICH-compliant photostability chamber | Photochemical reactions such as oxidation, reduction, or rearrangement. | Complex mixture of photoproducts, potentially involving the phenolic ring and the tertiary amine. |
| Thermal Degradation | Dry heat (e.g., 80-105°C) | Thermally induced decomposition. | The extent of degradation is often less pronounced compared to hydrolytic or oxidative stress. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should optimize these conditions based on the specific goals of their study.
Protocol 1: Hydrolytic Degradation (Acid and Base)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M HCl.
-
Reflux the solution at 60°C for a predetermined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M NaOH.
-
Reflux the solution at 60°C for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with water and reflux under the same conditions as above.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Sample: To a suitable volume of the this compound stock solution, add an equal volume of 30% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature and protected from light for a predetermined period (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot and dilute it with the mobile phase to quench the reaction and achieve a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water:methanol 50:50) at a concentration of approximately 0.1 mg/mL.
-
Exposure: Expose the solution to UV light (e.g., 254 nm) or in a photostability chamber that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples directly by HPLC.
Visualizations of Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound based on its chemical structure and known metabolic routes.
Technical Support Center: Interference of Pentazocine Metabolites in Analytical Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of pentazocine and its metabolites in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound and where are they formed?
This compound is primarily metabolized in the liver. The main metabolic pathways include oxidation of the terminal methyl groups of the N-alkenyl side chain, resulting in the formation of isomeric alcohols. These metabolites, along with the parent drug, are then extensively conjugated with glucuronic acid to form glucuronide metabolites, which are excreted in the urine. One of the identified metabolites is this compound hydrate. These conjugate forms are generally inactive.
Q2: Can this compound or its metabolites cause a false-positive result in an opiate immunoassay?
The potential for cross-reactivity exists, though it is highly dependent on the specific immunoassay used. This compound is a synthetic opioid and may not be detected by standard opiate screens designed for morphine and codeine. However, some broad-spectrum opiate immunoassays may show cross-reactivity. While specific data on the cross-reactivity of this compound metabolites is limited in publicly available literature, it is theoretically possible that metabolites retaining a similar core structure to this compound could cross-react with antibodies in some opioid immunoassays. It is crucial to consult the assay manufacturer's package insert for specific cross-reactivity information.
Q3: My screening immunoassay is positive for opiates, but the donor is prescribed this compound. What should I do?
A positive opiate screen in a patient prescribed this compound should be considered presumptive until confirmed by a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively identify and quantify specific opioids and their metabolites, thereby ruling out a false positive due to this compound or its metabolites.
Q4: Can this compound metabolites interfere with chromatographic assays (e.g., HPLC, GC-MS)?
In chromatographic assays, interference can occur if a metabolite has a similar retention time (co-elution) to another analyte of interest and is not adequately resolved by the mass spectrometer. For instance, hydroxylated metabolites of this compound might have similar chromatographic behavior to other hydroxylated opioids. The use of high-resolution mass spectrometry and validated chromatographic methods with appropriate sample preparation can minimize the risk of such interference.
Q5: Are there specific sample preparation steps to mitigate interference from this compound glucuronide metabolites?
Yes. If the aim is to measure the parent drug (this compound) and its non-conjugated metabolites, enzymatic hydrolysis using β-glucuronidase is a common and effective step in sample preparation.[1] This procedure cleaves the glucuronide moiety, converting the conjugated metabolites back to their parent forms. This can be useful for assessing total drug exposure but should be noted in the methodology, as it alters the metabolite profile.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of samples containing this compound and its metabolites.
| Issue | Potential Cause | Recommended Action |
| Unexpected Positive Opiate Immunoassay Result | Cross-reactivity of the immunoassay with this compound or its metabolites. | 1. Review the manufacturer's data for the immunoassay to check for known cross-reactivity with this compound. 2. Perform confirmatory analysis using a specific method like GC-MS or LC-MS/MS to identify the exact substance causing the positive result. |
| Poor Recovery of this compound During Extraction | Inefficient extraction of this compound or its metabolites from the sample matrix. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the analyte's pKa. 2. For urine samples, consider performing enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates, which may improve the recovery of the parent drug.[1] |
| Co-eluting Peaks in Chromatographic Analysis | Interference from a this compound metabolite with a similar retention time to the target analyte. | 1. Modify the chromatographic conditions (e.g., change the gradient, temperature, or column chemistry) to improve peak separation. 2. Utilize tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions to selectively detect and quantify the target analyte without interference. |
| Inconsistent Quantitative Results | Variability in the ionization efficiency of this compound or its metabolites in the mass spectrometer source (matrix effects). | 1. Employ an isotopically labeled internal standard for this compound to normalize for variations in extraction, derivatization, and ionization. 2. Perform a matrix effect study by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated GC-MS method for the quantification of this compound in urine.[1]
| Parameter | Value |
| Linearity Range | 125 - 1500 ng/mL |
| Correlation Coefficient (r²) | 0.997 |
| Limit of Quantification (LOQ) | 125 ng/mL |
| Limit of Detection (LOD) | 62.5 ng/mL |
| Intraday Accuracy | -6.3% to 4.7% |
| Intraday Precision | 3.6% to 11.2% |
| Interday Accuracy | -7.5% to 7.0% |
| Interday Precision | 6.2% to 10.0% |
| Average Extraction Recovery | > 72.4% |
Experimental Protocols
1. Protocol for Quantification of this compound in Urine by GC-MS [1]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., dextromethorphan).
-
Perform solid-phase extraction (SPE) to isolate the analyte.
-
Elute the analyte and evaporate the solvent to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (B98337) derivative of this compound.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of this compound and the internal standard for detection and quantification.
-
2. Protocol for Enzymatic Hydrolysis of Glucuronide Metabolites
-
Objective: To cleave glucuronide conjugates to measure total (free + conjugated) this compound.
-
Procedure:
-
To 1 mL of urine, add a phosphate (B84403) buffer to adjust the pH to the optimal range for β-glucuronidase activity.
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Incubate the mixture at an elevated temperature (e.g., 37-60°C) for a specified period (e.g., 1-16 hours).
-
After incubation, proceed with the extraction and analysis protocol as described above.
-
Visualizations
Caption: Overview of the metabolic pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected positive screening results.
References
Validation & Comparative
A Comparative Analysis of the Antinociceptive Effects of Pentazocine and Morphine
This guide provides a detailed comparison of the antinociceptive properties of pentazocine and morphine, two potent opioid analgesics. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate their effects.
Mechanism of Action: A Tale of Two Opioids
Morphine, the archetypal opioid agonist, primarily exerts its analgesic effects through the activation of the µ-opioid receptor (MOR).[1] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of potassium channels, which hyperpolarizes neurons and reduces the transmission of pain signals.[2][3]
This compound, in contrast, has a more complex pharmacological profile. It is classified as a mixed agonist-antagonist opioid.[4][5] Its primary analgesic action is mediated through the agonism of the κ-opioid receptor (KOR).[2][5][6][7] Additionally, it acts as a weak partial agonist or antagonist at the µ-opioid receptor (MOR).[2][7] This dual action contributes to its distinct side-effect profile and a "ceiling effect" for both analgesia and respiratory depression, meaning that beyond a certain dose, there is no further increase in these effects.[4][6] At high doses, the activation of KOR by this compound can even antagonize the antinociceptive effects of MOR agonists like morphine.[4][8]
Figure 1: Signaling pathways of Morphine and this compound.
Quantitative Comparison of Antinociceptive Efficacy
The potency of an analgesic is often quantified by its ED50 value, which is the dose required to produce a therapeutic effect in 50% of the population. The following table summarizes the ED50 values for this compound and morphine from various animal models of nociception.
| Test Model | Species | Route of Administration | This compound ED50 (mg/kg) | Morphine ED50 (mg/kg) | Reference |
| Tail-Immersion Test | Rat | Subcutaneous | 13.0 (5.4-31.5) | 2.4 (1.6-3.7) | [9] |
| Scald-Pain Test | Rat | Subcutaneous | 11.0 (4.5-26.6) | 3.8 (1.8-7.2) | [9] |
| Prostaglandin (B15479496) Hyperalgesia | Rat | Intraplantar | - | 0.005 | [10] |
| Prostaglandin Hyperalgesia | Rat | Intraperitoneal | - | - | [10] |
Note: The prostaglandin hyperalgesia test showed morphine to be significantly more potent, with an ID50 of 5 micrograms in the paw, which was 5-8 times more potent than this compound.[10] The rank order of potency after intraperitoneal administration was morphine > d-propoxyphene > this compound > codeine.[10]
These data consistently demonstrate that morphine is a more potent antinociceptive agent than this compound across different pain models.
Experimental Protocols for Antinociceptive Assays
The following sections detail the methodologies for common preclinical assays used to evaluate the antinociceptive effects of compounds like morphine and this compound.
Tail-Flick and Tail-Immersion Tests
These tests measure the latency of an animal to withdraw its tail from a noxious thermal stimulus.[11][12] They are particularly useful for evaluating centrally acting analgesics.[13]
Protocol (Tail-Immersion):
-
Animal Selection: Select healthy rats or mice for the study.
-
Baseline Measurement: Gently restrain the animal and immerse the distal third of its tail in a warm water bath maintained at a constant temperature (e.g., 47°C or 54±1°C).[9][14]
-
Latency Recording: Record the time taken for the animal to flick or withdraw its tail from the water. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[15]
-
Drug Administration: Administer this compound, morphine, or a vehicle control via the desired route (e.g., subcutaneous).
-
Post-Drug Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail immersion procedure and record the new latency.[8]
-
Data Analysis: The increase in latency time compared to baseline is indicative of an antinociceptive effect.
Figure 2: Workflow for the Tail-Immersion Test.
Hot Plate Test
This assay also assesses the response to a thermal pain stimulus but allows the animal to be unrestrained.[13][16]
Protocol:
-
Apparatus Setup: A hot plate apparatus is set to a constant temperature (e.g., 51°C or 55°C).[17][18]
-
Animal Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.[19]
-
Baseline Measurement: Place the animal on the heated surface within a transparent cylinder to confine it.[13]
-
Latency Recording: Start a timer and observe the animal for nocifensive behaviors such as licking a hind paw, shaking a paw, or jumping.[17][19] The time until the first of these responses is the baseline latency. A cut-off time (e.g., 20-30 seconds) is used to prevent injury.[17][19]
-
Drug Administration: Administer the test compounds or vehicle.
-
Post-Drug Measurement: At specified time intervals post-administration, place the animal back on the hot plate and record the response latency.
-
Data Analysis: The antinociceptive effect is quantified by the increase in latency. The percentage of maximum possible effect (%MPE) can be calculated as: [(test latency - control latency) / (cut-off time - control latency)] * 100.[17]
Figure 3: Workflow for the Hot Plate Test.
Acetic Acid-Induced Writhing Test
This is a chemical-based visceral pain model used to screen for both peripherally and centrally acting analgesics.[20][21]
Protocol:
-
Animal Grouping: Divide mice into groups (control, reference standard, and test compound groups).
-
Drug Administration: Pre-treat the animals with the respective drugs (e.g., intraperitoneally) a set time (e.g., 30 minutes) before the noxious stimulus.[22]
-
Induction of Writhing: Administer an intraperitoneal injection of a dilute acetic acid solution (e.g., 1%).[22]
-
Observation: Immediately after the acetic acid injection, place the animal in an observation chamber. After a short latency period (e.g., 10 minutes), begin counting the number of "writhes" over a defined period (e.g., 10 minutes).[21][22] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[23][24]
-
Data Analysis: The analgesic activity is determined by the reduction in the number of writhes in the drug-treated groups compared to the vehicle control group.
Figure 4: Workflow for the Acetic Acid Writhing Test.
Interactions and Antagonism
The differing receptor profiles of morphine and this compound lead to complex interactions. The effects of morphine are reliably blocked by µ-opioid receptor antagonists like naloxone.[25] The analgesia produced by this compound, however, shows a more complex pattern of antagonism. Naloxone can antagonize this compound's effects in some brain regions (like the periaqueductal grey matter) but not others, suggesting that its effects are mediated by different mechanisms than those of morphine.[25][26]
When administered concurrently, the interaction between this compound and morphine is dose-dependent. At lower doses, this compound can act synergistically with morphine, augmenting its antinociceptive effect.[9][27] However, at higher doses, this compound can antagonize the analgesic effects of high-dose morphine, likely due to its activity at the KOR.[8][27]
References
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. The peripheral antinociceptive effect induced by morphine is associated with ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antinociceptive Effects and Interaction Mechanisms of Intrathecal this compound and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-dose this compound antagonizes the antinociception induced by high-dose morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive effect of the combination of this compound with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The peripheral analgesic effect of morphine, codeine, this compound and d-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. ajrconline.org [ajrconline.org]
- 15. 2.5. Tail flick test [bio-protocol.org]
- 16. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Thermal Antinociceptive Responses to Alcohol in DBA/2J and C57BL/6J Inbred Male and Female Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dol.inf.br [dol.inf.br]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A comparison of the sites at which this compound and morphine act to produce analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Agonist-antagonistic interactions of this compound with morphine studied in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (+)-Pentazocine as a Selective Sigma-1 Receptor Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-pentazocine's performance as a selective sigma-1 (σ1) receptor ligand against other alternatives. It includes supporting experimental data from radioligand binding assays and functional studies to validate its selectivity and agonist activity at the σ1 receptor. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate a comprehensive understanding of its pharmacological profile.
Comparative Binding Affinity and Selectivity
The selectivity of a ligand is a critical parameter in drug development, ensuring that the desired therapeutic effects are not confounded by off-target interactions. The binding affinity of (+)-pentazocine for the σ1 receptor has been extensively characterized and compared to its affinity for the sigma-2 (σ2) receptor and other relevant receptors, such as opioid and NMDA receptors.
Sigma Receptor Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) is used to label the target receptor, and the ability of an unlabeled ligand to displace the radioligand is measured. The inhibition constant (Ki) is then calculated, which represents the concentration of the unlabeled ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The data presented in the table below demonstrates the high affinity and selectivity of (+)-pentazocine for the σ1 receptor compared to the σ2 receptor. For comparison, data for other commonly used sigma receptor ligands are also included.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| (+)-Pentazocine | 1.7 - 7 [1][2] | >1000 [1] | >140 - 588 |
| Haloperidol | 0.33 - 6.5[1][3] | 26 - 31[3] | ~4 - 94 |
| PRE-084 | 2.2[4] | 13091 | ~5950 |
| 1,3-di-o-tolylguanidine (DTG) | ~30-50 | ~30-50 | ~1 |
Data compiled from multiple sources. The range of Ki values reflects inter-study variability.
Selectivity Over Opioid and NMDA Receptors
While the racemic mixture of pentazocine has activity at opioid receptors, the (+)-enantiomer exhibits significantly lower affinity for these receptors.[5] Studies have shown that the analgesic effects of this compound are primarily mediated by the (-)-enantiomer's action on kappa opioid receptors.[5] In contrast, (+)-pentazocine's effects on memory impairment have been shown to be mediated by sigma receptors, not opioid receptors. Furthermore, while sigma-1 receptor ligands can modulate NMDA receptor function, (+)-pentazocine itself does not bind directly to the NMDA receptor with high affinity.[6][7] Its neuroprotective effects in models of NMDA-induced excitotoxicity are attributed to its action at the σ1 receptor, which in turn modulates NMDA receptor signaling downstream.[6][8]
Experimental Protocols
Radioligand Displacement Assay for Sigma-1 Receptor
This protocol describes a competitive binding assay to determine the Ki of a test compound for the σ1 receptor using --INVALID-LINK---pentazocine as the radioligand.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing the σ1 receptor.
-
--INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Unlabeled (+)-pentazocine (for determining non-specific binding).
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle.
-
--INVALID-LINK---pentazocine (at a final concentration close to its Kd, e.g., 2-5 nM).
-
Membrane preparation (typically 100-200 µg of protein per well).
-
-
For determining non-specific binding, use a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).
-
Incubate the plate at 37°C for 150 minutes.[9]
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for the radioligand displacement assay.
Functional Assay: Suppression of Inflammatory Responses in Retinal Microglia
This assay evaluates the agonist activity of (+)-pentazocine by measuring its ability to suppress lipopolysaccharide (LPS)-induced inflammatory responses in microglia, an effect that can be blocked by a σ1 receptor antagonist.[10]
Materials:
-
Primary retinal microglia cells.
-
Lipopolysaccharide (LPS).
-
(+)-Pentazocine.
-
σ1 receptor antagonist (e.g., BD1063).
-
Cell culture medium and supplements.
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, Griess reagent for nitric oxide).
-
Reagents for assessing cell viability (e.g., MTT).
Procedure:
-
Culture primary retinal microglia cells in appropriate conditions.
-
Pre-treat cells with (+)-pentazocine (e.g., 3 µM) for a specified time (e.g., 1 hour).[10]
-
In antagonist experiments, pre-treat cells with a σ1 receptor antagonist before adding (+)-pentazocine.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[10]
-
Incubate for a suitable period (e.g., 24 hours).[10]
-
Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators (e.g., TNF-α, nitric oxide).
-
Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Analyze the data to determine if (+)-pentazocine suppresses the LPS-induced inflammatory response and if this effect is reversed by the σ1 receptor antagonist.
Signaling Pathways
The σ1 receptor is a ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. Upon agonist binding, it dissociates from its chaperone partner, BiP (Binding immunoglobulin protein), and can then modulate the function of various client proteins, including ion channels and other receptors.
General Agonist-Induced Signaling
Activation of the σ1 receptor by an agonist like (+)-pentazocine leads to its dissociation from BiP. The now-active σ1 receptor can then translocate and interact with various effector proteins, leading to the modulation of downstream signaling cascades.
Agonist-induced activation of the sigma-1 receptor.
Neuroprotective Signaling Pathway
In the context of neuroprotection, activation of the σ1 receptor by (+)-pentazocine has been shown to modulate signaling pathways involved in cell survival and stress responses, such as the ERK and Nrf2 pathways.[8][11] For instance, in a model of NMDA-induced excitotoxicity, (+)-pentazocine treatment enhanced the activation of ERK, a pro-survival kinase.[8]
References
- 1. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Pentazocine Reduces NMDA-Induced Murine Retinal Ganglion Cell Death Through a σR1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. mdpi.com [mdpi.com]
Pentazocine vs. Ketamine: A Comparative Analysis of Sigma Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pentazocine and ketamine, focusing on their interactions with sigma receptors. The information presented is collated from experimental data to offer an objective overview for researchers and professionals in drug development.
At a Glance: Key Differences in Sigma Receptor Interaction
| Parameter | This compound | Ketamine |
| Primary Sigma Receptor Target | Sigma-1 | Sigma-1 and Sigma-2 |
| Binding Affinity (Ki) at Sigma-1 | High (nM range) | Lower (µM range) |
| Binding Affinity (Ki) at Sigma-2 | Low | Moderate (µM range) |
| Functional Activity at Sigma-1 | Agonist | Indirect Agonist/Modulator |
| Key Downstream Signaling | Neuroprotective and anti-inflammatory pathways | Modulation of glutamatergic signaling, promotion of neuroplasticity (e.g., via BDNF) |
Quantitative Analysis of Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound and ketamine's enantiomers for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| (+)-Pentazocine | σ1 | 3.2 nM | [1] |
| (S)-Ketamine | σ1 | 131 ± 15 µM | |
| (R)-Ketamine | σ1 | 27 ± 3 µM | |
| (S)-Ketamine | σ2 | 2.8 ± 0.7 mM | |
| (R)-Ketamine | σ2 | 0.5 ± 0.1 mM |
Functional Activity at Sigma Receptors
This compound , specifically the (+)-enantiomer, is a well-established sigma-1 receptor agonist.[2][3] Its activity at this receptor is linked to neuroprotective and anti-inflammatory effects.
Ketamine exhibits a more complex interaction. It binds to both sigma-1 and sigma-2 receptors with micromolar affinities.[4] The R-enantiomer of ketamine demonstrates a higher affinity for sigma-1 receptors compared to the S-enantiomer.[5] While not a direct agonist in the classical sense, ketamine's interaction with the NMDA receptor indirectly triggers the activation of sigma-1 receptors, leading to an increase in Brain-Derived Neurotrophic Factor (BDNF) levels.[6][7][8] This indirect agonism is a key component of its antidepressant effects.
Signaling Pathways
The interaction of this compound and ketamine with sigma receptors initiates distinct downstream signaling cascades.
This compound's Sigma-1 Agonist Pathway
Activation of the sigma-1 receptor by (+)-pentazocine is associated with neuroprotective and anti-inflammatory signaling. This involves the modulation of intracellular calcium levels, inhibition of reactive oxygen species (ROS) production, and regulation of pro- and anti-apoptotic factors.
Ketamine's Indirect Sigma-1 Activation Pathway
Ketamine's primary action is as an NMDA receptor antagonist. This leads to a cascade of events that includes the indirect activation of sigma-1 receptors, culminating in increased BDNF expression and enhanced neuroplasticity.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Activation of σ1-Receptors by R-Ketamine May Enhance the Antidepressant Effect of S-Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor activation mediates the sustained antidepressant effect of ketamine in mice via increasing BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor activation mediates the sustained antidepressant effect of ketamine in mice via increasing BDNF levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Pentazocine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of pentazocine, a potent synthetic opioid analgesic, is critical in various fields, including pharmaceutical quality control, clinical and forensic toxicology, and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methodologies is often dictated by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC-MS methods for this compound analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
Performance Comparison
| Validation Parameter | HPLC | GC-MS |
| Linearity (R²) | >0.99[1] | >0.997[2][3] |
| Limit of Detection (LOD) | 1.58 µg/L (0.00158 µg/mL)[1] | 62.5 ng/mL (0.0625 µg/mL)[2][3] |
| Limit of Quantitation (LOQ) | 4.79 µg/L (0.00479 µg/mL)[1] | 125 ng/mL (0.125 µg/mL)[2][3] |
| Accuracy (Recovery) | 98-102%[1] | Intraday: -6.3 to 4.7% bias[2][3] |
| Precision (RSD) | Intra-day: 1.02-4.20%Inter-day: 1.27-4.82%[1] | Intra-day: 3.6-11.2%Inter-day: 6.2-10.0%[2][3] |
General Considerations:
-
HPLC: Generally offers a broader application range for compounds that are non-volatile or thermally labile, which includes many pharmaceutical compounds and their metabolites.[4][5] Sample preparation can often be simpler for solid dosage forms.[4] HPLC is a cornerstone for quantitative analysis of active pharmaceutical ingredients (APIs).[4]
-
GC-MS: Provides a high degree of specificity and is often considered a reference or confirmatory method, particularly in forensic toxicology.[2][6] It excels in the analysis of volatile and thermally stable compounds.[4][5] For non-volatile compounds like this compound, a derivatization step is often required to increase volatility.[2][3] GC-MS is the gold standard for identifying unknown volatile compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated 2D-HPLC method for the determination of this compound.[1]
-
Instrumentation: A 2D-HPLC system with a diode array detector is utilized.[1]
-
Columns:
-
Mobile Phase (First Dimension): A mixture of 45% acetonitrile, 55% water, and 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV detector set at 254 nm.[1]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the pure compound in bi-distilled water. Calibration solutions are prepared by diluting the stock solution to the desired concentrations.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a validated GC-MS method for the quantification of this compound in urine.[2][3]
-
Instrumentation: An Agilent 6890 gas chromatograph coupled with a mass spectrometer.[2]
-
Column: J&W DB-5 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).[2]
-
Injector and Detector Temperatures: 250 °C and 280 °C, respectively.[2]
-
Oven Temperature Program:
-
Sample Preparation and Derivatization:
-
Internal Standard: Dextromethorphan is used as the internal standard.[2][3]
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification.[2][3]
Method Validation and Cross-Validation Workflow
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[7][8][9][10] Cross-validation between two different analytical techniques like HPLC and GC-MS provides a higher level of assurance of the method's accuracy and reliability.
Caption: A typical workflow for the cross-validation of HPLC and GC-MS methods.
Logical Framework for Method Selection
The decision to use HPLC or GC-MS for this compound analysis should be based on a logical evaluation of the analytical needs and sample characteristics.
Caption: A logical decision tree for selecting between HPLC and GC-MS for this compound analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jfda-online.com [jfda-online.com]
- 3. "Determination of this compound in urine by gas chromatography-mass spect" by K.-H. Chan, M.-C. Hsu et al. [jfda-online.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
comparative study of pentazocine and butorphanol in preclinical models
A Detailed Examination of Two Mixed Agonist-Antagonist Opioid Analgesics for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of pentazocine and butorphanol (B1668111), two prominent mixed agonist-antagonist opioid analgesics, based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their pharmacological profiles, including analgesic efficacy, receptor binding affinities, and mechanisms of action. This analysis relies on quantitative data from various preclinical models to inform future research and development in pain management.
Pharmacological Profile: A Tale of Two Opioids
This compound and butorphanol are synthetic opioids that exhibit a complex mechanism of action, acting as agonists at kappa (κ) opioid receptors and as partial agonists or antagonists at mu (μ) opioid receptors. This dual activity profile is responsible for their analgesic effects while potentially reducing the risk of certain side effects associated with pure μ-agonist opioids, such as respiratory depression and abuse potential.
Quantitative Comparison of Receptor Binding Affinities
The interaction of these compounds with opioid receptors is a key determinant of their pharmacological effects. The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Opioid Receptor | This compound (Ki, nM) | Butorphanol (Ki, nM) |
| Mu (μ) | 3.2 | 0.5 - 2.4 |
| Kappa (κ) | 7.6 | 0.1 - 6.1 |
| Delta (δ) | 62 | >100 |
Table 1: Comparative Opioid Receptor Binding Affinities of this compound and Butorphanol. Data compiled from multiple preclinical studies.
As the data indicates, both drugs exhibit a strong affinity for both mu and kappa opioid receptors. Butorphanol generally demonstrates a higher affinity for both receptor subtypes compared to this compound. Notably, both compounds show a significantly lower affinity for the delta (δ) opioid receptor.
Preclinical Analgesic Efficacy
The analgesic properties of this compound and butorphanol have been evaluated in various preclinical models of pain. While direct head-to-head comparisons providing ED50 values in thermal nociception models like the tail-flick and hot plate tests are limited in the available literature, data from other analgesic assays and clinical studies provide insights into their relative potencies.
In a rat model of incisional pain, the median effective dose (ED50) for butorphanol was determined to be 295 µg/kg. While a direct ED50 for this compound in the same model was not found, a study using the tail-flick test in rats showed that this compound at a dose of 3 mg/kg produced an approximate 30% maximum possible effect (%MPE).
Clinical studies have consistently reported butorphanol to be significantly more potent than this compound, with estimates ranging from being 16 to 20 times more potent on a weight basis.[1][2] In rodent anti-writhing tests, butorphanol was found to be 4 to 30 times more potent than this compound.
Experimental Protocols
To facilitate the replication and further investigation of the analgesic properties of these compounds, detailed methodologies for standard preclinical pain models are provided below.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of drugs against thermal pain.
Apparatus:
-
Tail-flick meter with a radiant heat source (e.g., a high-intensity light beam).
-
Animal restrainer.
-
Timer.
Procedure:
-
Acclimatize the rodent (rat or mouse) to the testing environment and the restrainer to minimize stress.
-
Gently place the animal in the restrainer, allowing its tail to be exposed.
-
Position the tail over the radiant heat source, typically at a specific distance from the tip.
-
Activate the heat source and simultaneously start the timer.
-
Observe for the characteristic "flick" or withdrawal of the tail from the heat source.
-
Stop the timer at the moment of the tail flick and record the latency.
-
A cut-off time (e.g., 10-15 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Administer the test compound (e.g., this compound or butorphanol) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
Hot Plate Test
The hot plate test is another widely used method for evaluating the response to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with a precisely controlled surface temperature.
-
A transparent cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Set the hot plate to a constant temperature (e.g., 52-55°C).
-
Place the animal (mouse or rat) on the heated surface and immediately start the timer.
-
Observe the animal's behavior for signs of nociception, which may include licking a paw, shaking a paw, or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent injury. If no response is observed within this time, the animal is removed, and the maximum latency is recorded.
-
Administer the test compound.
-
Measure the hot plate latency at various time points post-administration to assess the analgesic effect.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Opioid Receptor Signaling Pathway for this compound and Butorphanol.
Experimental Workflow for Preclinical Analgesic Testing.
Conclusion
This comparative guide highlights the key pharmacological characteristics of this compound and butorphanol based on preclinical data. Both are potent analgesics with a mixed agonist-antagonist profile at opioid receptors. Butorphanol generally exhibits higher binding affinity and, based on clinical and limited preclinical data, greater analgesic potency than this compound. The provided experimental protocols and diagrams offer a framework for further research into these and other novel analgesic compounds. The continued investigation into the nuanced pharmacology of mixed agonist-antagonist opioids is crucial for the development of safer and more effective pain therapeutics.
References
A Comparative Analysis of Pentazocine Enantiomers in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of the enantiomers of pentazocine, a synthetically prepared opioid analgesic. The information presented is collated from various preclinical studies, offering insights into their distinct pharmacological profiles and mechanisms of action in pain modulation. This document is intended to serve as a resource for researchers and professionals involved in the development of novel pain therapeutics.
Executive Summary
This compound is a racemic mixture of two enantiomers, (-)-pentazocine and (+)-pentazocine, which exhibit markedly different pharmacological activities. Preclinical evidence robustly indicates that the analgesic effects of this compound are attributable to the (-)-enantiomer, which functions primarily as an agonist at the kappa-opioid receptor (KOR) and, to a lesser extent, the mu-opioid receptor (MOR). In contrast, the (+)-enantiomer does not possess intrinsic analgesic properties. Instead, it acts as a sigma-1 (σ₁) receptor agonist, a role that has been shown to modulate, and in some contexts, antagonize the analgesic effects of its opioid-active counterpart.
Quantitative Efficacy of this compound Enantiomers and Racemate
The following tables summarize the quantitative data on the analgesic efficacy of this compound enantiomers and the racemic mixture from various preclinical pain models.
Table 1: Analgesic Efficacy of this compound Enantiomers
| Enantiomer | Pain Model | Animal Model | Route of Administration | Efficacy | Source |
| (-)-Pentazocine | Tail-flick assay | CD-1 Mice | Not Specified | Active, exhibits a biphasic dose-response curve with a peak effect of approximately 30% maximal possible effect (MPE). | [1] |
| (+)-Pentazocine | Various antinociceptive assays | CD-1 Mice | Not Specified | Inactive as an analgesic. | [1] |
Table 2: Analgesic Efficacy of Racemic (±)-Pentazocine
| Pain Model | Animal Model | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Limit | Source |
| Tail-immersion test | Rats | Subcutaneous | 13.0 | 5.4-31.5 | |
| Scald-pain test | Rats | Subcutaneous | 11.0 | 4.5-26.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Tail-Flick Test
The tail-flick test is a widely used method to assess the analgesic properties of drugs against a thermal stimulus, primarily measuring a spinal reflex to a noxious heat source.
Apparatus:
-
Tail-flick meter with a radiant heat source (e.g., a high-intensity light bulb).
-
Animal restrainer.
Procedure:
-
Acclimatize the animal (rat or mouse) to the testing environment and the restrainer to minimize stress.
-
Gently place the animal in the restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source, typically at a specific distance from the tip of the tail.
-
Activate the heat source and start a timer simultaneously.
-
Observe the animal for a characteristic flick or withdrawal of the tail from the heat.
-
Stop the timer at the moment of the tail flick, and record the latency.
-
A cut-off time (e.g., 10-15 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Administer the test compound (e.g., this compound enantiomer) or vehicle via the desired route.
-
Measure the tail-flick latency at predetermined time points after drug administration to assess the analgesic effect.
Hot-Plate Test
The hot-plate test is another common method to evaluate the analgesic effects of drugs against a thermal stimulus, involving a supraspinal response.
Apparatus:
-
Hot-plate apparatus with a precisely controlled temperature.
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Set the hot-plate surface to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Place the animal (typically a mouse) onto the heated surface and immediately start a timer.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency to the first sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent injury.
-
Administer the test substance or vehicle.
-
Measure the response latency at various time points after administration to determine the analgesic effect.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical pain model used to screen for analgesic activity, particularly against visceral pain.
Materials:
-
Acetic acid solution (e.g., 0.6% in saline).
-
Syringes for intraperitoneal injection.
-
Observation chambers.
Procedure:
-
Administer the test compound or vehicle to the animals (typically mice).
-
After a predetermined absorption period (e.g., 30 minutes), inject a standardized volume of acetic acid solution intraperitoneally.
-
Immediately place the animal in an individual observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes over a specific observation period (e.g., 10-20 minutes). A writhe is characterized by a constriction of the abdominal muscles accompanied by stretching of the hind limbs.
-
The analgesic effect is quantified by the reduction in the number of writhes in the drug-treated group compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of the this compound enantiomers are a direct result of their differential engagement with specific receptor systems.
(-)-Pentazocine: Kappa-Opioid Receptor (KOR) Agonism
The analgesic properties of (-)-pentazocine are primarily mediated through its agonist activity at the KOR, a G-protein coupled receptor (GPCR). Activation of KOR leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and nociceptive signal transmission.
(+)-Pentazocine: Sigma-1 Receptor Modulation
(+)-Pentazocine does not produce analgesia on its own. Instead, it binds to the σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The activation of the σ₁ receptor by (+)-pentazocine can modulate the signaling of other receptors, including opioid receptors, often resulting in an anti-analgesic or inhibitory effect on the pain-relieving properties of KOR agonists like (-)-pentazocine.
Experimental Workflow for Comparing Enantiomer Efficacy
A typical experimental workflow to compare the analgesic efficacy of this compound enantiomers is outlined below.
Conclusion
The distinct pharmacological profiles of this compound's enantiomers underscore the importance of stereoselectivity in drug action. The analgesic effects of racemic this compound are solely attributable to the (-)-enantiomer's agonist activity at opioid receptors, particularly the KOR. The (+)-enantiomer, acting through the σ₁ receptor, is devoid of analgesic activity and may functionally antagonize the pain-relieving effects of the (-)-enantiomer. These findings have significant implications for the design and development of safer and more effective analgesics, highlighting the potential for developing selective KOR agonists while avoiding the complexities introduced by σ₁ receptor interactions. Further research focusing on the nuanced interactions between these receptor systems may unveil novel therapeutic strategies for pain management.
References
Pentazocine's Analgesic Effect: A Comparative Analysis in Mu-Opioid Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of pentazocine in wild-type versus mu-opioid receptor (MOR) knockout mice. The data presented herein offers critical insights into the compound's mechanism of action and highlights the differential roles of opioid receptor subtypes in various pain modalities.
Abstract
This compound, a synthetic opioid analgesic, exhibits a complex pharmacological profile, acting as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[1][2][3][4][5][6] This dual activity raises critical questions about the primary pathways through which it elicits analgesia. Studies utilizing MOR knockout (MOP-KO) mice have been instrumental in dissecting these mechanisms. Research demonstrates that the analgesic effects of this compound against thermal, mechanical, and somatic chemical pain are significantly diminished or completely abolished in mice lacking the mu-opioid receptor.[7][8][9] Conversely, its efficacy in mitigating visceral chemical pain remains intact in these knockout models, with this effect being mediated by the kappa-opioid receptor.[7][8][9] This guide synthesizes the key experimental findings that validate the nuanced, receptor-dependent analgesic properties of this compound.
Comparative Analgesic Efficacy of (-)-Pentazocine
The following table summarizes the quantitative data from studies assessing the antinociceptive effects of (-)-pentazocine in wild-type and MOP-KO mice across different pain assays. The data clearly illustrates the pivotal role of the mu-opioid receptor in mediating this compound's effect on thermal, mechanical, and somatic chemical pain, while highlighting the kappa-opioid receptor's involvement in visceral pain.
| Experimental Assay | Mouse Genotype | (-)-Pentazocine Effect | Key Finding |
| Hot-Plate Test | Wild-Type | Significant increase in latency to paw lick/jump | Potent thermal antinociception |
| Heterozygous MOP-KO | Significantly reduced antinociception compared to wild-type | Attenuated thermal antinociception | |
| Homozygous MOP-KO | Abolished antinociception | Mu-opioid receptor is essential for thermal antinociception[7][8] | |
| Tail-Flick Test | Wild-Type | Significant increase in tail-flick latency | Effective thermal antinociception |
| Heterozygous MOP-KO | Significantly reduced antinociception compared to wild-type | Diminished thermal antinociception | |
| Homozygous MOP-KO | Abolished antinociception | Mu-opioid receptor is critical for this reflex-based thermal pain response[7][8] | |
| Hind-Paw Pressure Test | Wild-Type | Significant increase in paw withdrawal threshold | Robust mechanical antinociception |
| Homozygous MOP-KO | Abolished antinociception | Mu-opioid receptor is necessary for mechanical antinociception[8] | |
| Formalin Test (Somatic) | Wild-Type | Significant reduction in licking/biting time | Effective against inflammatory somatic pain |
| Homozygous MOP-KO | Abolished antinociception | Mu-opioid receptor mediates analgesia in this somatic chemical pain model[8] | |
| Writhing Test (Visceral) | Wild-Type | Significant reduction in the number of writhes | Potent visceral antinociception |
| Homozygous MOP-KO | Retained significant antinociception | Mu-opioid receptor is not required for visceral chemical antinociception[7][8] | |
| Homozygous MOP-KO + nor-BNI | Abolished antinociception | The retained visceral antinociception is mediated by the kappa-opioid receptor[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited in this guide.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal pain sensitivity.[10][11][12][13][14]
-
Apparatus: A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature and an open-ended cylindrical glass restrainer.
-
Procedure:
-
The hot plate is preheated to and maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A mouse is placed on the heated surface, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is implemented to prevent tissue damage. If the mouse does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
-
Baseline latencies are determined before drug administration.
-
Following the administration of this compound or a vehicle, the test is repeated at predetermined time points.
-
Tail-Flick Test
The tail-flick test measures the latency of a mouse to withdraw its tail from a noxious heat source, providing an index of spinal reflex to thermal pain.[15][16][17][18][19]
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Procedure:
-
The mouse is gently restrained, often in a specialized holder, with its tail exposed and positioned over the light source.
-
The test is initiated, and the time taken for the mouse to flick its tail away from the heat stimulus is automatically recorded.
-
A cut-off time (typically 10-15 seconds) is set to avoid tissue damage.
-
Several baseline measurements are taken before the administration of the test compound.
-
Post-treatment latencies are measured at various intervals to determine the analgesic effect.
-
Writhing Test
The writhing test is a chemical-induced visceral pain model used to evaluate the efficacy of analgesics.
-
Procedure:
-
Mice are administered an intraperitoneal injection of a chemical irritant, such as acetic acid (e.g., 0.6% solution).
-
Immediately after the injection, the mice are placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 20-30 minutes).
-
This compound or a vehicle is administered prior to the acetic acid injection to assess its ability to reduce the number of writhes.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's analgesic effect.
Caption: this compound's differential signaling pathways for analgesia.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ndanesthesiaservices.com [ndanesthesiaservices.com]
- 6. youtube.com [youtube.com]
- 7. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. diacomp.org [diacomp.org]
- 17. protocols.io [protocols.io]
- 18. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 19. Tail-flick test [protocols.io]
comparative binding affinities of pentazocine for opioid receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of pentazocine for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. The information is supported by experimental data to offer an objective performance assessment against other relevant opioid ligands.
This compound, a synthetic opioid analgesic, exhibits a complex pharmacological profile characterized by its mixed agonist-antagonist activity at opioid receptors. Understanding its binding affinity and functional activity at each receptor subtype is crucial for elucidating its therapeutic effects and side-effect profile.
Comparative Binding Affinities
The binding affinity of a compound for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The data presented below summarizes the binding affinities (Ki in nM) of (-)-pentazocine and several standard reference opioid ligands for human mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Receptor Selectivity |
| (-)-Pentazocine | 3.2[1] | 62[1] | 7.6[1] | KOR ≈ MOR > DOR |
| DAMGO | 1.5 | 150.2 | 75.8 | MOR selective agonist |
| DPDPE | - | 2.0 | - | DOR selective agonist |
| U-69,593 | - | - | 1.8 | KOR selective agonist |
| Naloxone | 1.52 | - | - | Non-selective antagonist |
Note: DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin), DPDPE ([D-Pen², D-Pen⁵]-enkephalin), and U-69,593 are standard selective agonists for their respective receptors. Naloxone is a non-selective opioid antagonist.
Functional Activity
Beyond binding affinity, the functional activity of a ligand at the receptor determines its physiological effect. A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).
The functional activity of (-)-pentazocine has been characterized using in vitro assays that measure the downstream signaling effects of receptor activation, such as the inhibition of forskolin-stimulated cAMP production. The EC50 value represents the concentration of a ligand that produces 50% of its maximal effect.
| Compound | Mu (μ) Receptor EC50 (nM) | Delta (δ) Receptor EC50 (nM) | Kappa (κ) Receptor EC50 (nM) | Functional Activity |
| (-)-Pentazocine | 43[1] | 255[1] | 40[1] | KOR Agonist, MOR Partial Agonist/Weak Antagonist[2][3][4] |
Signaling Pathways
The binding of this compound to opioid receptors initiates intracellular signaling cascades that are dependent on the receptor subtype and the nature of the ligand-receptor interaction.
Kappa Opioid Receptor (KOR) Agonism
As a KOR agonist, this compound activates the receptor, leading to the coupling of inhibitory G-proteins (Gi/Go).[4] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The G-protein activation also leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to analgesia. Additionally, KOR activation can engage the β-arrestin-2 pathway, which is thought to mediate some of the dysphoric and aversive effects associated with KOR agonists.[2]
Mu Opioid Receptor (MOR) Partial Agonism/Antagonism
At the mu opioid receptor, this compound acts as a partial agonist or a weak antagonist.[2][4] This means that while it can bind to and activate the receptor, the level of activation is lower than that of a full agonist like morphine. When co-administered with a full MOR agonist, this compound can act as a competitive antagonist, displacing the full agonist and reducing its effect. This "ceiling effect" is a characteristic feature of this compound's action at the MOR and contributes to a lower risk of respiratory depression compared to full agonists.[4] The signaling pathway for MOR partial agonism also involves Gi/o protein coupling and subsequent inhibition of adenylyl cyclase, but with reduced efficacy.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Objective
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (μ, δ, or κ) expressed in cell membranes.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: this compound or other unlabelled ligands of interest.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow
Procedure
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Validating the Neuroprotective Effects of Pentazocine in Retinal Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of pentazocine with other alternatives in various retinal disease models, supported by experimental data. The focus is on presenting quantitative data, detailed experimental protocols, and a clear visualization of the underlying signaling pathways.
Introduction to this compound and the Sigma-1 Receptor
This compound, a synthetic opioid, has gained attention for its neuroprotective properties, which are primarily mediated through its agonist activity at the Sigma-1 Receptor (S1R).[1][2][3] The S1R is a unique transmembrane protein located at the endoplasmic reticulum-mitochondrion interface, acting as a molecular chaperone that modulates cellular stress responses.[1][4][5] Activation of S1R by ligands like (+)-pentazocine has been shown to confer significant neuroprotection in models of diabetic retinopathy, glaucoma, and retinitis pigmentosa, making it a promising therapeutic target for neurodegenerative retinal diseases.[6][7][8][9]
Comparative Performance of this compound
This section compares the neuroprotective effects of this compound with other agents in preclinical retinal disease models. The data is summarized in the following tables.
Table 1: this compound vs. Vehicle/No Treatment in Diabetic Retinopathy Model
Model: Spontaneously diabetic Ins2(Akita/+) mice.[6][10]
| Parameter | Non-Treated Mutant Mice | (+)-Pentazocine-Treated Mutant Mice | Wild-Type Mice (Control) |
| Inner Plexiform Layer (IPL) Thickness | ~30% decrease | Within normal limits | Normal |
| Inner Nuclear Layer (INL) Thickness | ~25% decrease | Within normal limits | Normal |
| Ganglion Cell Layer (GCL) Cell Count | 10.4 ± 1.2 cells/100 µm | 15.6 ± 1.5 cells/100 µm | Not specified, but higher |
| Oxidative Stress Markers (Nitrotyrosine, 4-HNE) | Increased | Reduced | Low |
| Müller Fiber Organization | Disrupted | Maintained radial organization | Uniform radial organization |
Table 2: this compound vs. Vehicle in an Optic Nerve Crush (Glaucoma) Model
Model: Wild-type mice with optic nerve crush (ONC).[7]
| Parameter | PBS-Treated ONC Mice | (+)-Pentazocine-Treated ONC Mice |
| Retinal Ganglion Cell (RGC) Count | Significantly decreased | Significantly higher than PBS-treated |
| RGC Function (PERG) | Significantly decreased | Greater than PBS-treated |
| Apoptotic Markers (c-jun, p-c-jun, caspase-3) | Increased | Mitigated |
Table 3: this compound vs. Monomethylfumarate (B1259140) (MMF) in a Retinitis Pigmentosa Model
Model: Pde6βrd10/J (rd10) mice.[11][12]
| Parameter | Non-Treated rd10 Mice | MMF-Treated rd10 Mice (50 mg/kg) | (+)-Pentazocine-Treated rd10 Mice (0.5 mg/kg) | Wild-Type Mice |
| Visual Acuity (Optokinetic Tracking) | Decreased | No significant improvement | Similar to wild-type | Normal |
| Cone b-wave Amplitude (ERG) | Low | No significant improvement | Greater than non-treated and MMF-treated | Normal |
| Retinal Thickness (SD-OCT) | Decreased | No significant improvement | Greater than non-treated and MMF-treated | Normal |
| Outer Nuclear Layer (ONL) Cell Count | ~10-12 cells/100 µm | ~10-12 cells/100 µm | ~18 cells/100 µm | Normal |
Alternative Neuroprotective Agents
Several other compounds have been investigated for retinal neuroprotection. A brief comparison is provided below.
-
Memantine: An NMDA receptor antagonist, it has shown neuroprotective effects on RGCs by reducing glutamate (B1630785) excitotoxicity.[13][14] However, clinical trials in glaucoma have not shown significant benefits in preventing visual field progression.[15]
-
Brimonidine: An α2-adrenergic receptor agonist that lowers intraocular pressure but also has direct neuroprotective effects on RGCs, potentially through the upregulation of BDNF and activation of the AKT signaling pathway.[16][17]
-
Citicoline: This compound is involved in cell membrane synthesis and is thought to exert neuroprotective effects by reducing glutamate excitotoxicity and oxidative stress.[15][18]
-
Neurotrophic Factors (e.g., BDNF, CNTF): These proteins promote neuronal survival and regeneration.[18][19] Their delivery to the retina remains a challenge, though gene therapy and stem cell-based approaches are being explored.[16]
-
Antioxidants (e.g., Coenzyme Q10, Ginkgo Biloba Extract): These agents aim to reduce oxidative stress, a common factor in retinal neurodegeneration.[14][18]
Experimental Protocols
Diabetic Retinopathy Model (Ins2Akita/+ mice)
-
Animals: Spontaneously diabetic Ins2(Akita/+) and wild-type mice.[6][10]
-
Treatment: Intraperitoneal injections of (+)-pentazocine were administered for 22 weeks, starting at the onset of diabetes.[6][10]
-
Histological Analysis: Eyes were enucleated, fixed, and embedded in paraffin. Retinal sections were stained with hematoxylin (B73222) and eosin. Thicknesses of the inner plexiform layer (IPL), inner nuclear layer (INL), and the number of cells in the ganglion cell layer (GCL) were measured.[6][20]
-
Immunohistochemistry: Retinal sections were immunolabeled with antibodies against markers of oxidative stress (4-hydroxynonenal and nitrotyrosine) and glial activation (vimentin).[20]
-
Molecular Analysis: Retinal mRNA and protein levels of S1R were analyzed by RT-PCR and Western blot to confirm the availability of the therapeutic target.[6][10]
Optic Nerve Crush (ONC) Model for Glaucoma
-
Animals: Wild-type and S1R knockout mice.[7]
-
Surgical Procedure: The optic nerve was exposed intraorbitally and crushed for a defined period using fine forceps.
-
Treatment: (+)-pentazocine or vehicle (PBS) was injected intraperitoneally.[7]
-
Functional Assessment: Pattern electroretinography (PERG) was used to assess RGC function.[7]
-
Cell Viability: RGCs were counted in retinal flat mounts after retrograde labeling with a fluorescent tracer.
-
Apoptosis Assay: TUNEL staining was used to detect apoptotic cells in retinal sections. Western blot analysis was performed to measure levels of apoptosis-related proteins like c-jun and caspase-3.[7][21]
Retinitis Pigmentosa Model (rd10 mice)
-
Animals: Pde6βrd10/J (rd10) mice, a model for inherited retinal degeneration.[11][12]
-
Treatment: Mice received intraperitoneal injections of either (+)-pentazocine (0.5 mg/kg) or monomethylfumarate (MMF; 50 mg/kg) every other day from postnatal day 14 to 42.[11]
-
Visual Function Assessment: Visual acuity was measured using an optokinetic tracking system. Retinal function was assessed by electroretinography (ERG).[11]
-
Structural Analysis: Retinal architecture and thickness were evaluated using spectral-domain optical coherence tomography (SD-OCT). Morphometric analysis of the outer nuclear layer (ONL) was performed on histological sections.[11]
Signaling Pathways and Visualizations
This compound/S1R Neuroprotective Pathway
Activation of the Sigma-1 Receptor by this compound is believed to initiate a cascade of neuroprotective events. A key mechanism involves the modulation of oxidative stress through the Nrf2 pathway. S1R activation can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[3][22] Another proposed mechanism is the activation of the ERK signaling pathway, which is involved in cell survival.[21]
Caption: this compound signaling pathway for neuroprotection.
Experimental Workflow for Preclinical Validation
The general workflow for validating a neuroprotective compound like this compound in a retinal disease model involves several key stages, from model selection to functional and structural outcome analysis.
Caption: General experimental workflow for validation.
Conclusion
The available preclinical data strongly support the neuroprotective effects of this compound in various models of retinal disease. Its mechanism of action through the Sigma-1 Receptor offers a distinct therapeutic strategy compared to other agents that target different pathways like glutamate excitotoxicity or adrenergic receptors. Notably, in a head-to-head comparison in a retinitis pigmentosa model, this compound demonstrated superior efficacy in preserving both retinal structure and function compared to the Nrf2 activator MMF.[11][12] These findings highlight the therapeutic potential of S1R agonists like this compound for treating neurodegenerative diseases of the retina. Further research, including clinical trials, is warranted to translate these promising preclinical results into effective therapies for patients.
References
- 1. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 2. Sigma 1 Receptor: a novel therapeutic target in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ophthalmologist | Pain and Vision Gain [theophthalmologist.com]
- 4. Activation of Sigma 1 Receptor Preserves Visual Function After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo protection against retinal neurodegeneration by sigma receptor 1 ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pain medicine helps preserve vision in model of inherited retinal degeneration – Jagwire [jagwire.augusta.edu]
- 10. In Vivo Protection against Retinal Neurodegeneration by Sigma Receptor 1 Ligand (+)-Pentazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Neuroprotective Effects of Monomethylfumarate to the Sigma 1 Receptor Ligand (+)-Pentazocine in a Murine Model of Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. reviewofophthalmology.com [reviewofophthalmology.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploring Neuroprotective Effects of Topical Brimonidine in Experimental Diabetic Retinopathy | In Vivo [iv.iiarjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotection as a Therapeutic Target for Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 21. (+)-Pentazocine Reduces NMDA-Induced Murine Retinal Ganglion Cell Death Through a σR1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Scientists explore how a pain medicine also protects vision in blinding conditions like retinitis pigmentosa – Jagwire [jagwire.augusta.edu]
A Comparative Analysis of Pentazocine and SA4503 as Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent sigma-1 receptor agonists, pentazocine and SA4503. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their binding affinities, functional activities, and methodologies for their evaluation.
Introduction to Sigma-1 Receptor Agonists
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its modulation has been implicated in a variety of cellular processes, including signal transduction, neuronal plasticity, and cellular survival. Consequently, sigma-1 receptor agonists are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This compound, a benzomorphan (B1203429) derivative, and SA4503 (cutamesine), a piperazine (B1678402) derivative, are two well-characterized agonists that have been pivotal in elucidating the function of the sigma-1 receptor.
Binding Affinity and Selectivity
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. Both this compound and SA4503 exhibit high affinity for the sigma-1 receptor, as determined by radioligand binding assays.
Table 1: Comparative Binding Affinities of this compound and SA4503 for Sigma-1 and Sigma-2 Receptors
| Compound | Radioligand | Preparation | Sigma-1 IC₅₀ (nM) | Sigma-1 Kᵢ (nM) | Sigma-2 IC₅₀ (nM) | Sigma-2 Kᵢ (nM) | Selectivity (Sigma-2 Kᵢ / Sigma-1 Kᵢ) |
| (+)-Pentazocine | --INVALID-LINK---Pentazocine | Rat brain | - | ~7[1] | - | - | - |
| SA4503 | (+)-[³H]this compound | Guinea pig brain membranes | 17.4 ± 1.9[2] | 4.6[3] | 1784[3] | 63.1[3] | ~14-103[3] |
| SA4503 | (+)-[³H]this compound | Guinea pig brain membranes | 17 ± 1.9 | - | 1800 ± 310 | - | ~106 |
Note: IC₅₀ and Kᵢ values can vary between studies due to different experimental conditions, such as tissue preparation and radioligand used.
SA4503 generally demonstrates a higher selectivity for the sigma-1 receptor over the sigma-2 receptor compared to what is typically reported for this compound, which is often used as a selective sigma-1 radioligand itself. SA4503 has been shown to have about a 100-fold lower affinity for the sigma-2 receptor subtype.[2]
Experimental Protocols
Radioligand Binding Assay
A common method to determine the binding affinity of a compound for the sigma-1 receptor is a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., guinea pig or rat) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, and varying concentrations of the unlabeled test compound (this compound or SA4503).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Functional Activity and Signaling Pathways
Both this compound and SA4503 act as agonists at the sigma-1 receptor, meaning they activate the receptor to elicit a biological response. This activation triggers downstream signaling cascades that are largely associated with neuroprotection and cellular resilience.
Sigma-1 Receptor Signaling:
Upon agonist binding, the sigma-1 receptor is thought to dissociate from the binding immunoglobulin protein (BiP), also known as GRP78, an endoplasmic reticulum chaperone. The activated sigma-1 receptor can then translocate and interact with various client proteins, including ion channels and kinases, to modulate their activity.
Key signaling pathways activated by sigma-1 receptor agonists include:
-
PI3K/Akt Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
SA4503 has been shown to promote the phosphorylation of both Akt and ERK1/2 in a time-dependent manner, suggesting its protective effects are mediated through these pathways.[4] Studies with this compound have also demonstrated its ability to confer neuroprotection, which is often linked to the modulation of similar survival signaling pathways.[5]
In Vivo Effects and Comparative Efficacy
The ultimate goal of developing sigma-1 receptor agonists is to achieve therapeutic effects in vivo. Both this compound and SA4503 have been evaluated in various animal models of disease.
SA4503:
-
Has demonstrated neuroprotective effects in in vitro and in vivo models of amyotrophic lateral sclerosis (ALS), reducing motor neuron cell death and extending survival time in SOD1(G93A) mice.[4]
-
Shown to have cognitive-enhancing effects and to increase extracellular acetylcholine (B1216132) levels in the rat frontal cortex.[6]
-
In models of retinal degeneration, SA4503 has shown protective effects against light-induced photoreceptor cell death.[7]
This compound:
-
Has been shown to provide significant neuroprotection in a model of retinal degeneration, preserving retinal architecture and reducing oxidative stress.[5]
-
Exhibits neuroprotective effects against glutamate-induced excitotoxicity in retinal ganglion cells.[8][9]
-
Demonstrated neuroprotective effects in a rat model of glaucoma.[10]
A direct comparative study in the rd10 mouse model of retinitis pigmentosa found that while both (+)-pentazocine and SA4503 showed protective effects in vitro, only (+)-pentazocine demonstrated robust in vivo protection in this specific severe retinopathy model.[11][12] This highlights that despite both being potent sigma-1 agonists, their in vivo efficacy can differ depending on the disease model and potentially pharmacokinetic properties. For instance, studies have suggested that P-glycoprotein modulation can lead to different brain kinetics for the two radiolabeled ligands.[13]
Conclusion
Both this compound and SA4503 are potent and valuable tool compounds for studying the sigma-1 receptor. SA4503 exhibits high affinity and greater selectivity for the sigma-1 receptor over the sigma-2 receptor. Both agonists activate pro-survival signaling pathways, leading to neuroprotective effects in a variety of preclinical models. However, their in vivo efficacy can vary, underscoring the importance of careful selection of the appropriate agonist and dose for a specific therapeutic application. Further research is warranted to fully elucidate the nuances of their mechanisms of action and to translate their therapeutic potential to the clinic.
References
- 1. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo protection against retinal neurodegeneration by sigma receptor 1 ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different brain kinetics of two sigma 1 receptor ligands, [3H](+)-pentazocine and [11C]SA4503, by P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentazocine in a Research Setting: A Step-by-Step Guide
For Immediate Implementation: Ensuring the safe and compliant disposal of pentazocine, a Schedule IV controlled substance, is a critical component of laboratory safety and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with the Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations.
Core Principles of this compound Disposal
The disposal of this compound is governed by stringent federal and state regulations to prevent diversion and environmental contamination. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed into a usable form.[1][2][3][4] Improper disposal, such as flushing down the drain or placing in regular trash, is prohibited and can lead to significant legal and environmental consequences.[5][6][7]
Researchers must be registered with the DEA to handle controlled substances, and this registration includes responsibility for proper disposal.[8][9] All disposal activities must be meticulously documented to maintain compliance.
Disposal Procedures for this compound
There are two primary methods for the disposal of this compound from a research laboratory: utilizing a DEA-registered reverse distributor and on-site destruction for non-recoverable waste. The appropriate method depends on the nature and quantity of the this compound waste.
Method 1: Reverse Distributor for Expired or Unwanted this compound
This is the required method for disposing of expired, unwanted, or damaged this compound where the substance is still recoverable.[1][2] A reverse distributor is a company registered with the DEA to handle and dispose of controlled substances.[10][11][12][13]
Step-by-Step Protocol:
-
Segregation and Labeling: Immediately segregate any expired or unwanted this compound from active stock to prevent accidental use. Clearly label the container with "Expired - Do Not Use" or similar language.[1]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures and contracts with approved reverse distributors.[1][14] They will guide you through the specific process for your institution.
-
Inventory and Documentation: Create a detailed inventory of the this compound to be disposed of. This information will be required for the reverse distributor's paperwork and your laboratory's records.
-
Transfer of Custody: The EHS office will coordinate the transfer of the this compound to the reverse distributor. For Schedule III-V substances like this compound, the transfer is typically documented via an invoice.[2][4]
-
Record Keeping: Retain all documentation from the reverse distributor, including any chain of custody forms, for a minimum of two years as proof of proper disposal.[2][4]
Method 2: On-Site Management of this compound Waste
This method applies to residual amounts of this compound that are considered "non-recoverable" or small "recoverable" amounts generated during experimental procedures.
Non-Recoverable Waste:
This refers to residual amounts of this compound remaining in a vial or syringe after use that cannot be drawn out.[1]
-
Procedure: Empty containers with non-recoverable amounts of this compound can typically be disposed of in a biohazard sharps container.[1] The disposal of the empty container should be noted in the controlled substance usage log, zeroing out the container's balance.[1]
Recoverable Waste (Spills or Unused Doses):
For small spills or unused doses from a syringe, on-site destruction may be permissible, but institutional policies must be strictly followed.[1]
-
Procedure for Spills:
-
In the event of a spill, any recoverable this compound must be collected and disposed of according to DEA requirements.[4]
-
If the spillage is not recoverable, the circumstances of the breakage must be documented in your inventory records and signed by two witnesses.[4]
-
For significant spills or losses, the DEA must be notified in writing within one business day.[9]
-
-
Procedure for Unused Doses: Some institutions approve specific chemical destruction methods, such as using a product like Rx Destroyer™, to render the controlled substance non-retrievable.[1][15] Two authorized personnel must witness and document this process.[1]
DEA Form 41:
The DEA Form 41, "Registrants Inventory of Drugs Surrendered," is used to document the destruction of controlled substances.[6][16][17] While a reverse distributor will typically handle the final destruction and associated paperwork, your institution may require you to complete a Form 41 for on-site destruction or in the case of accidental loss.[2][8][18] This form must be kept on file for at least two years.[16]
Comparison of this compound Disposal Methods
| Feature | Reverse Distributor | On-Site Destruction (for recoverable waste) |
| Applicability | Expired, unwanted, or damaged this compound (recoverable) | Small, unused doses from experimental procedures |
| Primary Responsibility | DEA-registered third-party vendor | DEA-registered researcher and institution |
| Documentation | Chain of custody forms, transfer invoices | DEA Form 41, witnessed destruction logs |
| Compliance Risk | Lower for the researcher, as liability is transferred | Higher, requires strict adherence to DEA and institutional protocols |
| Convenience | Coordinated through institutional EHS | Requires specific approved methods and witnessing |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.
Caption: Decision workflow for this compound disposal in a research setting.
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. k-state.edu [k-state.edu]
- 3. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. triumvirate.com [triumvirate.com]
- 8. Instruction Document: Reporting Accidental Loss on DEA Form 41 | UMN University Health & Safety [hsrm.umn.edu]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. Federal Register :: Definition and Registration of Reverse Distributors [federalregister.gov]
- 12. apps.lhwmp.org [apps.lhwmp.org]
- 13. deq.virginia.gov [deq.virginia.gov]
- 14. Controlled Substances Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. Controlled Substances | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 16. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 17. sbrinksconsulting.com [sbrinksconsulting.com]
- 18. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling Pentazocine
For researchers, scientists, and drug development professionals, ensuring safe handling of Pentazocine is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
When handling this compound, a substance that can be harmful if swallowed, comes into contact with skin, or is inhaled, a comprehensive safety approach is crucial.[1] This includes the use of appropriate personal protective equipment and adherence to strict handling and disposal protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Wear protective gloves.[2] For activities involving hazardous drugs, it is recommended to wear two pairs of gloves.[3] |
| Eye and Face Protection | Safety Glasses/Goggles | Use eye protection to prevent contact with dust or splashes.[2] |
| Face Shield | Wear face protection, particularly when there is a risk of splashing.[2] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation or the potential for dust or aerosol formation, use a suitable respirator. Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] |
| Body Protection | Protective Clothing/Gown | Wear appropriate protective clothing to prevent skin contact.[4] A disposable gown made of low-permeability fabric is recommended when working with hazardous drugs.[3] |
Standard Operating Procedure for Handling this compound
Adherence to a standardized workflow is essential for minimizing the risk of exposure and ensuring a safe laboratory environment. The following diagram outlines the key steps for handling this compound, from receipt to disposal.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedure: this compound Spill
In the event of a spill, a clear and immediate response is necessary to contain the substance and mitigate exposure. The following workflow provides a step-by-step guide for handling a this compound spill.
Caption: Emergency Procedure for a this compound Spill.
Safe Handling and Disposal Practices
Handling:
-
Work in a well-ventilated area to avoid inhalation of dust or fumes.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area with plenty of water.[2]
-
Store this compound in a tightly closed container in a secure and well-ventilated place.[2]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]
-
Contaminated clothing should be removed and washed before reuse.[2]
-
Place waste in an appropriately labeled, sealed container for disposal.[4]
It is important to note that while this document provides essential safety guidance, it is not a substitute for a comprehensive risk assessment and the information provided in the specific Safety Data Sheet (SDS) for the product being used. Always refer to the SDS for detailed information on hazards, handling, and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
